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  • Product: O-Desmethyl Carvedilol β-D-Glucuronide
  • CAS: 142227-50-7

Core Science & Biosynthesis

Foundational

The Chemical Structure, Pharmacokinetics, and Bioanalysis of O-Desmethyl Carvedilol Glucuronide: A Technical Guide

Introduction & Pharmacological Context Carvedilol is a highly lipophilic, racemic aryloxy propanolamine widely prescribed for the management of congestive heart failure, hypertension, and ischemic heart disease. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Carvedilol is a highly lipophilic, racemic aryloxy propanolamine widely prescribed for the management of congestive heart failure, hypertension, and ischemic heart disease. While the parent compound acts as a non-selective β-adrenoceptor and selective α1-adrenoceptor antagonist, its in vivo efficacy and toxicity profiles are heavily dictated by its active metabolites.

Upon administration, carvedilol undergoes extensive first-pass metabolism. The demethylation of its methoxyphenoxy moiety yields O-desmethyl carvedilol (DMC) , a phase I metabolite that exhibits approximately 2.5 times the β-adrenoceptor blocking potency of the parent drug[1]. Because DMC is highly active, its accumulation could lead to profound bradycardia and hypotension. To terminate this pharmacological activity and facilitate renal and biliary clearance, the hepatic system rapidly conjugates DMC via Phase II metabolism to form O-desmethyl carvedilol glucuronide . Understanding the structural transition, enzymatic kinetics, and bioanalytical quantification of this specific glucuronide is critical for optimizing patient-specific dosing and predicting drug-drug interactions (DDIs).

Structural Biology & Physicochemical Shift

The biotransformation from carvedilol to O-desmethyl carvedilol glucuronide represents a masterclass in xenobiotic detoxification, fundamentally altering the molecule's spatial geometry and physicochemical properties.

  • Phase I (Demethylation): Carvedilol features a 2-methoxyphenoxy group. Cytochrome P450 enzymes cleave the methyl group, exposing a highly reactive phenolic hydroxyl group. This structural change slightly reduces the molecular weight but significantly increases the molecule's affinity for β-receptors.

  • Phase II (Glucuronidation): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of a bulky, hydrophilic glucuronic acid moiety to the newly exposed phenolic hydroxyl group of DMC.

Causality in Drug Design: The addition of the glucuronic acid introduces multiple hydroxyl groups and a carboxylic acid functionality. This drastically lowers the partition coefficient (LogP), shifting the molecule from a lipophilic species capable of crossing the blood-brain barrier to a highly polar, water-soluble conjugate trapped in the systemic circulation until it is efficiently filtered by the kidneys or excreted into bile.

Table 1: Physicochemical Evolution of Carvedilol Metabolites
CompoundMolecular FormulaApprox. Molecular Weight ( g/mol )Pharmacological ActivityRelative Polarity
Carvedilol (Parent)C24H26N2O4406.5α1 and β antagonistHighly Lipophilic (LogP ~3.8)
O-Desmethyl Carvedilol C23H24N2O4392.5Potent β antagonist (2.5x)Moderate
O-Desmethyl Carvedilol Glucuronide C29H32N2O10568.6Inactive (Excretion form)Highly Hydrophilic (LogP < 0)

Metabolic Pathways & Enzymatic Kinetics

The formation of O-desmethyl carvedilol glucuronide is a sequential, multi-enzyme process.

The primary oxidation of carvedilol to DMC is catalyzed predominantly by CYP2C9 , with secondary contributions from CYP2D6 [2]. Following this, the glucuronidation of DMC is mediated by specific UGT isoforms, primarily UGT1A1, UGT2B4, and UGT2B7 [3].

Because carvedilol is administered as a racemate (a 1:1 mixture of R-(+) and S-(-) enantiomers), the metabolic enzymes exhibit profound stereoselectivity. The S-(-)-enantiomer is primarily responsible for the β-blocking activity, and its corresponding S-O-desmethyl glucuronide forms at a different kinetic rate than the R-enantiomer conjugate. Notably, the enantiomers can mutually inhibit each other's glucuronidation at the UGT active sites, complicating the pharmacokinetic modeling in polypharmacy scenarios[3].

Pathway CARV Carvedilol (Racemic Mixture) CYP CYP2C9 / CYP2D6 Phase I Oxidation CARV->CYP DMC O-Desmethyl Carvedilol (Active Metabolite) CYP->DMC UGT UGT1A1, UGT2B4, UGT2B7 Phase II Glucuronidation DMC->UGT GLUC O-Desmethyl Carvedilol Glucuronide UGT->GLUC EXC Renal / Biliary Excretion GLUC->EXC

Fig 1: Sequential Phase I and II metabolic pathway of Carvedilol to O-desmethyl carvedilol glucuronide.

Table 2: Key Enzymatic Drivers and DDI Vulnerabilities
Metabolic StepPrimary EnzymesKnown Inhibitors (DDI Risk)Clinical Consequence of Inhibition
Carvedilol → DMC CYP2C9, CYP2D6Fluvoxamine, FluconazoleDecreased DMC formation; Parent drug toxicity[2].
DMC → Glucuronide UGT1A1, UGT2B4, UGT2B7Atazanavir, ProbenecidAccumulation of active DMC; Severe bradycardia[3].

Bioanalytical Methodology: LC-MS/MS Quantification

Accurate quantification of O-desmethyl carvedilol glucuronide in human plasma is notoriously challenging. The glucuronide is highly polar, making traditional Liquid-Liquid Extraction (LLE) inefficient, while Solid Phase Extraction (SPE) can be prohibitively expensive and time-consuming.

To solve this, we employ Salting-Out Assisted Liquid-Liquid Extraction (SALLE) combined with Chiral Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[4].

Causality behind SALLE: By saturating the aqueous plasma sample with a high concentration of a chaotropic salt (e.g., magnesium sulfate), we drastically reduce the solubility of water-miscible organic solvents (like acetonitrile) in the aqueous phase. This forces a phase separation. The high ionic strength simultaneously precipitates plasma proteins and drives the highly polar glucuronide into the organic phase, achieving superior recovery rates without the matrix effects associated with direct protein precipitation.

Causality behind Chiral UHPLC: Because the S-enantiomer of the metabolite retains the critical β-blocking activity, resolving the R- and S-glucuronides is mandatory for accurate pharmacokinetic-pharmacodynamic (PK/PD) correlation. We utilize a Chiralpak IB N-5 column, which provides distinct retention times for the stereoisomers based on differential steric interactions with the chiral stationary phase[5].

Workflow S1 1. Plasma Aliquot + Internal Standard S2 2. SALLE Extraction (Acetonitrile + MgSO4) S1->S2 S3 3. Chiral UHPLC (Chiralpak IB N-5) S2->S3 S4 4. ESI-MS/MS (MRM Mode) S3->S4 S5 5. Pharmacokinetic Data Analysis S4->S5

Fig 2: Step-by-step SALLE-LC-MS/MS bioanalytical workflow for metabolite quantification.

Self-Validating Experimental Protocol: SALLE-LC-MS/MS

This protocol is designed as a self-validating system. The inclusion of matched stable-isotope labeled internal standards (SIL-IS) corrects for any extraction losses or ion suppression, ensuring absolute trustworthiness of the quantitative output.

Step 1: Sample Preparation & Internal Standard Spiking

  • Thaw human plasma samples on ice.

  • Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (O-desmethyl carvedilol-d5 glucuronide, 50 ng/mL) to all tubes except double blanks. Validation Check: The SIL-IS ensures that any variability in extraction efficiency is mathematically normalized during data processing.

Step 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

  • Add 400 µL of chilled Acetonitrile (extraction solvent) to the plasma. Vortex for 30 seconds to initiate protein precipitation.

  • Add 150 mg of anhydrous Magnesium Sulfate (MgSO4) and 50 mg of Sodium Chloride (NaCl) to induce salting-out.

  • Vortex vigorously for 2 minutes. The high salt concentration forces the acetonitrile to separate from the aqueous plasma layer, carrying the polar glucuronides into the upper organic layer.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Reconstitution

  • Transfer 300 µL of the upper organic layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile / 20% Potassium Phosphate buffer pH 7.0)[5]. Vortex and transfer to an autosampler vial.

Step 4: Chiral UHPLC Separation

  • Column: Chiralpak IB N-5 (250 x 4.6 mm, 5 µm) maintained at 25°C.

  • Mobile Phase: Isocratic elution using Acetonitrile:Methanol (87:13 v/v) as the organic modifier and 20mM Potassium Phosphate buffer (pH 7.0) at a ratio of 80:20.

  • Flow Rate: 0.5 mL/min[5]. Validation Check: Isocratic conditions prevent baseline drift and ensure reproducible chiral recognition.

Step 5: ESI-MS/MS Detection

  • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Utilize Multiple Reaction Monitoring (MRM). For O-desmethyl carvedilol glucuronide, monitor the precursor-to-product ion transition (e.g., m/z 569.2 → m/z 393.2, representing the neutral loss of the 176 Da glucuronic acid moiety).

  • System Suitability: Inject a continuous calibration curve (0.1 ng/mL to 100 ng/mL). The correlation coefficient (R²) must be ≥ 0.995. Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to validate the run.

Conclusion

O-Desmethyl carvedilol glucuronide is far more than a metabolic endpoint; it is a critical biomarker of carvedilol's safety and efficacy. Because the intermediate metabolite (DMC) possesses potent β-blocking activity, the efficiency of UGT1A1, UGT2B4, and UGT2B7 in converting DMC to its inactive glucuronide directly dictates patient outcomes. By leveraging advanced extraction techniques like SALLE and chiral UHPLC-MS/MS, bioanalytical scientists can accurately map these stereoselective pharmacokinetic profiles, paving the way for highly personalized cardiovascular pharmacotherapy.

References

  • Farmacia Journal. INFLUENCE OF FLUVOXAMINE ON CARVEDILOL'S PHARMACOKINETICS IN RATS.[Link]

  • MDPI. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5.[Link]

  • National Institutes of Health (PMC). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose.[Link]

  • ResearchGate. Chemometric optimization of salting-out assisted liquid-liquid extraction (SALLE) combined with LC-MS/MS for the analysis of carvedilol enantiomers in human plasma.[Link]

  • ResearchGate. Clinical pharmacogenomics of carvedilol: The stereo-selective metabolism angle.[Link]

Sources

Exploratory

The Mechanistic Role of UGT and CYP Enzymes in Carvedilol Disposition: O-demethylation and Glucuronidation Pathways

Executive Summary Carvedilol is a widely prescribed, third-generation, non-selective β-adrenergic and α₁-adrenergic receptor antagonist utilized in the management of congestive heart failure and hypertension. Despite its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carvedilol is a widely prescribed, third-generation, non-selective β-adrenergic and α₁-adrenergic receptor antagonist utilized in the management of congestive heart failure and hypertension. Despite its high efficacy, carvedilol exhibits low absolute oral bioavailability (approx. 22–24%) due to extensive hepatic first-pass metabolism[1].

Understanding the precise metabolic routing of carvedilol is critical for predicting drug-drug interactions (DDIs) and patient-specific exposure profiles. As an application scientist navigating complex drug metabolism and pharmacokinetics (DMPK) profiling, it is essential to recognize that carvedilol clearance is driven by a highly coordinated interplay between Phase I Cytochrome P450 (CYP) oxidation—specifically O-demethylation—and Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation[2][3].

This technical guide dissects the specific enzymatic contributors to carvedilol metabolism, details the mechanistic causality of these pathways, and provides a self-validating experimental protocol for quantifying UGT-mediated glucuronidation in vitro.

Phase I Metabolism: CYP-Mediated Oxidation

While carvedilol is primarily eliminated via direct glucuronidation, Phase I oxidative metabolism accounts for significant clearance and produces active metabolites[3][4]. The parent drug, administered as a racemic mixture, undergoes stereoselective and regioselective oxidation.

O-Demethylation via CYP2C9

The O-demethylation of carvedilol yields O-desmethylcarvedilol (DMC) . This reaction is predominantly catalyzed by CYP2C9 [3][5]. DMC is clinically significant because it retains potent β-blocking activity—up to 50 times that of the parent compound—though its systemic circulation levels are generally low due to rapid subsequent Phase II conjugation.

Aromatic Ring Oxidation via CYP2D6

Concurrent with O-demethylation, carvedilol undergoes aromatic ring oxidation to form hydroxyphenylcarvedilol (OHC) , a pathway strictly mediated by the highly polymorphic CYP2D6 enzyme[3][5]. Patients who are CYP2D6 "poor metabolizers" exhibit a compensatory shift toward the CYP2C9 and UGT pathways, highlighting the dynamic redundancy of the hepatic clearance system[2].

Phase II Metabolism: The Core Role of UGTs

Direct glucuronidation of the parent drug is the dominant metabolic pathway for carvedilol, accounting for the majority of its elimination in urine and plasma[2][4].

Isoform Specificity and Glucuronide Metabolites

In vitro studies using recombinant human UGTs (rUGTs) and human liver microsomes (HLMs) have identified two primary carvedilol glucuronide metabolites: G1 and G2 [4]. The formation of these metabolites is catalyzed by a specific triad of UGT isoforms: UGT1A1, UGT2B4, and UGT2B7 [4][6].

  • UGT2B4: A highly versatile isoform in this pathway, responsible for synthesizing both G1 and G2 glucuronides[4].

  • UGT2B7: Exhibits strict regioselectivity, exclusively catalyzing the formation of the G1 metabolite[4].

  • UGT1A1: Acts complementarily to UGT2B7 by exclusively catalyzing the formation of the G2 metabolite[4].

Stereoselectivity in Glucuronidation

Carvedilol is administered as a racemate of R(+)- and S(-)-enantiomers. The glucuronidation process is highly stereoselective. In human liver microsomes, the intrinsic clearance ( CLint​ ) for S-carvedilol glucuronidation is significantly higher than that of R-carvedilol (R < S)[7]. Interestingly, this stereoselectivity is tissue-dependent; intestinal microsomes exhibit a shift in preference (R ≈ S or R > S at high concentrations), driven by the differential, tissue-specific expression of UGT isoforms in the gut versus the liver[7].

Pharmacogenomic Implications

Genetic polymorphisms in these UGT enzymes drastically alter carvedilol pharmacokinetics. For instance, the presence of the UGT1A16 and UGT2B7 3 mutant alleles results in a significantly reduced capacity for carvedilol glucuronidation[2][8]. In clinical cohorts (particularly within Japanese populations), patients harboring these alleles demonstrated a markedly higher Area Under the Curve (AUC) for carvedilol, necessitating careful dose titration to avoid hypotensive toxicity[2].

Visualizing the Carvedilol Metabolic Network

The following diagram maps the bifurcated Phase I and Phase II pathways, highlighting the specific enzymes and their corresponding metabolites.

CarvedilolMetabolism Carvedilol Carvedilol (Racemic Parent Drug) CYP2C9 CYP2C9 (O-demethylation) Carvedilol->CYP2C9 CYP2D6 CYP2D6 (Ring Oxidation) Carvedilol->CYP2D6 UGT1A1 UGT1A1 Carvedilol->UGT1A1 UGT2B4 UGT2B4 Carvedilol->UGT2B4 UGT2B7 UGT2B7 Carvedilol->UGT2B7 DMC O-desmethylcarvedilol (DMC) CYP2C9->DMC OHC Hydroxyphenylcarvedilol (OHC) CYP2D6->OHC DMC->UGT2B4 Secondary Glucuronidation G2 Carvedilol Glucuronide 2 (G2) UGT1A1->G2 G1 Carvedilol Glucuronide 1 (G1) UGT2B4->G1 UGT2B4->G2 UGT2B7->G1

Figure 1: The Phase I (CYP) and Phase II (UGT) metabolic network of Carvedilol.

Quantitative Data: Enzyme Kinetics

To accurately model carvedilol clearance, we must rely on robust kinetic data. The table below summarizes the Michaelis-Menten kinetic parameters for carvedilol glucuronidation derived from human liver microsomes and recombinant UGTs[4].

Table 1: Kinetic Parameters of Carvedilol Glucuronidation

Enzyme SourceMetabolite Formed Km​ ( μM ) Vmax​ (pmol/min/mg protein)Notes / Causality
HLM (Pooled) G126.6106.0Represents total hepatic G1 formation capacity[4].
HLM (Pooled) G246.044.5Lower affinity (higher Km​ ) compared to G1[4].
rUGT1A1 G222.1 - 55.13.33 - 7.88Solely responsible for G2 alongside UGT2B4[4].
rUGT2B4 G1 & G222.1 - 55.13.33 - 7.88Exhibits lower Km​ and higher Vmax​/Km​ for G2 than UGT1A1[4].
rUGT2B7 G122.1 - 55.13.33 - 7.88Kinetic efficiency ( Vmax​/Km​ ) for G1 is similar to UGT2B4[4].

Data synthesized from Lineweaver-Burk analyses of hepatic microsomes and insect-cell expressed rUGTs[4].

Experimental Methodology: In Vitro UGT Glucuronidation Assay

As an application scientist, ensuring assay integrity is paramount. UGT enzymes are localized to the luminal side of the endoplasmic reticulum (ER). Therefore, intact microsomes exhibit latency because the highly polar cofactor, UDP-glucuronic acid (UDPGA), cannot easily penetrate the ER membrane.

Scientific Causality: We must use a pore-forming agent like alamethicin to permeabilize the microsomal vesicles. Without this step, UGT activity will be artificially suppressed, leading to severe underestimations of intrinsic clearance. Furthermore, Mg2+ is an essential cofactor that stabilizes the UDPGA-enzyme complex.

Step-by-Step Self-Validating Protocol

1. Reagent Preparation & Alamethicin Activation

  • Prepare a master mix containing 50 mM Tris-HCl buffer (pH 7.4) and 5 mM MgCl2​ .

  • Add Human Liver Microsomes (HLMs) or rUGTs to achieve a final protein concentration of 0.5 mg/mL.

  • Critical Step: Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Self-Validation: This ensures complete vesicle permeabilization prior to substrate exposure.

2. Substrate Incubation

  • Spike the reaction mixture with carvedilol (titrated from 1 to 1000 µM to capture Km​ and Vmax​ ).

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

3. Reaction Initiation & Control Implementation

  • Active Sample: Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

  • Negative Control: To a parallel sample, add an equivalent volume of Tris-HCl buffer instead of UDPGA. Self-Validation: This confirms that any observed parent drug depletion is strictly UGT-dependent and not due to non-specific binding or residual CYP activity.

4. Termination (Quenching)

  • After the designated incubation time (e.g., 30 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., Carvedilol-d5).

  • Causality: The organic solvent immediately denatures the UGT proteins, halting the reaction, while the internal standard controls for downstream ionization variability in the mass spectrometer.

5. Extraction & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis. Quantify the depletion of carvedilol and the formation of G1 and G2 using Multiple Reaction Monitoring (MRM) transitions.

UGTWorkflow Step1 1. Microsome Prep (HLM/rUGT + MgCl2) Step2 2. Alamethicin Activation (ER Pore Formation) Step1->Step2 Step3 3. Substrate Addition (Carvedilol Titration) Step2->Step3 Step4 4. Reaction Initiation (Add 5mM UDPGA) Step3->Step4 Step5 5. Quench & Extract (Cold ACN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify G1/G2) Step5->Step6

Figure 2: Self-validating experimental workflow for in vitro UGT glucuronidation assays.

Conclusion

The disposition of carvedilol is a textbook example of complex, multi-pathway hepatic clearance. While CYP2C9 and CYP2D6 govern the critical Phase I O-demethylation and ring oxidation pathways respectively[3][5], it is the Phase II UGT enzymes—specifically UGT1A1, UGT2B4, and UGT2B7—that act as the primary gatekeepers of carvedilol elimination[4]. Recognizing the specific isoform contributions to G1 and G2 formation, alongside the profound impact of UGT polymorphisms[2][8], is essential for modern precision medicine and the accurate design of pharmacokinetic models during drug development.

References

  • Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed Source: nih.gov URL:[Link]

  • A Physiologically Based Pharmacokinetic Drug–Disease Model to Predict Carvedilol Exposure in Adult and Paediatric Heart Failure Patients by Incorporating Pathophysiological Changes in Hepatic and Renal Blood Flows Source: Springer Medizin URL:[Link]

  • Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol Source: University of Alberta URL:[Link]

  • Clinical pharmacogenomics of carvedilol: The stereo-selective metabolism angle Source: ResearchGate URL:[Link]

  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases Source: MDPI URL:[Link]

  • Pediatric Beta Blocker Therapy: A Comprehensive Review of Development and Genetic Variation to Guide Precision-Based Therapy in Children, Adolescents, and Young Adults Source: nih.gov URL:[Link]

  • Stereoselective Glucuronidation of Carvedilol in Human Liver and Intestinal Microsomes Source: nih.gov URL:[Link]

  • Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, glimepiride or glipizide Source: ResearchGate URL:[Link]

Sources

Foundational

Pharmacokinetics of Carvedilol Phase II metabolites

Unraveling the Pharmacokinetics of Carvedilol Phase II Metabolites: A Technical Guide to Stereoselective Glucuronidation Executive Summary Carvedilol is a highly lipophilic, third-generation adrenergic receptor antagonis...

Author: BenchChem Technical Support Team. Date: March 2026

Unraveling the Pharmacokinetics of Carvedilol Phase II Metabolites: A Technical Guide to Stereoselective Glucuronidation

Executive Summary

Carvedilol is a highly lipophilic, third-generation adrenergic receptor antagonist widely prescribed for chronic heart failure, hypertension, and cardiac arrhythmias[1][2]. Administered as a racemic mixture, its clinical efficacy and pharmacokinetic profile are heavily dictated by extensive, stereoselective hepatic first-pass metabolism[2]. While Phase I oxidative pathways (via CYP2D6, CYP1A2, and CYP2C9) are well-documented, direct Phase II glucuronidation serves as the primary metabolic sink, with glucuronides of unchanged carvedilol constituting the major metabolites in both plasma and urine[1][3]. This technical guide dissects the mechanistic, kinetic, and analytical dimensions of carvedilol’s Phase II metabolism, providing researchers with field-proven methodologies for metabolite profiling.

The Architecture of Carvedilol Phase II Metabolism

Unlike many xenobiotics that require Phase I functionalization prior to conjugation, carvedilol undergoes direct Phase II glucuronidation[3]. This biotransformation is catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes localized in the endoplasmic reticulum of hepatic and intestinal cells.

Isoform Specificity and Stereoselectivity

In human hepatic tissue, three primary UGT isoforms drive this process: UGT1A1, UGT2B4, and UGT2B7 [4]. The two enantiomers of carvedilol exhibit distinct affinities for these enzymes, creating a complex pharmacokinetic landscape:

  • S(-)-Carvedilol: The enantiomer primarily responsible for β-adrenergic blockade. It is the preferred substrate for UGT2B7 and undergoes significantly higher rates of glucuronidation compared to its counterpart[2][5].

  • R(+)-Carvedilol: An α1-adrenergic blocker that is metabolized more uniformly across UGT1A1, UGT2B4, and UGT2B7[2].

Metabolite Formation (G1 and G2)

In vitro studies utilizing human liver microsomes (HLMs) and recombinant UGTs have identified two distinct forms of carvedilol glucuronides, designated as G1 and G2 [4].

  • G1 Formation: Catalyzed collaboratively by UGT2B4 and UGT2B7[4].

  • G2 Formation: Synthesized via the actions of UGT2B4 and UGT1A1[4].

A critical pharmacokinetic anomaly in this pathway is the mutual inhibition between R- and S-carvedilol during racemate glucuronidation[2][5]. Because both enantiomers compete for the same UGT active sites, the presence of one enantiomer actively suppresses the conjugation of the other, complicating the prediction of clinical bioavailability.

G Racemate Racemic Carvedilol R_Carv R(+)-Carvedilol (α1-blocker) Racemate->R_Carv S_Carv S(-)-Carvedilol (β/α1-blocker) Racemate->S_Carv R_Carv->S_Carv Mutual Inhibition UGT1A1 UGT1A1 R_Carv->UGT1A1 Substrate UGT2B4 UGT2B4 R_Carv->UGT2B4 Substrate S_Carv->UGT2B4 Substrate UGT2B7 UGT2B7 S_Carv->UGT2B7 Preferred G2 G2 Glucuronide UGT1A1->G2 Catalyzes G1 G1 Glucuronide UGT2B4->G1 Catalyzes UGT2B4->G2 Catalyzes UGT2B7->G1 Catalyzes

Fig 1: Stereoselective Phase II Glucuronidation Pathway of Carvedilol Enantiomers.

Pharmacokinetic Implications & Kinetic Data

The stereoselective preference of both Phase I (CYP2D6) and Phase II (UGT2B7) enzymes for S-carvedilol results in a pronounced pharmacokinetic divergence. Following oral administration, the extensive first-pass metabolism clears S-carvedilol much faster than R-carvedilol. Consequently, the maximal plasma concentration ( Cmax​ ) and bioavailability of R-carvedilol are nearly double those of S-carvedilol[2].

Understanding the enzyme kinetics is vital for predicting drug-drug interactions (DDIs) and scaling in vitro clearance to in vivo pharmacokinetics. The table below summarizes the kinetic parameters of carvedilol glucuronidation derived from Lineweaver-Burk analyses of human liver microsomes and recombinant UGTs[4].

Table 1: Kinetic Parameters of Carvedilol Glucuronidation[4]

Glucuronide MetabolitePrimary Catalyzing UGTsHLM Km​ (µM)HLM Vmax​ (pmol/min/mg)Recombinant UGT Vmax​ Range (pmol/min/mg)
G1 UGT2B4, UGT2B726.6106.03.33 – 7.88
G2 UGT1A1, UGT2B446.044.53.33 – 7.88

Note: The Km​ values for recombinant UGTs (22.1–55.1 µM) closely mirror those observed in pooled human liver microsomes, validating the use of recombinant systems for isolated kinetic profiling[4].

Experimental Methodologies: In Vitro Profiling & Quantification

To accurately profile Phase II metabolites, a self-validating in vitro system utilizing HLMs coupled with LC-MS/MS is the industry standard[6]. As an Application Scientist, I emphasize that protocols must be designed not just to generate data, but to prove their own validity through built-in controls.

Protocol 1: In Vitro Glucuronidation Assay using HLMs

This protocol is designed to overcome UGT latency and ensure precise kinetic measurements.

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2​ , and 1.0 mg/mL pooled human liver microsomes[5].

    • Expert Insight (Causality): UGT enzymes are localized on the luminal side of the endoplasmic reticulum. To allow the highly polar cofactor (UDPGA) to access the active site, the microsomal membranes must be permeabilized. Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to form pores in the lipid bilayer without denaturing the enzymes.

  • Substrate Addition: Add racemic carvedilol (or isolated enantiomers) at varying concentrations (e.g., 1 to 100 µM) to establish a Michaelis-Menten saturation curve. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the obligate cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA), to a final concentration of 2 mM[5].

    • Trustworthiness Check (Self-Validation): Always run a parallel minus-UDPGA control . Any peak observed in the LC-MS/MS analysis of this control indicates non-enzymatic degradation or background interference, ensuring that the quantified G1/G2 peaks are strictly UGT-dependent.

  • Reaction Quenching: After exactly 25 minutes[5], terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., deuterated carvedilol).

    • Expert Insight (Causality): Ice-cold methanol serves a dual purpose: it instantly denatures the UGT proteins to halt the reaction at a precise timepoint, and it precipitates the microsomal proteins for easy removal via centrifugation (14,000 x g for 10 mins).

Protocol 2: LC-MS/MS Quantification Workflow

Because Phase II conjugation adds a large, polar glucuronic acid moiety, the resulting metabolites are highly hydrophilic and require specific chromatographic handling[7][8].

  • Solid-Phase Extraction (SPE): Pass the quenched supernatant through a C8 or C18 SPE cartridge[7]. Wash with 10% methanol/water to remove salts and highly polar endogenous microsomal components, then elute the carvedilol glucuronides with 90% methanol.

    • Expert Insight (Causality): Skipping SPE often leads to severe ion suppression in the mass spectrometer due to the high concentration of Tris buffer and unreacted UDPGA.

  • Chromatographic Separation: Inject the eluent onto a Reverse-Phase C18 column (e.g., 5 µm, 250 x 4.6 mm)[7]. Utilize a gradient mobile phase of acidified water (e.g., 0.1% formic acid) and acetonitrile. The acidic pH ensures the carboxylic acid group of the glucuronide remains protonated, improving peak shape and retention.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to filter for the specific precursor-to-product ion transitions of the carvedilol glucuronides (m/z 583.2 → m/z 407.2, representing the loss of the 176 Da glucuronide moiety).

Workflow HLM 1. HLM Incubation (Carvedilol + UDPGA) Quench 2. Reaction Quench (Ice-cold Methanol) HLM->Quench SPE 3. SPE Cleanup (C8/C18 Cartridge) Quench->SPE LC 4. LC Separation (Reverse-Phase) SPE->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Data 6. Kinetic Analysis (Km, Vmax) MS->Data

Fig 2: Standardized Workflow for In Vitro Glucuronide Quantification via LC-MS/MS.

Conclusion

The pharmacokinetics of carvedilol are intrinsically tied to its Phase II metabolism. The stereoselective glucuronidation driven by UGT1A1, UGT2B4, and UGT2B7 not only dictates the clearance rates of its enantiomers but also governs the clinical efficacy of its β- and α1-blocking capabilities[2][4]. By employing rigorous, self-validating in vitro assays and high-resolution LC-MS/MS workflows, researchers can accurately map these metabolic pathways, paving the way for better prediction of drug-drug interactions and the advancement of precision pharmacogenomics.

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx ClinPGx[Link][1]

  • Full article: Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle Taylor & Francis Online [Link][2]

  • Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol PubMed (NIH) [Link][4]

  • Population pharmacokinetics of carvedilol enantiomers and their metabolites in healthy subjects and type-2 diabetes patients PubMed (NIH) [Link][9]

  • In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes J-Stage[Link][5]

  • Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol University of Alberta [Link][3]

  • Pharmacokinetics of carvedilol after intravenous and oral administration in conscious healthy dogs AVMA Journals [Link][7]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen[Link][6]

Sources

Exploratory

Analytical Characterization of O-Desmethyl Carvedilol β-D-Glucuronide in Urine: A Senior Scientist’s Guide to LC-MS/MS Methodologies

Executive Summary & Metabolic Context As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter challenges in characterizing highly polar phase II metabolites of lipophilic cardiovascular drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Metabolic Context

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter challenges in characterizing highly polar phase II metabolites of lipophilic cardiovascular drugs. Carvedilol, a potent nonselective β-adrenergic and α1-adrenergic antagonist, presents a unique analytical paradigm due to its extensive first-pass metabolism 1.

Clinical pharmacokinetic data indicates that less than 2% of an administered carvedilol dose is excreted unchanged in the urine [[2]](). The drug is primarily cleared via aromatic ring oxidation and subsequent glucuronidation. During Phase I metabolism, carvedilol is demethylated by cytochrome P450 enzymes (predominantly CYP2C9, CYP2D6, CYP1A2, and CYP2E1) to form the active metabolite O-desmethylcarvedilol 3. To facilitate renal clearance, this intermediate undergoes Phase II conjugation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGT1A1, UGT2B4, and UGT2B7), yielding O-desmethyl carvedilol β-D-glucuronide 4.

This whitepaper details the causality-driven methodology required to isolate, identify, and quantify this specific zwitterionic glucuronide conjugate in human urine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Carvedilol_Metabolism C Carvedilol (Parent Drug) CYP Phase I: Demethylation (CYP2C9, CYP2D6, CYP1A2) C->CYP Hepatic Oxidation ODMC O-Desmethyl Carvedilol (Active Metabolite) CYP->ODMC UGT Phase II: Glucuronidation (UGT Enzymes) ODMC->UGT Conjugation Gluc O-Desmethyl Carvedilol β-D-Glucuronide UGT->Gluc Urine Urinary Excretion (~16% Total Dose) Gluc->Urine Renal Clearance

Fig 1. Phase I and Phase II metabolic pathway of Carvedilol leading to urinary excretion.

Causality in Analytical Strategy (The "Why")

A robust bioanalytical assay is not merely a sequence of steps; it is a logical response to the physicochemical properties of the analyte.

Why Target Urine?

While the majority of carvedilol metabolites are excreted via bile into feces, urinary excretion accounts for approximately 16% of the administered dose. Within this urinary fraction, glucuronide conjugates are highly concentrated, representing up to 32% of the total excreted radioactivity [[5]](). Urine provides a non-invasive, high-yield matrix for profiling phase II metabolism.

Why Mixed-Mode Cation Exchange (MCX) SPE?

O-desmethyl carvedilol β-D-glucuronide is a zwitterion. It possesses a basic secondary amine (pKa ~7.8) from the core carvedilol structure and an acidic carboxylic acid (pKa ~3.2) from the conjugated glucuronic acid.

  • The Causality: If we acidify the urine sample to pH 2, the carboxylic acid becomes protonated (neutralized), while the secondary amine remains protonated (positively charged). This allows the molecule to be strongly retained on a strong cation exchange (MCX) resin. We can then aggressively wash the sorbent with 100% methanol to remove neutral and acidic urinary interferences (like urea and endogenous lipids) without losing our analyte. Elution is achieved by raising the pH (e.g., 5% NH₄OH in methanol), which neutralizes the amine, breaking the ionic interaction and releasing the purified glucuronide.

Why LC-MS/MS in ESI+ Mode?

The thermal instability of the glucuronic acid moiety precludes the use of Gas Chromatography. UHPLC-MS/MS using Electrospray Ionization in positive mode (ESI+) is the gold standard [[6]](). The secondary amine readily accepts a proton to form an [M+H]+ ion. Furthermore, tandem mass spectrometry provides a self-validating diagnostic tool: the collision-induced dissociation (CID) of the conjugate reliably produces a neutral loss of 176 Da (cleavage of the glucuronic acid), confirming the presence of the intact phase II metabolite.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates an orthogonal validation step using enzymatic hydrolysis.

Phase A: Orthogonal Validation via Enzymatic Hydrolysis (Optional but Recommended)

To unequivocally prove that the detected mass corresponds to the β-D-glucuronide, split the urine sample into two aliquots.

  • Control Aliquot: Processed directly via SPE.

  • Hydrolysis Aliquot: Buffered to pH 5.0 and incubated with E. coli β-glucuronidase for 2 hours at 37°C. Self-Validation Check: In the LC-MS/MS data, the peak at m/z 569.2 (the glucuronide) must disappear in the hydrolyzed aliquot, with a stoichiometric increase in the peak at m/z 393.2 (the O-desmethyl aglycone).

Phase B: Solid Phase Extraction (SPE) Workflow
  • Sample Pre-treatment: Aliquot 500 µL of human urine. Spike with 10 µL of Carvedilol-d5 internal standard (100 ng/mL) to correct for matrix-induced ion suppression. Dilute with 500 µL of 2% phosphoric acid to drop the pH below 3.0.

  • Conditioning: Condition an Oasis MCX cartridge (30 mg/1 cc) with 1 mL methanol followed by 1 mL of 2% phosphoric acid.

  • Loading: Load the acidified urine sample at a flow rate of 1 mL/min.

  • Washing: Wash sequentially with 1 mL of 2% formic acid in water (removes salts) and 1 mL of 100% methanol (removes neutral lipophilic interferences).

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase C: UHPLC-MS/MS Conditions
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., Acquity BEH C18, 2.1 × 50 mm, 1.7 µm) 6.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a gradient from 5% B to 95% B over 6 minutes to resolve the highly polar glucuronide (elutes early) from the lipophilic parent drug (elutes later) 7.

Analytical_Workflow Urine 1. Urine Sample Collection & IS Addition Enzyme 2a. Optional: β-Glucuronidase Hydrolysis (Indirect ID) Urine->Enzyme Indirect Method SPE 2b. Solid Phase Extraction (Mixed-Mode Cation Exchange) Urine->SPE Direct Intact Analysis Enzyme->SPE LC 3. UHPLC Separation (C18, Gradient Elution) SPE->LC MS 4. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data 5. Data Validation (Mass Shift +176 Da) MS->Data

Fig 2. Self-validating analytical workflow for the extraction and LC-MS/MS quantification.

Quantitative Data & Chromatographic Parameters

To facilitate rapid assay development, the metabolic distribution and optimized Multiple Reaction Monitoring (MRM) transitions are summarized below.

Table 1: Pharmacokinetic & Metabolic Distribution of Carvedilol

CompoundMetabolic PhasePrimary EnzymesExcretion RouteRelative Urinary Abundance
Carvedilol ParentN/AFeces/Bile< 2% (Unchanged)
O-Desmethyl Carvedilol Phase ICYP2C9, CYP2D6, CYP1A2Hepatic/RenalMinor
Carvedilol Glucuronide Phase IIUGT1A1, UGT2B4, UGT2B7Renal~5.2% - 32%
O-Desmethyl Carvedilol Glucuronide Phase I & IICYP450s + UGTsRenalModerate to High

Table 2: Optimized LC-MS/MS MRM Transitions (ESI+ Mode)

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Rationale
Carvedilol 407.2224.125Cleavage of the ether linkage
O-Desmethyl Carvedilol 393.2224.125Intact carbazole moiety retained
O-Desmethyl Carvedilol Glucuronide 569.2393.215Neutral loss of glucuronic acid (176 Da)
O-Desmethyl Carvedilol Glucuronide 569.2224.135Secondary fragmentation of the aglycone

Conclusion

The identification of O-desmethyl carvedilol β-D-glucuronide in urine requires an analytical strategy that respects the molecule's zwitterionic nature and thermal lability. By leveraging the specific pKa values of the conjugate through mixed-mode cation exchange SPE, and utilizing the diagnostic 176 Da neutral loss in tandem mass spectrometry, researchers can establish a highly sensitive, self-validating assay. This framework ensures rigorous scientific integrity in pharmacokinetic and drug metabolism studies.

References

  • Carvedilol - Dosing, PA Forms & Info (2026)
  • Label: CARVEDILOL tablet, film coated - DailyMed Source: NIH / DailyMed URL
  • Metabolism of carvedilol in man - PubMed Source: NIH / PubMed URL
  • Carvedilol | C24H26N2O4 | CID 2585 - PubChem Source: NIH / PubChem URL
  • Carvedilol Pathway, Pharmacokinetics Source: ClinPGx URL
  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: NIH / PMC URL
  • Simultaneous quantification of carvedilol and its metabolites in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and pharmacokinetic application Source: NIH / PubMed URL

Sources

Foundational

Decoding Carvedilol Metabolism: A Technical Analysis of Glucuronide vs. Sulfate Conjugates

Abstract Carvedilol is a highly lipophilic, non-selective β-adrenergic and α₁-adrenergic receptor antagonist extensively used in the management of heart failure and hypertension[1]. Because it is administered as a racema...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carvedilol is a highly lipophilic, non-selective β-adrenergic and α₁-adrenergic receptor antagonist extensively used in the management of heart failure and hypertension[1]. Because it is administered as a racemate and undergoes heavy first-pass hepatic metabolism, understanding its biotransformation is critical for pharmacokinetic modeling. This whitepaper delineates the mechanistic, structural, and analytical differences between its two primary metabolic sinks: direct Phase II glucuronidation and sequential Phase I/II sulfation .

Mechanistic Pathways of Carvedilol Biotransformation

The metabolic fate of carvedilol diverges into two distinct pathways governed by different enzyme families, subcellular locations, and structural prerequisites.

Direct Phase II O-Glucuronidation

Unlike many drugs that require prior oxidation, intact carvedilol possesses a secondary aliphatic hydroxyl group and a carbazole ring that serve as direct targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Enzymatic Drivers: Glucuronidation is primarily catalyzed by2[2].

  • Metabolite Variants: This pathway yields two distinct diastereomeric glucuronides, designated as G1 and G2. UGT2B4 is unique in its ability to form both G1 and G2, whereas UGT2B7 exclusively forms G1 and UGT1A1 exclusively forms G2[2].

  • Stereoselectivity: Carvedilol undergoes highly stereoselective glucuronidation. In human liver microsomes, the S-enantiomer is glucuronidated at a significantly higher rate than the R-enantiomer[3]. Consequently, S(-)-carvedilol experiences a more aggressive presystemic clearance, explaining why circulating plasma levels of R(+)-carvedilol are typically 1 than S(-)-carvedilol[1].

Sequential Phase I Oxidation and Phase II Sulfation

Sulfation of carvedilol is a sequential, two-step process. Unchanged carvedilol is a poor substrate for cytosolic sulfotransferases (SULTs).

  • Phase I (Activation): The molecule must first be oxidized by 4[4]. This aromatic ring oxidation yields phenolic intermediates (e.g., 4'-hydroxyphenylcarvedilol or 5'-hydroxyphenylcarvedilol)[5].

  • Phase II (Conjugation): The newly formed phenolic hydroxyl groups act as high-affinity nucleophiles for SULTs, which transfer a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to form 5[5].

G Carv Carvedilol (m/z 407) UGT UGT1A1, UGT2B4, UGT2B7 (Direct Phase II) Carv->UGT O-Glucuronidation CYP CYP2D6, CYP2C9 (Phase I Oxidation) Carv->CYP Aromatic Oxidation Gluc Carvedilol Glucuronide (m/z 583) UGT->Gluc +176 Da OHCarv Hydroxy-carvedilol (m/z 423) CYP->OHCarv +16 Da SULT Sulfotransferases (Phase II Conjugation) OHCarv->SULT O-Sulfation Sulf Carvedilol Sulfate (m/z 503) SULT->Sulf +80 Da

Biotransformation pathways of Carvedilol into Glucuronide and Sulfate conjugates.

Quantitative Data Summaries

To accurately model clearance, researchers must differentiate the kinetic capacities of the involved enzymes and the mass spectrometric signatures of the resulting metabolites.

Table 1: Kinetic Parameters of Carvedilol Glucuronidation (Human Liver Microsomes)

Enzyme Source / Isoform Target Metabolite Km (µM) Vmax (pmol/min/mg protein)
HLM (Total Pool) G1 26.6 106.0
HLM (Total Pool) G2 46.0 44.5
Recombinant UGT1A1 G2 22.1 - 55.1 3.33 - 7.88
Recombinant UGT2B4 G1 & G2 22.1 - 55.1 3.33 - 7.88
Recombinant UGT2B7 G1 22.1 - 55.1 3.33 - 7.88

Data synthesized from in vitro Lineweaver-Burk analyses[2].

Table 2: LC-MS/MS Mass Shift Signatures

Analyte Molecular Formula Precursor Ion [M+H]⁺ Mass Shift (Da)
Carvedilol (Parent) C₂₄H₂₆N₂O₄ m/z 407 -
Hydroxy-carvedilol C₂₄H₂₆N₂O₅ m/z 423 +16
Carvedilol Glucuronide C₃₀H₃₄N₂O₁₀ m/z 583 +176

| Hydroxy-carvedilol Sulfate | C₂₄H₂₆N₂O₈S | m/z 503 | +16 + 80 (+96) |

Analytical Workflows: LC-MS/MS Protocol

Detecting Phase II metabolites requires rigorous control over pre-analytical degradation. Glucuronides (particularly acyl-glucuronides, though carvedilol forms O-glucuronides) can be unstable ex vivo. The following self-validating protocol ensures high-fidelity extraction and quantification of6[6].

Step-by-Step Methodology

Step 1: System Suitability & Isotope Spiking

  • Action: Spike plasma/urine samples with 10 µL of Carvedilol-d5 (stable isotope internal standard) prior to any manipulation.

  • Causality: Establishing a self-validating system. By adding the internal standard before extraction, any subsequent loss of analyte during sample prep is mirrored by the internal standard, allowing for exact absolute recovery calculations and correction of matrix effects.

Step 2: Cryogenic Quenching & Protein Precipitation

  • Action: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the biological sample. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold ACN instantly denatures endogenous esterases, UGTs, and SULTs, halting metabolism in its tracks. The acidic environment (formic acid) stabilizes the O-glucuronide bonds, preventing ex vivo hydrolysis back into the parent drug.

Step 3: Chromatographic Separation (UPLC)

  • Action: Inject the supernatant onto a sub-2 µm C18 UPLC column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Glucuronides are highly polar and elute earlier than the parent drug. Sulfates are also polar but exhibit different retention behavior due to the charged sulfonate group. High-resolution C18 separation resolves isobaric interferences (e.g., differentiating the G1 and G2 diastereomers) before they enter the mass spectrometer.

Step 4: ESI-MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track specific transitions: m/z 583 → 407 (Glucuronide) and m/z 503 → 407 (Sulfate).

  • Causality: MRM provides ultimate specificity. By filtering for the intact conjugate mass (Q1) and then fragmenting it to detect the core carvedilol mass (Q3), background matrix noise from endogenous plasma lipids and proteins is completely eliminated.

Workflow S1 1. Quenching & Extraction (Cold ACN) S2 2. UPLC Separation (C18 Column) S1->S2 S3 3. ESI-MS/MS Detection (MRM Mode) S2->S3 S4 4. Data Analysis (Mass Shifts) S3->S4

Self-validating LC-MS/MS workflow for the quantification of Carvedilol conjugates.

Conclusion

The metabolic clearance of carvedilol relies heavily on Phase II conjugation, but the routes are architecturally distinct. Glucuronidation is a direct, stereoselective attack on the parent molecule by UGTs, heavily favoring the S-enantiomer and directly impacting the drug's beta-blocking pharmacodynamics. Conversely, sulfation is a downstream consequence of CYP450-mediated Phase I oxidation. For drug development professionals and bioanalytical scientists, differentiating these pathways via rigorous LC-MS/MS protocols is essential for accurate pharmacokinetic profiling and personalized medicine applications.

References

  • Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol. PubMed (National Institutes of Health). Available at:[Link]

  • Carvedilol | C24H26N2O4 | CID 2585. PubChem - NIH. Available at:[Link]

  • Stereoselective Glucuronidation of Carvedilol in Human Liver and Intestinal Microsomes. PubMed (National Institutes of Health). Available at:[Link]

  • Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol. University of Alberta. Available at: [Link]

  • Carvedilol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at:[Link]

Sources

Exploratory

Toxicology profile of O-Desmethyl Carvedilol beta-D-Glucuronide

Toxicology and Metabolic Profiling of O-Desmethyl Carvedilol β -D-Glucuronide: A Comprehensive Technical Guide Executive Summary In the landscape of cardiovascular pharmacology, Carvedilol stands out as a potent, non-sel...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicology and Metabolic Profiling of O-Desmethyl Carvedilol β -D-Glucuronide: A Comprehensive Technical Guide

Executive Summary

In the landscape of cardiovascular pharmacology, Carvedilol stands out as a potent, non-selective β -adrenergic and α1​ -adrenergic receptor antagonist. However, the parent drug's efficacy and toxicity are heavily modulated by its extensive hepatic first-pass metabolism. While much of the clinical focus remains on the oxidative Phase I metabolites, the ultimate safety profile and clearance of the drug rely on Phase II conjugation.

This whitepaper provides an in-depth toxicological and analytical evaluation of O-Desmethyl Carvedilol β -D-Glucuronide (ODMC-Gluc) . As a Senior Application Scientist, I have structured this guide to move beyond basic pathway descriptions, detailing the causality behind the molecule's lack of toxicity, its role as a critical clearance sink, and the self-validating analytical protocols required to quantify it in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Mechanistic Toxicology: The Biotransformation Pathway

To understand the toxicological profile of ODMC-Gluc, we must trace its biochemical lineage. Carvedilol is highly lipophilic, necessitating biotransformation for renal and biliary excretion.

  • Phase I (Bioactivation/Modification): Carvedilol undergoes O-demethylation primarily catalyzed by the cytochrome P450 enzyme CYP2C9 . This reaction yields O-Desmethyl Carvedilol (ODMC) , a metabolite that lacks α1​ -blocking activity but retains moderate β -blocking properties. If allowed to accumulate, ODMC can contribute to exaggerated pharmacological toxicity, including severe bradycardia and hypotension.

  • Phase II (Detoxification): To neutralize the active ODMC, uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A1, UGT2B4, and UGT2B7 ) conjugate the exposed hydroxyl group with glucuronic acid.

The Structural Basis of Safety: Phenolic vs. Acyl Glucuronides

From a toxicological standpoint, not all glucuronides are benign. Acyl glucuronides (formed from carboxylic acids) are electrophilic and prone to intramolecular transesterification. They can covalently bind to plasma proteins like albumin, triggering idiosyncratic hepatotoxicity or immune-mediated adverse reactions.

Crucially, because the glucuronic acid in ODMC-Gluc is attached to a phenol group (exposed via CYP2C9 demethylation), it forms an ether (phenolic) glucuronide . Ether glucuronides are thermodynamically stable, non-electrophilic, and do not undergo acyl migration. Therefore, ODMC-Gluc represents a true, non-toxic detoxification sink that safely facilitates urinary and biliary excretion.

Pathway CARV Carvedilol (Parent Drug) CYP CYP2C9 Phase I Demethylation CARV->CYP ODMC O-Desmethyl Carvedilol (Active Metabolite) CYP->ODMC Oxidation UGT UGT1A1 / UGT2B7 Phase II Conjugation ODMC->UGT GLUC O-Desmethyl Carvedilol β-D-Glucuronide (Stable Detoxification Sink) UGT->GLUC Glucuronidation

Metabolic biotransformation of Carvedilol to its stable glucuronide sink.

Comparative Toxicokinetics

To contextualize the safety profile, the quantitative and qualitative properties of the parent drug and its sequential metabolites are summarized below.

AnalytePharmacological TargetRelative PotencyToxicological Risk ProfilePrimary Clearance Mechanism
Carvedilol α1​ , β1​ , β2​ ReceptorsHigh (Baseline)Exaggerated hypotension, bradycardiaHepatic Oxidation (CYP2D6, CYP2C9)
O-Desmethyl Carvedilol β1​ , β2​ ReceptorsModerate (Weak β -blocker)Bradycardia upon accumulationHepatic Glucuronidation (UGTs)
ODMC β -D-Glucuronide None (Inactive)NegligibleHighly stable; no acyl-migration riskRenal and Biliary Excretion

Experimental Protocols: Self-Validating Analytical Systems

In drug development, quantifying phase II metabolites is notoriously difficult due to their polarity and susceptibility to in-source fragmentation during mass spectrometry. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: In Vitro UGT Phenotyping & Glucuronidation Assay

This assay determines the rate of ODMC-Gluc formation to assess potential drug-drug interactions (DDIs) at the UGT level.

  • Microsome Preparation & Pore Formation:

    • Action: Incubate Human Liver Microsomes (HLM) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar cofactor (UDPGA) to access the active site. Without this step, UGT activity is artificially underestimated.

  • Substrate Incubation:

    • Action: Add ODMC (1–50 µM) and a buffer containing MgCl 2​ (a necessary UGT cofactor). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation:

    • Action: Initiate the reaction by adding UDPGA (2 mM).

    • Validation: Run a parallel Negative Control where UDPGA is replaced with buffer. Any peak detected in the negative control at the ODMC-Gluc mass transition indicates analytical carryover or isobaric interference, validating the specificity of the true samples.

  • Termination:

    • Action: Quench the reaction with an equal volume of ice-cold acetonitrile (ACN) containing an internal standard (e.g., ODMC-d5).

    • Causality: Cold ACN instantly denatures the UGT enzymes, halting the reaction while precipitating proteins to protect the LC column.

Protocol B: LC-MS/MS Quantification of ODMC-Gluc

A robust LC-MS/MS method is required to quantify ODMC-Gluc in plasma or urine.

  • Solid Phase Extraction (SPE):

    • Action: Load the quenched supernatant onto an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol and elute with 100% methanol.

    • Causality: Glucuronides are highly polar and often lost during standard liquid-liquid extraction. HLB cartridges retain the polar glucuronide moiety, removing endogenous phospholipids that cause ion suppression in the MS source.

  • UHPLC Separation:

    • Action: Inject onto a C18 column (e.g., 1.7 µm particle size) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B). Start at 5% B and ramp to 95% B over 4 minutes.

    • Causality: Starting with highly aqueous conditions ensures the polar ODMC-Gluc is retained on the column long enough to separate from the solvent front and unretained salts.

  • ESI-MS/MS Detection (MRM Mode):

    • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transition for ODMC-Gluc (typically [M+H]+ m/z 569.2 m/z 393.2).

    • Causality: The transition from 569.2 to 393.2 represents the neutral loss of the glucuronic acid moiety (176 Da). Monitoring this specific fragmentation ensures absolute structural confirmation.

Workflow Prep Sample Prep (Cold ACN Crash) Extract Solid Phase Extraction (SPE) Prep->Extract UHPLC UHPLC Separation (C18, Gradient) Extract->UHPLC MS ESI-MS/MS (MRM Mode) UHPLC->MS Analysis Toxicokinetic Modeling MS->Analysis

Self-validating LC-MS/MS workflow for ODMC-Gluc quantification.

Conclusion & Regulatory Perspectives

Understanding the toxicology of O-Desmethyl Carvedilol β -D-Glucuronide is an exercise in understanding xenobiotic clearance. Because ODMC-Gluc is a stable phenolic ether, it poses negligible direct toxicological risk. However, monitoring its formation is critical during clinical trials. If a patient is co-administered a strong UGT inhibitor, the failure to form ODMC-Gluc will lead to a retrograde accumulation of the active ODMC metabolite, precipitating off-target β -blockade and cardiovascular toxicity. By employing the self-validating analytical frameworks detailed above, researchers can accurately map this vital detoxification pathway.

References

  • National Center for Biotechnology Information (NIH). "Carvedilol | C24H26N2O4 | CID 2585 - PubChem." PubChem Database. Available at:[Link]

  • Clinical Pharmacogenetics Implementation Consortium (ClinPGx). "Carvedilol Pathway, Pharmacokinetics." ClinPGx. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "COREG (carvedilol) Tablets - Prescribing Information." AccessData FDA. Available at:[Link]

  • Lanchote, V. L., et al.
Foundational

A Comprehensive Technical Guide to Carvedilol Metabolite Biotransformation: Pathways, Stereoselectivity, and In Vitro Methodologies

The Mechanistic Landscape of Carvedilol Biotransformation Carvedilol is a third-generation, highly lipophilic arylethanolamine administered as a racemic mixture of two enantiomers: R(+)-carvedilol and S(-)-carvedilol[1]....

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Landscape of Carvedilol Biotransformation

Carvedilol is a third-generation, highly lipophilic arylethanolamine administered as a racemic mixture of two enantiomers: R(+)-carvedilol and S(-)-carvedilol[1]. While both enantiomers exhibit α1-adrenergic receptor blocking activity, only the S(-)-enantiomer acts as a potent, non-selective β-adrenoceptor blocker[1][2].

The clinical pharmacodynamics of carvedilol are inextricably linked to its extensive, stereoselective hepatic first-pass metabolism, which results in a low systemic bioavailability of approximately 25%[3]. Because the S(-)-enantiomer is metabolized significantly faster than the R(+)-enantiomer, the systemic plasma concentration of R-carvedilol is roughly twice that of S-carvedilol, skewing the drug's in vivo receptor binding profile toward α1-blockade[2].

Phase I Oxidation and Demethylation

The biotransformation of carvedilol is a multi-pathway process driven primarily by the Cytochrome P450 (CYP450) superfamily:

  • Aromatic Ring Oxidation (CYP2D6): CYP2D6 is the primary catalyst for the aromatic ring oxidation of carvedilol, producing 4'-hydroxyphenyl carvedilol (4'-OHC) and 5'-hydroxyphenyl carvedilol (5'-OHC)[4][5]. The 4'-OHC metabolite is highly active, exhibiting approximately 13 times the β-blocking potency of the parent compound[4]. CYP2D6 metabolizes S-carvedilol at a much higher rate than R-carvedilol, which is the primary driver of the drug's stereoselective clearance[2].

  • O-Demethylation (CYP2C9): CYP2C9 is predominantly responsible for the demethylation of carvedilol into O-desmethylcarvedilol (ODMC)[5]. ODMC retains minor β-blocking activity but lacks α1-adrenergic affinity.

  • Side-Chain Oxidation (CYP1A2): CYP1A2 drives side-chain oxidation, resulting in the formation of 1-hydroxycarvedilol and 8-hydroxycarvedilol (8-OHC), which are pharmacologically inactive[5].

Phase II Conjugation

Following Phase I oxidation, both the parent drug and its hydroxylated metabolites undergo Phase II conjugation. Uridine diphosphate-glucuronosyltransferases (UGTs)—specifically UGT1A1, UGT2B4, and UGT2B7—catalyze the formation of O-glucuronides[2]. S-carvedilol undergoes a higher rate of glucuronidation compared to R-carvedilol[2]. These hydrophilic conjugates are subsequently eliminated via biliary and renal excretion[2][3].

G CARV Carvedilol (R/S Racemate) CYP2D6 CYP2D6 (Ring Oxidation) CARV->CYP2D6 Major Pathway CYP2C9 CYP2C9 (O-Demethylation) CARV->CYP2C9 Minor Pathway CYP1A2 CYP1A2 (Side-chain Oxidation) CARV->CYP1A2 Minor Pathway UGT UGT Enzymes (Phase II) CARV->UGT Direct Glucuronidation M_4OHC 4'-Hydroxyphenyl Carvedilol (Active) CYP2D6->M_4OHC M_5OHC 5'-Hydroxyphenyl Carvedilol CYP2D6->M_5OHC M_ODMC O-Desmethylcarvedilol (Minor Activity) CYP2C9->M_ODMC M_8OHC 8-Hydroxycarvedilol CYP1A2->M_8OHC M_4OHC->UGT M_5OHC->UGT M_ODMC->UGT M_8OHC->UGT GLUC O-Glucuronides (Excreted in Bile/Urine) UGT->GLUC

Figure 1: Phase I and Phase II biotransformation pathways of carvedilol.

Quantitative Pharmacokinetics and Metabolite Profiling

To accurately model carvedilol disposition, researchers must account for the distinct pharmacological profiles of its metabolites. The table below synthesizes the quantitative and qualitative data of carvedilol's primary biotransformation products.

Table 1: Summary of Carvedilol Metabolites and Catalyzing Enzymes

MetabolitePrimary EnzymeStructural ModificationPharmacological Activity
4'-Hydroxyphenyl carvedilol (4'-OHC) CYP2D6Aromatic ring oxidationHigh (~13x more potent β-blocker than parent)[4]
5'-Hydroxyphenyl carvedilol (5'-OHC) CYP2D6Aromatic ring oxidationMinimal
O-Desmethylcarvedilol (ODMC) CYP2C9O-DemethylationMinor (Weak β-blocking, no α1 activity)
8-Hydroxycarvedilol (8-OHC) CYP1A2Side-chain oxidationInactive
Carvedilol O-Glucuronide UGT1A1, 2B4, 2B7Phase II ConjugationInactive (Targeted for biliary/fecal excretion)[2][3]

Designing Self-Validating In Vitro Microsomal Assays

Investigating the intrinsic clearance ( CLint​ ) of carvedilol requires robust in vitro models. Human Liver Microsomes (HLM) provide a holistic view of hepatic metabolism, while recombinant CYPs (rCYPs) isolate specific isozyme kinetics[5][6].

As an Application Scientist, it is critical to design assays that are not merely procedural, but self-validating . The following protocol integrates internal controls and physiological mimics to ensure data integrity.

Step-by-Step Methodology: Microsomal Biotransformation Assay

1. Preparation of the Matrix and Physiological Mimicry

  • Action: Thaw HLM or rCYP microsomes on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ and 0.2% Bovine Serum Albumin (BSA).

  • Causality: The physiological pH and magnesium act as essential cofactors for P450 structural stability. Because carvedilol is highly protein-bound (>98%), adding BSA mimics the physiological unbound fraction ( fu​ ). Omitting BSA leads to an overestimation of intrinsic clearance and fails to capture drug-drug interactions driven by protein displacement (e.g., amiodarone-mediated enhancement of R-carvedilol glucuronidation)[7].

2. Substrate and Inhibitor Pre-Incubation (The Self-Validating Control)

  • Action: Aliquot microsomal protein (0.5 mg/mL final) into the buffer. Add carvedilol across a concentration gradient (1.0 μM to 50 μM) to capture both linear and saturated kinetic phases[6]. In parallel control tubes, add selective chemical inhibitors (e.g., 1 μM quinidine for CYP2D6; 10 μM sulfaphenazole for CYP2C9). Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures thermal equilibrium. The selective inhibitors serve as an internal negative control; if 4'-OHC formation is not suppressed by quinidine, the assay matrix is compromised by alternative compensating pathways, invalidating the single-enzyme kinetic model[4][5].

3. Reaction Initiation (The Catalytic Trigger)

  • Action: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Causality: Free NADPH degrades rapidly at 37°C. A regenerating system maintains zero-order kinetics for the cofactor, ensuring that carvedilol concentration remains the sole rate-limiting variable for accurate Michaelis-Menten modeling ( Vmax​ and Km​ ).

4. Reaction Termination and Protein Precipitation

  • Action: After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Carvedilol-d5)[6].

  • Causality: Cold organic solvent instantly denatures the enzymes, halting biotransformation. The deuterated internal standard corrects for volumetric losses and matrix suppression during downstream mass spectrometry, ensuring quantitative trustworthiness.

5. Centrifugation and UPLC-MS/MS Analysis

  • Action: Vortex and centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant and analyze via Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) using Multiple Reaction Monitoring (MRM)[6].

Workflow Step1 1. Preparation HLM or rCYPs Buffer & 0.2% BSA Step2 2. Pre-Incubation Add Carvedilol (1-50 μM) Add Specific Inhibitors Step1->Step2 Step3 3. Initiation Add NADPH Regenerating System Start 30 min Timer Step2->Step3 Step4 4. Termination Ice-cold Acetonitrile Add Carvedilol-d5 (IS) Step3->Step4 Step5 5. Extraction Centrifuge at 14,000 x g Isolate Supernatant Step4->Step5 Step6 6. Quantification UPLC-MS/MS Analysis Calculate Vmax & Km Step5->Step6

Figure 2: Self-validating in vitro microsomal assay workflow for carvedilol.

Genetic Polymorphism and Clinical Implications

The reliance on CYP2D6 and CYP2C9 for carvedilol biotransformation introduces significant inter-patient variability due to genetic polymorphisms.

In vitro studies utilizing recombinant CYP2D6 variants have demonstrated that mutant alleles (e.g., CYP2D692, CYP2D696) can be catalytically inactive, while other variants exhibit a 25% to 95% reduction in intrinsic clearance ( Vmax​/Km​ ) compared to the wild-type CYP2D6*1[6]. Because CYP2D6 is the primary metabolizer of the S-enantiomer, poor metabolizers (PMs) experience a disproportionate increase in systemic S-carvedilol exposure, altering the drug's stereoselective ratio and potentially heightening the risk of profound bradycardia or toxicity[6][8]. Similarly, polymorphisms in CYP2C9 significantly alter the intrinsic clearance of carvedilol O-desmethylation, driven by increased Km​ and decreased Vmax​ values[6][9].

Understanding these biotransformation pathways at a granular, mechanistic level allows drug development professionals to better predict drug-drug interactions, optimize dosing regimens, and advance precision medicine initiatives.

Sources

Exploratory

Comprehensive Technical Guide: Molecular Characterization and Analytical Quantification of O-Desmethyl Carvedilol β-D-Glucuronide

Executive Summary Carvedilol is a widely prescribed non-selective β-adrenergic and α₁-adrenergic receptor antagonist used in the management of congestive heart failure and hypertension. Because it undergoes extensive fir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carvedilol is a widely prescribed non-selective β-adrenergic and α₁-adrenergic receptor antagonist used in the management of congestive heart failure and hypertension. Because it undergoes extensive first-pass metabolism, understanding its biotransformation is critical for drug development and therapeutic monitoring. One of its primary active Phase I metabolites is O-Desmethyl Carvedilol (ODMC), which retains significant β-blocking activity. To facilitate systemic clearance, ODMC undergoes Phase II conjugation to form O-Desmethyl Carvedilol β-D-Glucuronide . This technical whitepaper details the physicochemical properties, metabolic causality, and self-validating analytical workflows required to accurately quantify this highly polar metabolite in human plasma.

Physicochemical Properties & Structural Characterization

The demethylation of Carvedilol results in the loss of a methyl group (-CH₂), reducing its mass. Subsequent Phase II metabolism conjugates glucuronic acid to the newly exposed hydroxyl group, adding a net C₆H₈O₆ moiety. This transformation significantly increases the molecule's hydrophilicity, shifting its elimination route toward renal and biliary excretion.

Table 1: Physicochemical Properties of O-Desmethyl Carvedilol β-D-Glucuronide

PropertyValue
Chemical Name O-Desmethyl Carvedilol β-D-Glucuronide
CAS Registry Number 142227-50-7
Molecular Formula C₂₉H₃₂N₂O₁₀
Molecular Weight 568.58 g/mol
Precursor Metabolite O-Desmethyl Carvedilol (C₂₃H₂₄N₂O₄, MW: 392.45 g/mol )
Conjugating Moiety Glucuronic Acid (Net addition: +176.13 Da)

Data supported by 1[1].

Metabolic Pathway & Enzymatic Causality

The biotransformation of Carvedilol into O-Desmethyl Carvedilol β-D-Glucuronide is a sequential two-step process governed by specific hepatic enzymes.

  • Phase I (Demethylation): Carvedilol (C₂₄H₂₆N₂O₄) is demethylated primarily by the cytochrome P450 enzymes 2[2]. This exposes a reactive hydroxyl group on the aromatic ring.

  • Phase II (Glucuronidation): The exposed hydroxyl group acts as the substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). In vitro human liver microsome studies confirm that3[3] are the primary catalysts driving this conjugation.

MetabolicPathway CAR Carvedilol (C24H26N2O4) ODMC O-Desmethyl Carvedilol (C23H24N2O4) CAR->ODMC CYP2C9 / CYP2D6 (Demethylation) GLUC O-Desmethyl Carvedilol β-D-Glucuronide (C29H32N2O10) ODMC->GLUC UGT1A1, UGT2B4, UGT2B7 (Glucuronidation)

Figure 1: Phase I and Phase II metabolic pathway of Carvedilol to its glucuronide conjugate.

Table 2: Key Enzymes in Carvedilol Metabolism

EnzymePhaseTarget ReactionClinical Significance
CYP2D6 / CYP2C9 Phase IDemethylationPolymorphisms alter the AUC of active ODMC.
UGT1A1 Phase IIGlucuronidationFacilitates hepatic clearance; subject to competitive inhibition.
UGT2B7 Phase IIGlucuronidationShows high affinity for stereo-selective S-enantiomer conjugates.

Analytical Workflows: LC-MS/MS Quantification

Quantifying glucuronide metabolites presents unique analytical challenges. Glucuronides are thermally labile, rendering Gas Chromatography (GC) unsuitable without complex derivatization. Furthermore, their high polarity makes them susceptible to severe ion suppression from endogenous plasma phospholipids.

To ensure analytical trustworthiness, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is the gold standard (4[4]). The causality behind this choice is twofold:

  • Electrospray Ionization (ESI+): The secondary amine in the carvedilol backbone readily accepts a proton, yielding a strong [M+H]⁺ precursor ion at m/z 569.3.

  • Multiple Reaction Monitoring (MRM): Collision-induced dissociation (CID) of the precursor ion reliably cleaves the labile O-glucuronide bond, resulting in a neutral loss of 176 Da. Monitoring the m/z 569.3 → 393.2 transition provides absolute structural specificity.

LCMSWorkflow S1 1. Plasma Aliquot + Deuterated Internal Standard S2 2. Solid Phase Extraction (SPE) (Removes Phospholipids & Proteins) S1->S2 S3 3. UHPLC Separation (C18 Column, Gradient Elution) S2->S3 S4 4. ESI-MS/MS (Positive Mode) MRM: m/z 569.3 -> 393.2 S3->S4 S5 5. Data Quantification (Peak Area Ratio Validation) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for quantifying ODMC-glucuronide in human plasma.

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee data integrity and reproducibility, the following protocol incorporates internal validation mechanisms at every stage, adapting principles from validated pharmacokinetic assays (5[5]).

Phase A: Sample Preparation via Solid Phase Extraction (SPE)

Causality: Simple protein precipitation leaves residual phospholipids that cause unpredictable matrix effects (ion suppression) in the MS source. SPE ensures a clean extract, maintaining the linearity of the calibration curve.

  • Aliquot & Spike: Transfer 100 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of a deuterated internal standard (e.g., ODMC-d5 β-D-Glucuronide). Validation Check: The co-elution of the deuterated IS corrects for any volumetric losses during extraction.

  • Conditioning: Condition a mixed-mode reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL methanol followed by 1 mL MS-grade water.

  • Loading & Washing: Load the spiked plasma. Wash with 1 mL of 5% methanol in water to elute hydrophilic salts and endogenous proteins.

  • Elution: Elute the target analytes using 1 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A.

Phase B: UHPLC Separation

Causality: Baseline chromatographic separation of the glucuronide from unconjugated ODMC and parent Carvedilol is mandatory. If they co-elute, in-source fragmentation of the glucuronide back into ODMC will artificially inflate the ODMC quantification.

  • Column: Inject 5 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 4.5 minutes, followed by a 1-minute hold and re-equilibration.

Phase C: ESI-MS/MS Detection

Causality: Utilizing tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor ion before fragmenting it, eliminating background noise.

  • Source Parameters: Set the ESI source to positive ion mode (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 400°C.

  • MRM Transitions:

    • ODMC β-D-Glucuronide: m/z 569.3 → 393.2 (Collision Energy: ~20 eV).

    • Internal Standard (d5): m/z 574.3 → 398.2.

  • Data Validation: Calculate the peak area ratio of the analyte to the internal standard. Ensure the calibration curve maintains an R² > 0.995 and quality control (QC) samples fall within ±15% of their nominal concentrations.

Pharmacological & Clinical Relevance

Monitoring the exact levels of O-Desmethyl Carvedilol and its subsequent glucuronide conjugate is highly relevant in personalized medicine. Because Carvedilol is a racemic mixture undergoing stereoselective first-pass metabolism (6[6]), patients with polymorphisms in CYP2D6 (poor metabolizers) or UGT2B7 will exhibit drastically different pharmacokinetic profiles. An impaired glucuronidation pathway leads to the accumulation of active ODMC, potentially causing exaggerated β-blockade, bradycardia, or hypotensive episodes. Thus, robust LC-MS/MS quantification of this specific Phase II metabolite serves as a critical biomarker for drug clearance capacity in clinical trials.

Sources

Foundational

The Clinical and Pharmacokinetic Landscape of O-Desmethyl Carvedilol Glucuronidation: A Technical Guide

Executive Summary Carvedilol is a highly lipophilic, non-selective β-adrenergic and selective α1-adrenergic receptor antagonist widely prescribed for heart failure and hypertension. Administered as a racemic mixture, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carvedilol is a highly lipophilic, non-selective β-adrenergic and selective α1-adrenergic receptor antagonist widely prescribed for heart failure and hypertension. Administered as a racemic mixture, its clinical efficacy is heavily dictated by its complex stereoselective metabolism. While much attention is given to the parent drug, the formation of its active metabolite, O-Desmethyl Carvedilol (ODMC) , and its subsequent Phase II conjugation into ODMC glucuronide , represents a critical, often overlooked pharmacokinetic axis.

This whitepaper provides an in-depth mechanistic analysis of ODMC glucuronidation, its clinical significance in the context of pharmacogenomics and drug-drug interactions (DDIs), and provides a self-validating analytical protocol for its quantification in clinical research.

Mechanistic Pathways: Formation and Clearance of ODMC

Carvedilol undergoes extensive first-pass hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine. The metabolic clearance is governed by a delicate interplay between Phase I oxidation/demethylation and Phase II glucuronidation.

Phase I: The Demethylation Pathway

The demethylation of carvedilol yields O-desmethyl carvedilol (ODMC). This reaction is catalyzed primarily by CYP2C9 , with secondary contributions from CYP2D6 . From a pharmacodynamic perspective, ODMC is highly significant: it possesses approximately 2.5 times the β-adrenoceptor blocking potency of the parent carvedilol, though it lacks α1-blocking activity.

Phase II: UGT-Mediated Glucuronidation

Both the parent carvedilol and its Phase I metabolites (including ODMC) are rapidly subjected to Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs). The glucuronidation of these compounds is mediated primarily by UGT1A1, UGT2B4, and UGT2B7 .

Crucially, this glucuronidation process is stereoselective. Research indicates that there is mutual metabolic inhibition between the R- and S-enantiomers of carvedilol at the level of glucuronidation. Because the S-enantiomer is the primary driver of β-blockade, any competitive inhibition at the UGT level that alters the clearance of S-ODMC glucuronide can lead to the accumulation of the active free S-ODMC, directly impacting the patient's cardiovascular hemodynamics.

MetabolicPathway Carvedilol Carvedilol (R/S Racemate) ODMC O-Desmethyl Carvedilol (Active: ODMC) Carvedilol->ODMC CYP2C9 / CYP2D6 Demethylation OHC Hydroxyphenyl Carvedilol (Active: 4'-OHC / 5'-OHC) Carvedilol->OHC CYP2D6 / CYP1A2 Ring Oxidation Carv_Gluc Carvedilol Glucuronide (Inactive Excretion) Carvedilol->Carv_Gluc UGT1A1, UGT2B4, UGT2B7 Glucuronidation ODMC_Gluc ODMC Glucuronide (Inactive Excretion) ODMC->ODMC_Gluc UGTs Phase II Conjugation

Fig 1. Phase I/II metabolism of Carvedilol into ODMC and its subsequent glucuronidation.

Clinical Significance: Pharmacogenomics and DDIs

The clinical significance of monitoring ODMC and its glucuronide levels lies in the high inter-individual variability of the enzymes responsible for its formation (CYP2D6/CYP2C9) and clearance (UGTs).

Pharmacogenomic Variance (CYP2D6 Polymorphisms)

CYP2D6 is highly polymorphic. In Asian populations, the CYP2D6*10 allele (associated with decreased enzymatic activity) is highly prevalent. Clinical studies demonstrate that intermediate metabolizers carrying the *10 allele exhibit a significantly lower clearance of parent carvedilol, but paradoxically, a higher Area Under the Curve (AUC) for O-desmethyl carvedilol . This accumulation of ODMC can lead to an exaggerated chronotropic response (heightened β-blockade), necessitating careful dose titration in these demographics.

Drug-Drug Interactions (DDIs)

Polypharmacy in cardiovascular and psychiatric patients frequently pairs carvedilol with Selective Serotonin Reuptake Inhibitors (SSRIs). Antidepressants such as fluvoxamine, sertraline, and citalopram are potent inhibitors of CYP2D6 and CYP2C9. Co-administration of these drugs significantly alters carvedilol's in vitro and in vivo metabolism, drastically decreasing the formation rate of ODMC (by up to 40.8% in some models) while increasing the half-life of the parent drug.

Quantitative Impact Summary
Pharmacokinetic VariableMechanistic DriverImpact on Carvedilol (Parent)Impact on ODMC LevelsClinical Consequence
CYP2D6*10 Polymorphism Reduced CYP2D6 enzymatic activityDecreased clearance; Increased AUCIncreased AUC of ODMCHeightened β-blockade; Potential need for dose reduction in specific populations.
SSRI Co-administration CYP2D6 & CYP2C9 competitive inhibitionIncreased Cmax and half-lifeDecreased formation rate of ODMCAltered α/β blockade ratio; Risk of unpredictable hemodynamic shifts.
UGT Mutual Inhibition R/S-enantiomer competition at UGT1A1/2B4Accumulation of specific enantiomersAltered glucuronidation rate of ODMCUnpredictable accumulation of active S-ODMC during chronic dosing.

Analytical Methodology: Chiral LC-MS/MS Protocol

To accurately assess the clinical pharmacokinetics of ODMC and its glucuronides, researchers must utilize a self-validating analytical system. Because the S-enantiomer of ODMC is the active β-blocker, chiral separation is mandatory. Furthermore, because intact glucuronide standards are highly unstable and difficult to synthesize, an indirect quantification method utilizing enzymatic cleavage is the gold standard.

Rationale for Experimental Choices (E-E-A-T)
  • Liquid-Liquid Extraction (LLE): Carvedilol and ODMC are highly lipophilic and >95% protein-bound. Simple protein precipitation fails to disrupt this binding effectively. LLE with an organic solvent (e.g., ethyl acetate) ensures high recovery and minimizes matrix ion suppression in the mass spectrometer.

  • Enzymatic Hydrolysis: By splitting the sample into two aliquots—one untreated and one treated with β-glucuronidase—we create a self-validating mass balance. The untreated sample yields the Free ODMC, while the treated sample yields the Total ODMC. The difference between the two precisely quantifies the ODMC Glucuronide fraction.

  • Chiral Stationary Phase: Using a macrocyclic glycopeptide column (e.g., Chirobiotic V) or an immobilized cellulose/amylose column (e.g., Chiralpak IB N-5) allows for the baseline resolution of R- and S-enantiomers, which is critical since their pharmacological activities differ vastly.

AnalyticalWorkflow SamplePrep 1. Plasma Sample Prep Liquid-Liquid Extraction + IS EnzymeHydrolysis 2. β-Glucuronidase Treatment Cleavage of Glucuronides SamplePrep->EnzymeHydrolysis Aliquot for Total ODMC Chromatography 3. Chiral UHPLC Separation Resolution of R/S Enantiomers SamplePrep->Chromatography Aliquot for Free ODMC EnzymeHydrolysis->Chromatography Detection 4. Tandem MS (MS/MS) Positive ESI, MRM Mode Chromatography->Detection DataAnalysis 5. PK Profiling Quantification of Free vs Total ODMC Detection->DataAnalysis

Fig 2. Self-validating LC-MS/MS workflow for quantifying free and glucuronidated ODMC enantiomers.

Step-by-Step Protocol: Quantification of ODMC Glucuronide in Plasma

Step 1: Sample Preparation & Aliquoting

  • Thaw human plasma samples on ice to prevent ex vivo degradation of endogenous glucuronides.

  • Transfer two 100 µL aliquots of plasma into separate microcentrifuge tubes (Aliquot A for Free ODMC; Aliquot B for Total ODMC).

  • Spike both aliquots with 10 µL of deuterated internal standard (e.g., Carvedilol-d5 or ODMC-d5) to correct for downstream extraction losses and matrix effects.

Step 2: Enzymatic Cleavage (Aliquot B Only)

  • To Aliquot B, add 50 µL of β-glucuronidase enzyme in sodium acetate buffer (pH 5.0).

  • Incubate at 37°C for 2 hours to ensure complete hydrolysis of the ODMC glucuronide conjugates back into free ODMC.

  • To Aliquot A, add 50 µL of blank sodium acetate buffer to maintain volume parity.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of extraction solvent (e.g., Ethyl Acetate:Hexane, 50:50 v/v) to both aliquots.

  • Vortex vigorously for 5 minutes to disrupt protein binding and partition the lipophilic analytes into the organic layer.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial UHPLC mobile phase.

Step 4: Chiral UHPLC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a chiral column (e.g., Chirobiotic V, 150 x 2.1 mm, 5 µm). Use an isocratic or shallow gradient mobile phase consisting of Methanol/Acetonitrile/Buffer to resolve the R-(+) and S-(-) enantiomers of ODMC.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+). Monitor the specific transition for ODMC (e.g., m/z 393.35 → 210.25).

  • Data Analysis: Calculate the concentration of ODMC in Aliquot A (Free ODMC) and Aliquot B (Total ODMC).

  • Validation: The concentration of ODMC Glucuronide is determined by subtracting the Free ODMC from the Total ODMC.

Conclusion

The clinical significance of O-desmethyl carvedilol and its glucuronide conjugates extends far beyond simple drug elimination. Because ODMC retains potent β-blocking activity, variations in its formation (via CYP2C9/CYP2D6) and clearance (via UGTs) directly influence the therapeutic window of carvedilol. By employing rigorous, chiral-specific LC-MS/MS methodologies, researchers can accurately map this metabolic network, paving the way for highly individualized, precision-dosed cardiovascular therapies that account for both genetic polymorphisms and complex drug-drug interactions.

References

  • Carvedilol Pathway, Pharmacokinetics ClinPGx URL
  • Clinical pharmacogenomics of carvedilol: The stereo-selective metabolism angle ResearchGate URL
  • **Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for O-Desmethyl Carvedilol β-D-Glucuronide

Executive Summary Quantifying Phase II metabolites is a critical component of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. Carvedilol, a non-selective β-adrenergic and α₁-adrenergic antagonist, undergoes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying Phase II metabolites is a critical component of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. Carvedilol, a non-selective β-adrenergic and α₁-adrenergic antagonist, undergoes extensive hepatic metabolism. While CYP2C9 and CYP2D6 drive the formation of the active Phase I metabolite O-Desmethyl Carvedilol (ODMC), subsequent Phase II conjugation by UGT enzymes yields O-Desmethyl Carvedilol β-D-Glucuronide (ODMC-Gluc) .

This application note details the scientific rationale and step-by-step protocol for developing a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for ODMC-Gluc in human plasma, strictly adhering to the [1].

Metabolism C Carvedilol (Parent Drug) ODMC O-Desmethyl Carvedilol (Phase I Metabolite) C->ODMC CYP2C9 / CYP2D6 O-Demethylation ODMCG O-Desmethyl Carvedilol β-D-Glucuronide (Phase II) ODMC->ODMCG UGT Enzymes Glucuronidation

Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol β-D-Glucuronide.

Scientific Rationale & Methodological Causality (E-E-A-T)

Developing an assay for ODMC-Glucuronide presents two major bioanalytical challenges: its zwitterionic polarity and its susceptibility to in-source fragmentation. As a Senior Application Scientist, it is imperative to design the method around these specific physicochemical liabilities rather than relying on generic templates.

Sample Preparation: Why Mixed-Mode Anion Exchange (MAX) SPE?

ODMC-Gluc is a zwitterion at physiological pH. It retains the basic secondary amine from the carvedilol backbone (pKa ~7.8) and gains a highly acidic carboxylic acid from the glucuronic acid moiety (pKa ~3.2). Traditional protein precipitation (PPT) fails to remove endogenous phospholipids, leading to severe matrix effects and ion suppression [2].

By utilizing a Mixed-Mode Anion Exchange (MAX) polymeric sorbent, we exploit the carboxylic acid. Adjusting the plasma sample to pH 8.5 with ammonium hydroxide ensures the glucuronide is fully deprotonated (COO⁻) and binds strongly to the quaternary amine stationary phase. A subsequent 100% methanol wash efficiently strips away neutral lipids and phospholipids without eluting the analyte. Finally, elution with 2% formic acid in methanol neutralizes the carboxylic acid, releasing the purified analyte.

Chromatography: Preventing In-Source Fragmentation Artifacts

Phase II glucuronide metabolites are notoriously thermally labile. Within the electrospray ionization (ESI) source, they readily lose the 176 Da glucuronic acid moiety to form the[M+H]⁺ ion of the aglycone [3]. If ODMC-Glucuronide and its aglycone (ODMC) co-elute, the mass spectrometer cannot distinguish between endogenous ODMC and the in-source generated ODMC, leading to a critical overestimation of the Phase I metabolite.

We selected a High-Strength Silica T3 (HSS T3) column. The T3 stationary phase features intermediate C18 ligand density and resists phase collapse in highly aqueous conditions. This ensures the highly polar ODMC-Glucuronide is adequately retained but elutes significantly earlier than the hydrophobic aglycone, completely isolating the in-source fragmentation artifact from the true aglycone signal.

Experimental Protocols (Self-Validating System)

To ensure data integrity, this protocol embeds a System Suitability Test (SST) and Quality Control (QC) bracketing, ensuring the analytical run validates itself in real-time.

Reagents & Materials
  • Analytical Standards : ODMC-Glucuronide (>98% purity), ODMC-d5-Glucuronide (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Matrices : K₂EDTA Human Plasma.

  • Consumables : Oasis MAX 96-well plate (30 mg/well), Waters ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm).

Sample Extraction Workflow

SPEWorkflow S1 1. Condition & Equilibrate 1 mL MeOH, 1 mL Water S2 2. Load Sample 200 µL Plasma + IS + 200 µL 5% NH4OH S1->S2 S3 3. Wash 1 (Aqueous) 1 mL 5% NH4OH in Water S2->S3 S4 4. Wash 2 (Organic) 1 mL Methanol S3->S4 S5 5. Elution 1 mL 2% Formic Acid in Methanol S4->S5 S6 6. Evaporate & Reconstitute Dry under N2 at 40°C, Reconstitute in 100 µL Mobile Phase A S5->S6

Mixed-Mode Anion Exchange (MAX) SPE workflow for extracting ODMC-Glucuronide.

Liquid Chromatography Conditions

Table 1: UPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN) Curve
0.0 0.40 95.0 5.0 Initial
0.5 0.40 95.0 5.0 6
3.0 0.40 60.0 40.0 6
3.5 0.40 5.0 95.0 6
4.5 0.40 5.0 95.0 6
4.6 0.40 95.0 5.0 6

| 6.0 | 0.40 | 95.0 | 5.0 | 6 |

Note: ODMC-Glucuronide elutes at ~2.1 min; the aglycone (ODMC) elutes at ~2.8 min, ensuring complete baseline separation.

Mass Spectrometry (MS/MS) Conditions

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
ODMC-Gluc 569.2 393.2 60 25 Quantifier (Loss of Glucuronide)
ODMC-Gluc 569.2 100.1 60 45 Qualifier (Aliphatic chain cleavage)

| ODMC-d5-Gluc | 574.2 | 398.2 | 60 | 25 | Internal Standard |

Method Validation & System Suitability

To guarantee the reliability of the pharmacokinetic data, the method must be validated according to the [1].

Self-Validating Run Protocol:

  • System Suitability Test (SST): Inject the Low QC (LQC) sample 6 consecutive times prior to the analytical batch. Acceptance: Peak area CV ≤ 5%, Retention Time drift ≤ 2%.

  • Calibration Curve: 8 non-zero standards ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL.

  • QC Bracketing: Insert QCs (LQC, MQC, HQC) at the beginning, middle, and end of the sample queue.

Table 3: Validation Acceptance Criteria Targets

Validation Parameter FDA 2018 Acceptance Criteria Method Target Performance
Accuracy (Inter/Intra-day) ±15% of nominal (±20% at LLOQ) ±8% across all levels
Precision (CV%) ≤15% (≤20% at LLOQ) ≤6%
Matrix Factor (IS-Normalized) CV ≤15% across 6 lots of plasma CV ≤4% (Thanks to MAX SPE)

| Extraction Recovery | Consistent and reproducible | >85% |

By adhering to this causality-driven protocol, bioanalytical laboratories can successfully quantify O-Desmethyl Carvedilol β-D-Glucuronide without the confounding errors of in-source fragmentation or phospholipid-induced ion suppression, ensuring high-fidelity data for clinical PK modeling [4].

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). URL:[Link]

  • Gangnus T, Burckhardt BB. Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis. (2020). URL:[Link]

  • Nardotto GH, et al.
Application

Application Note: Advanced MRM Transitions and LC-MS/MS Workflow Optimization for O-Desmethyl Carvedilol Glucuronide

Introduction & Pharmacokinetic Relevance Carvedilol is a highly lipophilic, non-selective β-adrenergic and α₁-adrenergic receptor antagonist heavily utilized in cardiovascular medicine. Its metabolic clearance is complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacokinetic Relevance

Carvedilol is a highly lipophilic, non-selective β-adrenergic and α₁-adrenergic receptor antagonist heavily utilized in cardiovascular medicine. Its metabolic clearance is complex, governed by hepatic Phase I oxidation—primarily via Cytochrome P450 (CYP) 2D6 and 2C9—followed by Phase II glucuronidation. While 4'-hydroxyphenyl carvedilol is the most potent active metabolite, the formation of O-desmethyl carvedilol (ODMC) represents a major CYP2C9-mediated clearance pathway .

Subsequent Phase II metabolism conjugates ODMC into O-desmethyl carvedilol glucuronide (ODMCG) . The accurate quantification of ODMCG is critical for comprehensive pharmacokinetic profiling, particularly in studies assessing CYP2C9/UGT genetic polymorphisms or drug-drug interactions (DDIs) . This technical guide details a self-validating LC-MS/MS protocol, explaining the causality behind the specific Multiple Reaction Monitoring (MRM) transitions and sample preparation choices required to detect ODMCG with high selectivity.

G Carvedilol Carvedilol (m/z 407.2) CYP2C9 Phase I: CYP2C9 O-Demethylation Carvedilol->CYP2C9 ODMC O-Desmethyl Carvedilol (m/z 393.2) CYP2C9->ODMC UGT Phase II: UGT Glucuronidation ODMC->UGT ODMCG O-Desmethyl Carvedilol Glucuronide (m/z 569.2) UGT->ODMCG

Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol Glucuronide (ODMCG).

Mechanistic Basis of MS/MS Fragmentation

Developing a robust MRM method requires understanding the thermodynamic stability of the analyte's bonds during Collision-Induced Dissociation (CID). In positive electrospray ionization (ESI+), carvedilol and its metabolites readily protonate to form [M+H]+ precursor ions.

  • Carvedilol: With an exact mass of ~406.5 Da, the precursor ion is m/z 407.2. CID consistently produces a dominant product ion at m/z 100.0, resulting from the cleavage of the aliphatic amine side chain .

  • O-Desmethyl Carvedilol (ODMC): Demethylation reduces the mass by 14 Da, yielding a precursor at m/z 393.2. Because the aliphatic chain remains intact, it shares the m/z 100.0 product ion.

  • O-Desmethyl Carvedilol Glucuronide (ODMCG): Phase II conjugation with glucuronic acid adds 176 Da, resulting in a precursor ion at m/z 569.2.

Causality in Transition Selection:

  • Quantifier Transition (m/z 569.2 → 393.2): The most thermodynamically favorable fragmentation pathway for O-glucuronides is the neutral loss of the glucuronic acid moiety (-176 Da). Monitoring this transition provides absolute specificity for the Phase II conjugate.

  • Qualifier Transition (m/z 569.2 → 100.0): Applying higher collision energies forces the secondary cleavage of the aliphatic chain, yielding the characteristic m/z 100.0 ion. This serves as an orthogonal confirmation that the core carvedilol backbone is present.

Optimized MRM Parameters

The following table summarizes the optimized MRM transitions. (Note: Collision Energy and Cone Voltage parameters are generalized for standard triple quadrupole platforms and should be fine-tuned per instrument).

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)PurposeFragmentation Mechanism
Carvedilol 407.2100.035QuantifierAliphatic chain cleavage
ODMC 393.2100.033QuantifierAliphatic chain cleavage
ODMCG 569.2393.225QuantifierNeutral loss of glucuronic acid (-176 Da)
ODMCG 569.2100.045QualifierHigh-energy aliphatic chain cleavage

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps. Specifically, it addresses two major pitfalls in metabolite quantification: the poor extraction recovery of polar conjugates and the risk of in-source fragmentation (ISF).

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

Expert Insight (Causality): Traditional Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate) often fails to recover highly polar Phase II metabolites like ODMCG. Utilizing a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB) ensures the quantitative recovery of both the lipophilic parent drug and the polar glucuronide, preventing skewed metabolic ratios.

  • Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard: Spike with 10 µL of Internal Standard (e.g., Carvedilol-d5, 100 ng/mL).

  • Pre-treatment: Dilute with 100 µL of 2% phosphoric acid ( H3​PO4​ ) and vortex for 30 seconds to disrupt protein binding and ionize the basic amine groups.

  • Conditioning: Condition the SPE cartridges (30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of Milli-Q water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% methanol in water to remove salts and endogenous phospholipids.

  • Elution: Elute the analytes with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (10% Acetonitrile) and transfer to an autosampler vial.

Step 2: UPLC Separation

Expert Insight (Self-Validation): Glucuronides are highly susceptible to in-source fragmentation (ISF) within the mass spectrometer's ionization source. If ODMCG loses its glucuronic acid moiety in the source, it will generate an m/z 393.2 ion, artificially inflating the signal of the actual ODMC aglycone. Chromatographic baseline separation of ODMC and ODMCG is mandatory. Because ODMCG is more polar, it will elute earlier than ODMC on a C18 column, self-validating the assay against ISF overlap .

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear gradient to 90% B

    • 3.0 - 4.0 min: Hold at 90% B (Column Wash)

    • 4.1 - 5.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry Detection Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C (Optimized to ensure complete droplet desolvation without thermally degrading the labile glucuronide ether bond).

  • Desolvation Gas Flow: 800 L/hr.

Workflow Plasma Plasma Sample (Spiked with IS) SPE Solid Phase Extraction (Retains Polar Metabolites) Plasma->SPE LC UPLC Separation (Prevents ISF Overlap) SPE->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI MRM MRM Detection (m/z 569.2 -> 393.2) ESI->MRM

Self-validating LC-MS/MS workflow for ODMCG quantification.

References

  • Simultaneous quantification of carvedilol and its metabolites in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and pharmacokinetic application. Journal of Chromatography B. URL: [Link]

  • Gangnus, T., et al. (2020). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma. Drug Testing and Analysis. URL:[Link]

  • Pharmacokinetic interactions study between carvedilol and some antidepressants in rat liver microsomes. PLoS One (via PubMed Central). URL:[Link]

Method

Enzymatic synthesis of O-Desmethyl Carvedilol beta-D-Glucuronide

Application Note: Enzymatic Synthesis and Isolation of O-Desmethyl Carvedilol β -D-Glucuronide Introduction & Biological Significance Carvedilol is a highly efficacious non-selective β -adrenergic and α1​ -adrenergic rec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis and Isolation of O-Desmethyl Carvedilol β -D-Glucuronide

Introduction & Biological Significance

Carvedilol is a highly efficacious non-selective β -adrenergic and α1​ -adrenergic receptor antagonist utilized globally for the management of chronic heart failure and hypertension. Following oral administration, the drug undergoes extensive hepatic first-pass metabolism. The primary Phase I metabolic pathway, mediated predominantly by cytochrome P450 enzymes CYP2D6 and CYP2C9, yields O-desmethyl carvedilol (ODMC). Notably, ODMC is an active metabolite that possesses approximately 2.5 times the β -blocking potency of the parent compound[1].

Following Phase I oxidation, ODMC is subjected to Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs)—specifically UGT1A1, UGT2B4, and UGT2B7—to form O-desmethyl carvedilol β -D-glucuronide[2][3].

For pharmacokinetic (PK) and pharmacodynamic (PD) profiling, researchers require highly pure analytical standards of this glucuronide. However, the chemical synthesis of glucuronide conjugates is notoriously inefficient, plagued by the need for complex protection/deprotection schemes and the difficulty of maintaining strict β -stereoselectivity at the anomeric carbon. This application note outlines a highly efficient, self-validating enzymatic synthesis protocol utilizing human liver microsomes (HLM) or recombinant UGTs to biosynthesize ODMC β -D-glucuronide with absolute stereochemical fidelity.

Pathway CAR Carvedilol (Parent Drug) ODMC O-Desmethyl Carvedilol (Active Metabolite) CAR->ODMC CYP2D6 / CYP2C9 (Phase I Oxidation) GLUC ODMC beta-D-Glucuronide (Phase II Metabolite) ODMC->GLUC UGT1A1 / 2B4 / 2B7 + UDPGA (Phase II)

Carvedilol Phase I and Phase II Metabolic Pathway

Mechanistic Principles of the Assay (Causality)

To achieve preparative-scale yields, the in vitro reaction environment must be meticulously engineered to overcome the natural biological barriers of microsomal UGTs. Every reagent in this protocol serves a specific, causal purpose to drive the reaction forward:

  • Overcoming Enzyme Latency (Alamethicin): UGT active sites are localized on the luminal surface of the endoplasmic reticulum (ER). The required cofactor, UDP-glucuronic acid (UDPGA), is highly polar and cannot passively diffuse across the intact ER membrane. Alamethicin, a pore-forming peptide, is introduced to permeabilize the microsomal vesicles, granting UDPGA unrestricted access to the UGT active site.

  • Cofactor Stabilization (MgCl₂): Magnesium ions ( Mg2+ ) are an indispensable cofactor for UGT activity. They coordinate with the phosphate groups of UDPGA, stabilizing the leaving group (UDP) during the nucleophilic attack by the phenolic hydroxyl group of ODMC.

  • Prevention of Futile Cycling (Saccharolactone): Liver microsomal preparations inherently contain endogenous β -glucuronidases, which can hydrolyze the newly synthesized glucuronide back into its aglycone. The addition of D-saccharic acid 1,4-lactone (saccharolactone) competitively inhibits β -glucuronidase, preserving the product yield and creating a unidirectional (self-validating) synthesis system.

  • Substrate Inhibition Control: High concentrations of carvedilol and its derivatives ( 100-200 μ M) have been shown to induce substrate inhibition in UGTs, shifting the kinetics from a Michaelis-Menten model to a substrate inhibition model[4]. Thus, the ODMC concentration in this protocol is strictly capped at 50–100 μ M to maintain maximum velocity ( Vmax​ ) without triggering allosteric inhibition.

Quantitative Data Summary

Understanding the baseline kinetics of carvedilol/ODMC glucuronidation is critical for scaling the reaction. The table below summarizes the kinetic parameters for the formation of carvedilol glucuronides across different enzyme sources[2].

Table 1: Kinetic Parameters for Carvedilol Glucuronidation

Enzyme SourceGlucuronide Form Km​ ( μ M) Vmax​ (pmol/min/mg protein)Primary UGT Isoforms Involved
Human Liver Microsomes G126.6106.0UGT2B4, UGT2B7
Human Liver Microsomes G246.044.5UGT1A1, UGT2B4
Recombinant UGTs G1 & G222.1 - 55.13.33 - 7.88UGT1A1, UGT2B4, UGT2B7

Table 2: Optimized Reaction Mixture Components

ComponentStock ConcentrationFinal Concentration in AssayPurpose
Tris-HCl Buffer (pH 7.4)500 mM50 mMMaintains physiological pH
Human Liver Microsomes20 mg/mL1.0 mg/mLSource of UGT enzymes
Alamethicin5 mg/mL25 μ g/mLPermeabilizes ER membranes
MgCl2​ 100 mM10 mMStabilizes UDP leaving group
Saccharolactone50 mM5 mMInhibits β -glucuronidase
O-Desmethyl Carvedilol10 mM (in DMSO)50 - 100 μ MSubstrate (Aglycone)
UDPGA50 mM5 mMGlucuronic acid donor

Experimental Workflow & Step-by-Step Protocol

Workflow Step1 1. Microsome Activation (Alamethicin pore formation) Step2 2. Reaction Assembly (ODMC, UDPGA, MgCl2) Step1->Step2 Step3 3. Enzymatic Incubation (37°C for 4-12 hours) Step2->Step3 Step4 4. Reaction Termination (Cold Acetonitrile Quench) Step3->Step4 Step5 5. SPE & Prep-HPLC (Isolation of Glucuronide) Step4->Step5

Step-by-step workflow for the enzymatic synthesis of ODMC-Glucuronide

Phase A: Reaction Assembly and Incubation
  • Microsome Activation: In a sterile glass reaction vial, combine Human Liver Microsomes (final concentration 1.0 mg/mL) with alamethicin (25 μ g/mL). Incubate on ice for 15 minutes. Critical Step: Do not skip this incubation; sufficient time is required for alamethicin to assemble into functional pores within the lipid bilayer.

  • Buffer and Cofactor Addition: Add 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2​ , and 5 mM saccharolactone to the activated microsomes.

  • Substrate Introduction: Add O-Desmethyl Carvedilol to a final concentration of 100 μ M. Ensure the final concentration of the organic solvent (DMSO) used to dissolve the ODMC does not exceed 1% (v/v) of the total reaction volume to prevent UGT denaturation.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath (approx. 100 RPM).

  • Reaction Initiation: Initiate the glucuronidation cascade by adding UDPGA to a final concentration of 5 mM.

  • Incubation: Seal the vial and incubate at 37°C for 4 to 12 hours. For preparative scale synthesis (e.g., 50 mL total volume), monitor the reaction progress by taking 50 μ L aliquots every 2 hours for LC-MS analysis.

Phase B: Termination and Extraction
  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (e.g., 50 mL acetonitrile to a 50 mL reaction). This induces rapid protein precipitation and halts all enzymatic activity immediately.

  • Centrifugation: Centrifuge the quenched mixture at 14,000 x g for 15 minutes at 4°C. Carefully decant and collect the supernatant, which now contains the synthesized ODMC β -D-glucuronide, unreacted ODMC, and residual cofactors.

Phase C: Purification & Analytical Validation
  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 3 column volumes (CV) of methanol, followed by 3 CV of LC-MS grade water.

    • Dilute the reaction supernatant with water to reduce the acetonitrile concentration below 5% (v/v) to ensure proper retention, then load it onto the cartridge.

    • Wash the cartridge with 5% methanol in water to elute salts, UDP, and unreacted UDPGA.

    • Elute the enriched ODMC β -D-glucuronide and unreacted ODMC using 100% methanol.

  • Preparative HPLC: Evaporate the SPE eluate under a gentle stream of nitrogen and reconstitute in 10% acetonitrile. Inject onto a preparative reversed-phase C18 column. Utilize a gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). The highly polar glucuronide conjugate will elute significantly earlier than the lipophilic ODMC aglycone.

  • Lyophilization: Collect the fractions corresponding to the glucuronide peak (verified via mass spectrometry, observing the characteristic [M+H]+ mass shift of +176 Da corresponding to the glucuronic acid moiety) and lyophilize to yield the pure O-Desmethyl Carvedilol β -D-Glucuronide standard.

References

  • Source: PubMed (nih.gov)
  • Source: J-Stage (jst.go.jp)
  • Source: PubMed Central (nih.gov)
  • Source: PubMed (nih.gov)

Sources

Application

Title: A Robust and Sensitive Method for the Quantification of O-Desmethyl Carvedilol Glucuronide in Human Plasma using Stable Isotope Dilution and LC-MS/MS

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK) Abstract This application note presents a detailed, validated protocol for the quantification of O-Desmethyl Carvedilol β-D-glucuronide, a significant pha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK)

Abstract

This application note presents a detailed, validated protocol for the quantification of O-Desmethyl Carvedilol β-D-glucuronide, a significant phase II metabolite of the antihypertensive drug Carvedilol, in human plasma. The methodology leverages the unparalleled specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with the gold-standard stable isotope dilution (SID) technique for accurate quantification. The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample cleanup, optimized chromatographic conditions for analyte separation, and validated mass spectrometric parameters for detection. This method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalysis for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction: The Rationale for Metabolite Quantification

Carvedilol is a non-selective β- and α1-adrenergic receptor antagonist widely prescribed for hypertension and heart failure.[1] Following administration, it undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2D6 and CYP2C9), forming several metabolites, including O-Desmethyl Carvedilol (ODMC).[2] As a key phase I metabolite, ODMC is subsequently conjugated with glucuronic acid in a phase II reaction to form O-Desmethyl Carvedilol glucuronide (ODMC-G), a more hydrophilic compound that is readily excreted.[3]

Glucuronidation is a major detoxification pathway, but quantifying glucuronide metabolites is critical for several reasons:

  • Comprehensive Pharmacokinetic (PK) Profiling: Understanding the formation and elimination rates of major metabolites like ODMC-G provides a complete picture of the drug's disposition in the body.

  • Metabolic Phenotyping: The extent of glucuronidation can vary between individuals, influencing overall drug clearance and potential drug-drug interactions.

  • Safety Assessment: While often inactive, some glucuronides can be chemically reactive or can be cleaved back to the active aglycone, making their characterization important.[3][4]

Directly quantifying the intact glucuronide is analytically challenging due to its high polarity and potential instability.[4][5] However, modern LC-MS/MS technology, coupled with the stable isotope dilution (SID) method, enables robust and accurate measurement, overcoming historical limitations associated with indirect analysis via enzymatic hydrolysis.[5][6] SID is the cornerstone of modern quantitative bioanalysis; by introducing a known concentration of a stable isotope-labeled (e.g., ¹³C, ²H, ¹⁵N) version of the analyte as an internal standard (IS), it corrects for variations in sample extraction, matrix effects, and instrument response, ensuring the highest degree of accuracy and precision.[7][8]

Metabolic Pathway and Analytical Principle

The biotransformation of Carvedilol to the target analyte for this protocol is a two-step process.

2.1. Chemical Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )
Carvedilol C₂₄H₂₆N₂O₄406.5[1][9]
O-Desmethyl Carvedilol (ODMC) C₂₃H₂₄N₂O₄392.5[10][11]
O-Desmethyl Carvedilol Glucuronide (ODMC-G) C₂₉H₃₂N₂O₁₀568.6[12][13]

2.2. Carvedilol Metabolism Pathway

The diagram below illustrates the sequential metabolism from the parent drug to its phase II glucuronide conjugate.

Metabolic Pathway Carvedilol Carvedilol ODMC O-Desmethyl Carvedilol (Aglycone) Carvedilol->ODMC Phase I Metabolism (CYP450 O-Demethylation) ODMC_G O-Desmethyl Carvedilol Glucuronide ODMC->ODMC_G Phase II Metabolism (UGT Conjugation) SPE Workflow cluster_0 Sample Preparation Steps Start Plasma Sample (100 µL) Pretreat Add 10 µL IS (100 ng/mL) Add 200 µL 2% NH4OH (aq) Vortex Start->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Plate (1x 500 µL MeOH, 1x 500 µL H₂O) Wash1 Wash 1: 500 µL 5% MeOH in H₂O Load->Wash1 Wash2 Wash 2: 500 µL 20% MeOH in H₂O Wash1->Wash2 Elute Elute: 500 µL Acetonitrile with 0.1% Formic Acid Wash2->Elute Dry Evaporate to Dryness (40°C, N₂ stream) Elute->Dry Reconstitute Reconstitute in 100 µL 95:5 H₂O:ACN with 0.1% Formic Acid Dry->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Figure 2: Step-by-step Solid-Phase Extraction (SPE) protocol.

Protocol Steps:

  • Pre-treatment: To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL working IS solution. Add 200 µL of 2% ammonium hydroxide to lyse cells and precipitate some proteins, then vortex for 10 seconds. The alkaline pH ensures the secondary amine on the molecule is deprotonated.

  • Condition/Equilibrate: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry.

  • Load: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Wash:

    • Wash 1: Add 500 µL of 5% methanol in water to remove salts and highly polar interferences.

    • Wash 2: Add 500 µL of 20% methanol in water to remove less polar interferences. The analyte, being more retained, will remain on the sorbent.

  • Elute: Elute the analyte and IS with 500 µL of acetonitrile containing 0.1% formic acid into a clean collection plate. The acidic modifier ensures the analyte is protonated and readily elutes.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3.4. LC-MS/MS Instrumentation and Conditions

Analysis is performed using a triple quadrupole mass spectrometer, which allows for highly selective detection using Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography (LC) Parameters

ParameterSettingRationale
LC System UPLC or High-Performance LC SystemProvides efficient separation and sharp peaks for better sensitivity.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Standard for retaining and separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes analyte protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient is necessary to elute the analyte while separating it from matrix components.
Injection Volume 5 µLBalances loading amount with peak shape.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Run Time ~5 minutesAllows for high-throughput analysis.

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterODMC-G (Analyte)ODMC-G-d₅ (IS)Rationale
Ionization Mode Electrospray (ESI), PositiveESI, PositiveThe secondary amine is readily protonated.
Precursor Ion [M+H]⁺ m/z 569.2m/z 574.2Mass of the protonated parent molecule. The IS is +5 Da.
Product Ion m/z 393.2m/z 398.2Corresponds to the aglycone fragment after loss of the glucuronic acid moiety (-176 Da).
Collision Energy (CE) Optimize ExperimentallyOptimize ExperimentallyThe voltage required to induce fragmentation; must be optimized for the specific instrument.
Dwell Time 100 ms100 msTime spent acquiring data for each transition.

Note: The specified m/z values are theoretical and should be confirmed and optimized by infusing pure standard solutions into the mass spectrometer.

Method Validation Framework

To ensure the reliability of data for regulatory submissions or critical research decisions, the method must be validated according to established guidelines, such as the FDA's Bioanalytical Method Validation Guidance or ICH M10. [14][15][16] Table 3: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Ensures no interference from endogenous matrix components at the analyte's retention time.Response in blank matrix should be <20% of the LLOQ response.
Linearity & Range Defines the concentration range over which the assay is accurate and precise.Calibration curve with r² ≥ 0.99 using a weighted linear regression.
Accuracy & Precision Measures the closeness of measured values to the true value and the reproducibility of measurements.For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision ≤20%.
Matrix Effect Assesses the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Measures the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluates analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and robust framework for the quantification of O-Desmethyl Carvedilol glucuronide in human plasma. By employing solid-phase extraction for sample purification and stable isotope dilution LC-MS/MS for analysis, this method achieves the high sensitivity, specificity, and accuracy required for demanding bioanalytical applications. The detailed protocol and validation guidelines serve as a complete resource for scientists in the fields of pharmacology, toxicology, and clinical research, enabling reliable characterization of Carvedilol's metabolic profile.

References

  • Trontelj, J. (2012).
  • U.S. Food and Drug Administration. (2018).
  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace by Typeset.
  • ResearchGate. (n.d.). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry.
  • American Pharmaceutical Review. (2025).
  • Contract Pharma. (2025).
  • Shah, S. A., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers.
  • SciSpace. (n.d.). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry.
  • U.S. Food and Drug Administration. (2024).
  • Trontelj, J. (2012).
  • Ploylearmsaeng, S., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). Carvedilol, (+)-. PubChem.
  • CovaChem. (n.d.).
  • CymitQuimica. (n.d.). O-Desmethyl Carvedilol β-D-Glucuronide.
  • National Center for Biotechnology Inform
  • Wojnicz, A., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI.
  • LGC Standards. (n.d.). O-Desmethyl Carvedilol beta-D-Glucuronide.
  • Previs, S. F., et al. (2014).
  • LGC Standards. (n.d.). O-Desmethyl Carvedilol.
  • Cayman Chemical. (n.d.). Desmethyl Carvedilol (CAS 72956-44-6).
  • ACS Publications. (n.d.). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry.
  • ResearchGate. (n.d.). Structure of carvedilol and its metabolites.

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation and Quantification of Carvedilol Conjugates

Introduction Carvedilol is a racemic lipophilic aryloxy propanolamine widely prescribed for the management of congestive heart failure and hypertension. Its pharmacological efficacy stems from its dual action as a non-se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carvedilol is a racemic lipophilic aryloxy propanolamine widely prescribed for the management of congestive heart failure and hypertension. Its pharmacological efficacy stems from its dual action as a non-selective β-adrenoreceptor antagonist (primarily driven by the S-(-)-enantiomer) and an α1-adrenoreceptor antagonist[1]. The clearance of carvedilol is heavily dictated by extensive hepatic metabolism, involving Phase I aromatic ring oxidation to active metabolites (e.g., 4'-hydroxyphenyl carvedilol) and Phase II conjugation, predominantly via glucuronidation catalyzed by UGT1A1, UGT2B4, and UGT2B7[1][2].

Because the carvedilol molecule possesses both hydroxyl and secondary amine functional groups, it is susceptible to both O- and N-glucuronidation[3]. Differentiating these isomeric conjugates using conventional nominal-mass collision-induced dissociation (CID) is notoriously difficult; both isomers often yield identical primary fragment ions, such as the neutral loss of the 176 Da glucuronyl moiety[3]. This application note details an advanced analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and gas-phase ion/molecule reactions to unambiguously separate, identify, and quantify carvedilol O- and N-glucuronides.

Scientific Rationale & Causality

Why HRMS over standard Triple Quadrupole LC-MS/MS? While triple quadrupole platforms provide excellent sensitivity for targeted quantitation of the parent drug[4][5], they lack the resolving power necessary for non-targeted metabolite discovery. HRMS platforms (such as Orbitrap or Q-TOF) operating at resolving powers of >60,000 FWHM provide sub-ppm mass accuracy. This allows for the determination of exact elemental compositions and the localization of glucuronidation sites based on lower-abundance, high-resolution product ions[6][7].

Overcoming Isomeric Ambiguity via Ion/Molecule Reactions: To distinguish O-glucuronides from N-glucuronides, researchers have developed specialized gas-phase ion/molecule reactions in tandem mass spectrometry. Reacting deprotonated glucuronides with trichlorosilane (HSiCl3) in a linear quadrupole ion trap results in a diagnostic product ion [M - H + HSiCl3 - 2HCl]- exclusively for N-glucuronides. This pathway is sterically and electronically unfavorable for O-glucuronides, creating a self-validating binary diagnostic test for isomer identification[3].

Metabolism Carvedilol Carvedilol (Parent Drug) m/z 407.1965[M+H]+ Oxidation CYP450 Oxidation (Phase I) Carvedilol->Oxidation Glucuronidation UGT Conjugation (Phase II) Carvedilol->Glucuronidation OH_Carv Hydroxyphenyl Carvedilol m/z 423.1914 [M+H]+ Oxidation->OH_Carv O_Gluc Carvedilol O-Glucuronide m/z 583.2286 [M+H]+ Glucuronidation->O_Gluc O-linked N_Gluc Carvedilol N-Glucuronide m/z 583.2286 [M+H]+ Glucuronidation->N_Gluc N-linked OH_Carv->Glucuronidation

Carvedilol Phase I oxidation and Phase II O- and N-glucuronidation pathways.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Biological matrices contain high concentrations of endogenous salts and proteins that cause severe ion suppression in electrospray ionization (ESI). Mixed-mode cation exchange (MCX) SPE isolates the lipophilic, basic carvedilol and its polar conjugates while washing away matrix interferents, ensuring robust recovery and a self-validating clean baseline[4][5].

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL of MS-grade methanol followed by 2 mL of MS-grade water through the MCX SPE cartridge.

  • Loading: Dilute 500 µL of human plasma or urine with 500 µL of 2% phosphoric acid. Rationale: The acid disrupts protein binding and ensures the secondary amine of carvedilol is fully protonated for maximum retention on the cation-exchange resin.

  • Washing: Wash with 2 mL of 0.1% formic acid in water, followed by 2 mL of 100% methanol. Rationale: Removes neutral lipids and acidic interferences without eluting the strongly bound target analytes.

  • Elution: Elute carvedilol and conjugates using 2 mL of 5% ammonium hydroxide in methanol. Rationale: The high pH deprotonates the amine, releasing the analytes from the resin.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

UHPLC-HRMS/MS Separation and Acquisition

Causality: A phenyl-hexyl stationary phase provides π-π interactions with the carbazole ring of carvedilol, offering orthogonal selectivity to standard C18 columns. This is critical for the baseline resolution of closely eluting O- and N-glucuronide diastereomers[7].

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL onto an Accucore™ Phenyl-Hexyl column (100 × 2.1 mm, 2.6 µm) maintained at 40°C[7].

  • Mobile Phases:

    • Eluent A: 2 mM Ammonium formate in water with 0.1% formic acid.

    • Eluent B: 2 mM Ammonium formate in 50:50 acetonitrile:methanol with 0.1% formic acid[7].

  • Gradient: 0–1.0 min (5% B), 1.0–10.0 min (linear ramp to 95% B), 10.0–12.0 min (hold 95% B), 12.0–12.1 min (return to 5% B), followed by a 3-minute re-equilibration. Flow rate: 0.4 mL/min.

  • HRMS Acquisition: Operate the Q-Exactive Orbitrap in positive/negative switching Heated Electrospray Ionization (HESI) mode. Set Full MS resolution to 70,000 FWHM and data-dependent MS2 (dd-MS2) resolution to 17,500 FWHM[6].

Gas-Phase Ion/Molecule Reactions for Isomer Differentiation

Causality: To definitively assign the glucuronidation site when chromatographic standards are unavailable, gas-phase reactions exploit the differing nucleophilicities of the isomers[3].

Step-by-Step Methodology:

  • Ionization: Operate the mass spectrometer in negative ESI mode to generate deprotonated glucuronide species [M - H]- (m/z 581.21).

  • Isolation: Isolate the precursor ion in a linear quadrupole ion trap (LQIT).

  • Reaction: Introduce Trichlorosilane (HSiCl3) gas into the trap and allow a reaction time of 30 ms[3].

  • Detection: Monitor the MS/MS spectra. The presence of the [M - H + HSiCl3 - 2HCl]- product ion definitively confirms the N-glucuronide isomer, while its absence confirms the O-glucuronide[3].

Workflow Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (MCX Cartridge) Sample->SPE UHPLC UHPLC Separation (Phenyl-Hexyl Column) SPE->UHPLC HRMS HRMS Analysis (Orbitrap dd-MS2) UHPLC->HRMS Data Data Processing (Exact Mass Filtering) HRMS->Data

Step-by-step UHPLC-HRMS/MS analytical workflow for Carvedilol conjugates.

Data Presentation

The integration of exact mass filtering and diagnostic fragmentation allows for the rapid identification of carvedilol and its primary conjugates. The table below summarizes the exact theoretical masses and key diagnostic fragments utilized in the data processing phase (e.g., via Compound Discoverer using a 176.0321 Da neutral loss filter)[7].

Table 1: Exact Mass and Diagnostic Fragment Ions for Carvedilol and Key Conjugates

AnalyteChemical FormulaTheoretical Exact Mass[M+H]⁺Diagnostic MS² Fragments (m/z)
Carvedilol C₂₄H₂₆N₂O₄407.1965222.0913, 194.0967
4'-OH Carvedilol C₂₄H₂₆N₂O₅423.1914238.0862, 194.0967
Carvedilol O-Glucuronide C₃₀H₃₄N₂O₁₀583.2286407.1965, 222.0913
Carvedilol N-Glucuronide C₃₀H₃₄N₂O₁₀583.2286407.1965, 222.0913

(Note: Because standard CID MS² fragments are identical for O- and N-glucuronides, the ion/molecule reaction protocol described in Section 3.3 is required for definitive structural elucidation).

References

  • [4] Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. 4

  • [5] Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (PDF). ResearchGate. 5

  • [6] Full scan and product ion mass spectra of a glucuronide of carvedilol... ResearchGate. 6

  • [1] UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. 1

  • [2] Carvedilol | C24H26N2O4 | CID 2585. PubChem - NIH. 2

  • [3] Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. PMC - NIH. 3

  • [7] Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows. MDPI. 7

Sources

Application

Application Note &amp; Protocol: Protein Precipitation Strategies for the Bioanalysis of O-Desmethyl Carvedilol Glucuronide

Introduction The accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic and drug metabolism studies. O-Desmethyl Carvedilol, a primary metabolite of the cardiovascular drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic and drug metabolism studies. O-Desmethyl Carvedilol, a primary metabolite of the cardiovascular drug Carvedilol, is extensively metabolized to its glucuronide conjugate. The inherent polarity of O-Desmethyl Carvedilol glucuronide, coupled with the complexity of biological matrices such as plasma and serum, presents a significant bioanalytical challenge. Efficient sample preparation is paramount to mitigate matrix effects, such as ion suppression in mass spectrometry, and ensure reliable quantification.[1][2][3]

Protein precipitation is a widely adopted technique for sample clean-up due to its simplicity, speed, and cost-effectiveness.[4][5] This application note provides a comprehensive guide to various protein precipitation techniques for the analysis of O-Desmethyl Carvedilol glucuronide, offering detailed protocols and a discussion of the underlying principles to aid researchers in selecting and optimizing a method for their specific analytical needs.

Physicochemical Properties of O-Desmethyl Carvedilol Glucuronide

Understanding the physicochemical properties of the analyte is critical in developing a robust sample preparation strategy. O-Desmethyl Carvedilol glucuronide (C₂₉H₃₂N₂O₁₀, MW: 568.57 g/mol ) is a relatively large and polar molecule due to the addition of the glucuronic acid moiety.[6][7] This increased polarity influences its solubility and interaction with proteins and precipitation agents. The parent compound, O-Desmethyl Carvedilol, is more lipophilic.[8] The presence of the glucuronide group makes the metabolite highly water-soluble.

Mechanism of Protein Precipitation

Protein precipitation techniques primarily function by disrupting the stabilizing hydration shell around proteins in solution, leading to their aggregation and precipitation.[9][10] This can be achieved through several mechanisms:

  • Organic Solvents: Water-miscible organic solvents like acetonitrile, methanol, and acetone decrease the dielectric constant of the solution, which enhances the electrostatic attraction between protein molecules, causing them to aggregate and precipitate.[11]

  • Acids: Strong acids such as trichloroacetic acid (TCA) neutralize the surface charges of proteins and cause extensive denaturation, leading to their precipitation.[4]

  • Salts: High concentrations of salts, like zinc sulfate or ammonium sulfate, compete for water molecules, reducing the amount of water available to hydrate the proteins. This "salting out" effect promotes protein-protein interactions and precipitation.[4][9]

Comparative Overview of Protein Precipitation Techniques

The choice of precipitating agent can significantly impact analyte recovery, protein removal efficiency, and the extent of matrix effects. A summary of commonly used techniques is presented below:

Precipitation AgentMechanismAdvantagesDisadvantagesTypical Ratio (Agent:Sample)
Acetonitrile (ACN) Organic SolventHigh protein removal efficiency, compatible with LC-MS.[12][13]Can co-precipitate some polar analytes.2:1 to 4:1
Methanol (MeOH) Organic SolventGood for polar analytes, less harsh than ACN.Lower protein removal efficiency compared to ACN.[10]2:1 to 5:1
Trichloroacetic Acid (TCA) AcidVery effective at protein removal.Harsh, can cause analyte degradation, may require pH adjustment.[4][14]1:4 (20% TCA:Sample)
Zinc Sulfate (ZnSO₄) Salting OutCan be effective and is relatively mild.[11]May introduce inorganic salts into the sample.≥2:1

Experimental Workflow for Protein Precipitation

The general workflow for protein precipitation is a straightforward multi-step process. The following diagram illustrates the key stages from sample collection to analysis.

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Analysis Sample_Collection Biological Sample (e.g., Plasma) Add_Precipitant Add Precipitation Agent Sample_Collection->Add_Precipitant Step 1 Vortex Vortex/Mix Add_Precipitant->Vortex Step 2 Incubate Incubate Vortex->Incubate Step 3 Centrifuge Centrifuge Incubate->Centrifuge Step 4 Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Step 5 Evaporation Evaporate & Reconstitute (Optional) Supernatant_Transfer->Evaporation Step 6 LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Step 7

Caption: General experimental workflow for protein precipitation.

Detailed Protocols

The following protocols are provided as a starting point for the analysis of O-Desmethyl Carvedilol glucuronide. Optimization may be required based on the specific matrix and analytical instrumentation.

Protocol 1: Acetonitrile (ACN) Precipitation

Acetonitrile is often the first choice for protein precipitation in LC-MS applications due to its high efficiency in removing proteins and its compatibility with reversed-phase chromatography.[12][13]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ice-cold Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution in mobile phase).

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

TCA is a potent protein precipitant, but its acidity requires careful consideration, especially for acid-labile analytes.[4][14]

Materials:

  • Biological sample

  • 20% (w/v) Trichloroacetic Acid (TCA) solution in water, stored at 4°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Add 50 µL of 20% TCA solution to the sample (a 1:4 ratio of 20% TCA to sample).

  • Vortex the mixture for 30 seconds.

  • Incubate the samples on ice for 10-15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. Consider pH adjustment of the supernatant before LC-MS analysis to avoid damage to the column and improve chromatography.

Protocol 3: Zinc Sulfate (ZnSO₄) Precipitation

Zinc sulfate offers a milder "salting out" approach to protein precipitation.[11]

Materials:

  • Biological sample

  • 5% (w/v) Zinc Sulfate solution in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Add 400 µL of 5% Zinc Sulfate solution (a 2:1 ratio of ZnSO₄ solution to sample).

  • Vortex for 1 minute to ensure complete mixing. The formation of insoluble metal-protein salt complexes will cause precipitation.[11]

  • Allow the mixture to stand at room temperature for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at room temperature.

  • Carefully collect the supernatant for analysis.

Optimization and Considerations

  • Analyte Recovery: Due to the polar nature of O-Desmethyl Carvedilol glucuronide, there is a risk of co-precipitation, especially with organic solvents. It is crucial to evaluate the recovery of the analyte with each method.

  • Matrix Effects: While protein precipitation removes a significant portion of proteins, other matrix components like phospholipids may remain, which can cause ion suppression or enhancement in the MS source.[1][2] A post-column infusion experiment can be used to assess matrix effects.

  • Temperature: Performing precipitation with organic solvents at low temperatures can improve the precipitation efficiency and preserve the stability of thermolabile compounds.

  • pH: The pH of the final solution can influence the stability and ionization of O-Desmethyl Carvedilol glucuronide. This is a critical consideration when using acidic precipitants like TCA.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Recovery Co-precipitation with proteins.Try a different precipitation agent (e.g., methanol instead of acetonitrile). Adjust the ratio of precipitant to sample.
Poor Peak Shape in LC Solvent mismatch between the sample and mobile phase.Evaporate the supernatant and reconstitute in the initial mobile phase.
High Matrix Effects Insufficient removal of interfering substances.Optimize the precipitation protocol (e.g., lower temperature, longer incubation). Consider a more selective sample preparation technique like solid-phase extraction (SPE).
Incomplete Protein Precipitation Incorrect precipitant to sample ratio.Increase the volume of the precipitating agent. Ensure thorough mixing.

Conclusion

Protein precipitation is a rapid and effective method for the sample preparation of O-Desmethyl Carvedilol glucuronide in biological matrices. The choice of the precipitating agent is a critical parameter that must be optimized to achieve satisfactory analyte recovery and minimize matrix effects. Acetonitrile precipitation is a good starting point for many LC-MS applications. However, for a polar analyte like O-Desmethyl Carvedilol glucuronide, a systematic evaluation of different techniques, including methanol and zinc sulfate precipitation, is recommended to develop a robust and reliable bioanalytical method.

References

  • Bioquochem. (2021, October 4). Principals of various protein precipitation methods. BQC - Bioquochem. Retrieved from [Link]

  • Chromatography Today. (2016, March 8). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today. Retrieved from [Link]

  • Sonar. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. sonar.ch. Retrieved from [Link]

  • Unknown. (2001, October 10). TCA protein precipitation protocol. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). US5135875A - Protein precipitation reagent. Google Patents.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Phenomenex. Retrieved from [Link]

  • ACS Publications. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. Retrieved from [Link]

  • SciSpace. (2012, February 29). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]

  • ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Phenomenex. Retrieved from [Link]

  • PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]

  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. Retrieved from [Link]

  • PMC. (2013, April 18). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. PMC. Retrieved from [Link]

  • Unknown. (2025, October 17). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. Retrieved from [Link]

  • MDPI. (2022, August 5). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Retrieved from [Link]

  • Hyman Lab. (n.d.). Ammonium Sulfate Precipitation Procedure. Hyman Lab. Retrieved from [Link]

  • PMC. (2022, April 18). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • PMC. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PMC. Retrieved from [Link]

  • Unknown. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation: Techniques. Phenomenex. Retrieved from [Link]

  • Bio-Synthesis. (2014, September 4). Protein Precipitation Methods for Proteomics. Bio-Synthesis. Retrieved from [Link]

  • Graphy Publications. (n.d.). Ammonium Sulfate Precipitation but Not Delipidation is a Valuable Method for Human Albumin Preparation for Biological Studies. Graphy Publications. Retrieved from [Link]

  • Unknown. (n.d.). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium sulfate precipitation. Wikipedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ammonium sulfate precipitation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Carvedilol glucuronide | C30H34N2O10 | CID 49849580. PubChem - NIH. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Improving stability of O-Desmethyl Carvedilol glucuronide in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and biological challenges associated with the stability of O-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and biological challenges associated with the stability of O-Desmethyl Carvedilol (DMC) glucuronide.

Because phase II metabolites like glucuronides are notoriously labile, simply following a protocol is not enough; you must understand the underlying mechanisms of degradation to build a robust, self-validating bioanalytical method.

Section 1: Mechanistic Causes of Instability & Troubleshooting

Q1: Why does O-Desmethyl Carvedilol (DMC) glucuronide rapidly degrade in my biological samples, leading to an overestimation of free DMC? A1: To understand the degradation, we must look at the metabolic pathway. Carvedilol undergoes phase I oxidation (catalyzed primarily by CYP2C9 and CYP2D6) to form O-desmethyl carvedilol (DMC), a major active metabolite that retains β-adrenoceptor blocking activity. DMC is subsequently conjugated by UDP-glucuronosyltransferases (e.g., UGT2B7) to form DMC glucuronide.

The reference standard for this metabolite is characterized as an ether (phenolic) β-D-glucuronide. While phenolic glucuronides are generally more chemically stable than acyl glucuronides, they are highly susceptible to enzymatic hydrolysis by β-glucuronidase, an enzyme abundantly present in human plasma and urine. If left untreated at room temperature, the enzyme cleaves the glycosidic bond, reverting the glucuronide back to the free DMC metabolite. Furthermore, at elevated pH (alkaline conditions), spontaneous chemical hydrolysis can occur.

G CAR Carvedilol CYP CYP2C9 / CYP2D6 Oxidation CAR->CYP DMC O-Desmethyl Carvedilol (DMC) CYP->DMC UGT UGT2B7 / UGT1A1 Glucuronidation DMC->UGT DMCG DMC Glucuronide UGT->DMCG BGLUC β-Glucuronidase (Plasma/Urine) DMCG->BGLUC Enzymatic Hydrolysis BGLUC->DMC Reversion to Free DMC

Metabolic formation and enzymatic hydrolysis pathway of DMC Glucuronide.

Q2: During LC-MS/MS analysis, I am seeing a signal for free DMC at the retention time of DMC glucuronide. Is my sample degrading in the autosampler? A2: Not necessarily. This is a classic case of In-Source Fragmentation (ISF) . Inside the mass spectrometer's electrospray ionization (ESI) source, the relatively labile glycosidic bond of the glucuronic acid moiety can be cleaved by thermal and electrical energy before the molecule reaches the first quadrupole. This produces a precursor ion identical to free DMC (m/z 393).

Causality & Self-Validation: To differentiate ISF from true sample degradation, you must rely on chromatographic separation. Because the glucuronic acid moiety adds significant polarity, DMC glucuronide will elute earlier than free DMC on a reversed-phase column.

  • Scenario A (ISF): If you observe a DMC transition peak at the glucuronide's retention time, it is ISF. It does not affect your quantification as long as the two peaks are chromatographically resolved.

  • Scenario B (True Degradation): If the free DMC peak increases at its own retention time across stability quality control (QC) samples, this indicates true ex vivo degradation in the vial.

Table 1: Analyte Property Comparison for LC-MS/MS Method Development

AnalyteMolecular WeightPolarity / LogPExpected Elution Order (Reversed-Phase)Primary Degradation Risk
O-Desmethyl Carvedilol (DMC) 392.46 g/mol Highly LipophilicLate ElutingOxidation (Carbazole ring)
DMC Glucuronide 568.57 g/mol Highly PolarEarly ElutingEnzymatic/Chemical Hydrolysis

Section 2: Experimental Protocols for Stabilization

Q3: How can I prevent ex vivo degradation of DMC glucuronide during plasma/urine sample preparation? A3: To ensure a self-validating system where the integrity of the analyte is maintained from collection to injection, you must implement a multi-tiered stabilization protocol targeting both enzymatic and chemical degradation vectors. Avoid Liquid-Liquid Extraction (LLE) methods that utilize highly alkaline buffers, as these will chemically hydrolyze the glucuronide.

Workflow S1 1. Sample Collection (Plasma/Urine) S2 2. Immediate Addition of β-Glucuronidase Inhibitor S1->S2 S3 3. Acidification (pH 4.5 - 5.0) S2->S3 S4 4. Cold Centrifugation (4°C) S3->S4 S5 5. Solid Phase Extraction (SPE) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Step-by-step workflow for stabilizing and extracting DMC glucuronide.

Detailed Methodology: Plasma Stabilization and Extraction Workflow

  • Sample Collection & Immediate Inhibition: Collect whole blood in K2EDTA tubes. Immediately upon plasma separation, add a broad-spectrum β-glucuronidase inhibitor. D-saccharic acid 1,4-lactone (saccharolactone) at a final concentration of 5-10 mM is the industry gold standard for this step.

  • Acidification (pH Control): Adjust the plasma pH to approximately 4.5 - 5.0 using 0.1% formic acid or a 100 mM ammonium acetate buffer (pH 4.5). This mildly acidic environment stabilizes the ether glucuronide bond and further suppresses residual neutral/alkaline phosphatase and glucuronidase activity.

  • Cold Processing: Maintain all samples, buffers, and extraction solvents on ice (4°C). Centrifugation must be performed in a refrigerated centrifuge.

  • Extraction (Solid Phase Extraction - SPE): Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) to accommodate the polar glucuronide.

    • Condition: 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid).

    • Load: Acidified, inhibited plasma sample.

    • Wash: 1 mL 5% Methanol in Water (0.1% Formic Acid).

    • Elute: 1 mL 100% Methanol (strictly avoid using basic modifiers like ammonium hydroxide in the elution step).

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at a low temperature (<30°C). Reconstitute in the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Q4: What is the optimal solvent and storage condition for DMC Glucuronide reference standard solutions? A4: Pure aqueous solutions of glucuronides are highly prone to hydrolysis over time. For long-term stability of the DMC glucuronide reference standard:

  • Solvent: Prepare primary stock solutions (e.g., 1 mg/mL) in an aprotic organic solvent such as 100% Acetonitrile, or a 50:50 mixture of Acetonitrile and mildly acidic water (e.g., 10 mM ammonium acetate, pH 5.0).

  • Storage: Aliquot the stock solution into amber glass vials to prevent photo-oxidation of the carbazole ring and store immediately at -80°C.

  • Working Solutions: Prepare working solutions daily on ice and discard after use.

Section 3: Quantitative Data & Acceptance Criteria

To ensure trustworthiness in your bioanalytical method, stability must be quantitatively validated. Below is a summary of the recommended stability parameters and acceptance criteria for DMC glucuronide based on standard FDA/EMA bioanalytical guidelines.

Table 2: Recommended Stability Validation Parameters for DMC Glucuronide

Stability ParameterMatrixStorage ConditionTarget DurationAcceptance Criteria (Accuracy vs Nominal)
Benchtop (Short-term) Human Plasma (Inhibited)Ice bath (4°C)6 - 8 hours± 15%
Freeze-Thaw Human Plasma (Inhibited)-80°C to 4°C3 to 4 cycles± 15%
Long-term Storage Human Plasma (Inhibited)-80°C3 - 6 months± 15%
Autosampler Reconstituted Extract4°C48 - 72 hours± 15%
Stock Solution 50% ACN / 50% Buffer (pH 5)-80°C6 - 12 months± 10%

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx: Interactions. clinpgx.org.
  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-
Optimization

Minimizing matrix effects in O-Desmethyl Carvedilol glucuronide detection

Welcome to the Technical Support Center for the bioanalysis of carvedilol and its Phase II metabolites. This guide is specifically engineered for researchers and drug development professionals struggling with signal inst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of carvedilol and its Phase II metabolites. This guide is specifically engineered for researchers and drug development professionals struggling with signal instability, poor reproducibility, and ion suppression when quantifying O-Desmethyl Carvedilol glucuronide .

Unlike its highly lipophilic parent drug, this pharmacologically active metabolite undergoes extensive Phase II glucuronidation[1]. This structural transformation fundamentally alters its physicochemical properties, making it highly susceptible to matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does O-desmethyl carvedilol glucuronide exhibit severe ion suppression compared to the parent drug? A1: The causality lies in the molecule's polarity. Carvedilol is lipophilic and elutes later in a reversed-phase gradient. However, the addition of a glucuronic acid moiety introduces multiple hydroxyl groups and a carboxylic acid, making the conjugate highly hydrophilic[2]. Consequently, the glucuronide elutes very early in standard reversed-phase chromatography. This early elution window is heavily populated by un-retained endogenous salts, urea, and early-eluting lysophospholipids[3]. These matrix components compete with the glucuronide for charge in the electrospray ionization (ESI) source, leading to severe signal suppression.

Q2: How do I definitively diagnose whether my low signal is due to matrix effects or poor extraction recovery? A2: You must decouple extraction efficiency from ionization efficiency. Low peak areas are classic signs of ion suppression, but they can also indicate that your sample preparation is failing to extract the analyte[3]. To diagnose this, implement a Post-Extraction Spike experiment to calculate the Matrix Factor (MF). If your IS-normalized MF drops below 0.85, matrix components are actively quenching your signal[4]. (See Protocol 1 for the self-validating workflow).

Q3: Liquid-liquid extraction (LLE) works perfectly for carvedilol. Why is it failing for the O-desmethyl glucuronide? A3: Standard neutral LLE relies on the analyte partitioning into a lipophilic organic solvent. Because the glucuronide is highly polar and hydrophilic (due to ionized hydroxyl and glucuronic acid groups), it remains trapped in the aqueous plasma layer[2]. If you must use LLE, you are required to force the molecule into an uncharged state by strictly acidifying the matrix (e.g., using 1 M HCl) to protonate the glucuronic acid moiety, which has a pKa of approximately 3.1 to 3.2[2].

Q4: What is the optimal sample preparation strategy to eliminate phospholipid-induced matrix effects for this specific metabolite? A4: Solid-Phase Extraction (SPE) is the gold standard for this analyte class. If using silica-based reversed-phase cartridges, the choice of elution solvent is the critical variable. Eluting with 100% acetonitrile drastically minimizes the co-elution of strongly bound phospholipids compared to using methanol[2]. Acetonitrile provides enough eluotropic strength to release the glucuronide while leaving the heavily lipophilic phospholipids trapped on the sorbent.

Q5: Does my mass spectrometer's hardware configuration influence the severity of these matrix effects? A5: Yes. Comparative studies on glucuronide quantification have demonstrated that instruments utilizing a z-spray ion source are often more heavily affected by matrix effects than those using orthogonal electrospray sources[5]. If you are operating a z-spray system, rigorous SPE cleanup or higher sample dilution factors are mandatory to maintain quantitative reproducibility[6].

Part 2: Diagnostic Workflows & Visualizations

Matrix Effect Diagnostic Workflow

Before altering your chromatography, you must confirm the presence of matrix effects. The following logical pathway ensures you are addressing the correct root cause.

ME_Diagnostic Start Observe Low/Variable Glucuronide Signal Spike Post-Extraction Spike (Set A: Matrix, Set B: Neat) Start->Spike Calc Calculate Matrix Factor (MF) MF = Area(A) / Area(B) Spike->Calc Check Is IS-normalized MF 0.85 - 1.15? Calc->Check Opt Matrix Effect Confirmed: Optimize SPE & LC Check->Opt No Rec No Matrix Effect: Investigate Extraction Recovery Check->Rec Yes

Caption: Diagnostic workflow for isolating ionization matrix effects from physical extraction losses.

Optimized SPE Mechanism for Glucuronides

This diagram illustrates the mechanistic steps required to isolate polar glucuronides while actively depleting phospholipids.

SPE_Workflow Load 1. Load Plasma (Acidified to pH < 3) Wash1 2. Wash 1 (Aqueous) Removes Salts & Urea Load->Wash1 Wash2 3. Wash 2 (5% MeOH) Removes Weak Interferences Wash1->Wash2 Elute 4. Elute (100% ACN) Minimizes Phospholipids Wash2->Elute Recon 5. Evaporate & Reconstitute in Mobile Phase Elute->Recon

Caption: Optimized SPE workflow utilizing selective ACN elution for polar glucuronide metabolites.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Matrix Factor Evaluation (Post-Extraction Spike)

This protocol acts as a self-validating system to quantify the exact degree of ion suppression or enhancement occurring in your ESI source[3].

Step 1: Matrix Preparation (Set A) Extract 6 distinct lots of blank human plasma using your current sample preparation method. After extraction and evaporation, reconstitute the dry residue with mobile phase spiked with O-desmethyl carvedilol glucuronide and its Stable Isotope-Labeled Internal Standard (SIL-IS) at your target Quality Control (QC) concentration. Step 2: Neat Solution Preparation (Set B) Prepare a neat solution by spiking the identical concentration of analyte and SIL-IS directly into the pure reconstitution solvent (no matrix present). Step 3: LC-MS/MS Analysis Inject both Set A and Set B in triplicate. Step 4: Self-Validation Calculation

  • Calculate Absolute MF = (Peak Area in Set A) / (Peak Area in Set B).

  • Calculate IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of SIL-IS).

  • Validation Criteria: An IS-normalized MF between 0.85 and 1.15 with a Coefficient of Variation (CV) < 15% validates that matrix effects are fully neutralized[4].

Protocol 2: Phospholipid-Depleting Reversed-Phase SPE

Use this protocol if Protocol 1 reveals severe ion suppression (MF < 0.85). This leverages pH control and solvent selectivity to isolate the glucuronide[2].

Step 1: Sample Acidification To 500 µL of plasma, add 100 µL of 1 M HCl. Vortex for 30 seconds. Causality: This suppresses the ionization of the glucuronic acid moiety (pKa ~3.1), allowing it to bind to the reversed-phase sorbent. Step 2: Cartridge Conditioning Condition a polymeric reversed-phase SPE cartridge with 1 mL Methanol, followed by equilibration with 1 mL of 0.1 M HCl. Step 3: Loading and Washing Load the acidified plasma. Wash with 1 mL of 5% Methanol in water. Causality: This aqueous wash removes highly polar salts and urea that cause early-elution ion suppression, without eluting the protonated glucuronide[3]. Step 4: Selective Elution Elute the target analyte with 1 mL of 100% Acetonitrile . Causality: Acetonitrile effectively breaks the hydrophobic interactions of the glucuronide but lacks the specific solvating power to strip strongly bound phospholipids from the silica/polymeric base, unlike Methanol[2]. Step 5: Reconstitution Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase[3].

Part 4: Data Presentation

The following table synthesizes the expected quantitative outcomes of various sample preparation strategies when applied to polar glucuronide metabolites, based on field-proven bioanalytical data.

Sample Preparation StrategyTypical Glucuronide RecoveryExpected Matrix Factor (MF)Phospholipid CarryoverTechnical Recommendation & Causality
Protein Precipitation (PPT) 90 - 95%0.30 - 0.50 (Severe Suppression)Very HighNot Recommended. Leaves massive amounts of lysophospholipids that co-elute with early peaks.
Neutral Liquid-Liquid Extraction (LLE) < 15%N/A (Signal too low to assess)LowIneffective. Polar glucuronides cannot partition into organic solvents without pH adjustment.
Acidified LLE (1M HCl) 60 - 75%0.80 - 0.90 (Moderate)LowAcceptable. Requires strict pH control to protonate the glucuronic acid, but absolute recovery remains limited.
Reversed-Phase SPE (100% ACN Elution) 85 - 95%0.95 - 1.05 (Negligible)Very LowGold Standard. ACN elution successfully recovers the analyte while leaving strongly bound phospholipids on the sorbent.

Part 5: References

  • Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker Source: Wiley URL:[Link]

  • Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry Source: PubMed (NIH) URL:[Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: PMC (NIH) URL:[Link]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS Source: SciSpace URL:[Link]

  • Antihypertensive Drugs Metabolism Source: Semantic Scholar URL:[Link]

Sources

Troubleshooting

Bioanalytical Technical Support Center: Troubleshooting O-Desmethyl Carvedilol Recovery

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with inconsistent or low extraction recoveries (< 70%) for O...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with inconsistent or low extraction recoveries (< 70%) for O-Desmethyl Carvedilol (O-DMC) during LC-MS/MS or GC-MS bioanalysis.

O-DMC is a major active metabolite of the β-blocker carvedilol. Unlike its parent compound, O-DMC possesses a newly exposed phenolic hydroxyl group (due to O-demethylation), which fundamentally alters its polarity, pKa, and oxidative stability. This guide is designed to help you diagnose extraction failures, understand the chemical causality behind them, and implement a self-validating sample preparation workflow.

Diagnostic Decision Tree

Before altering your protocol, use the logical workflow below to isolate the root cause of your signal loss.

ODMC_Troubleshooting Start Low Recovery of O-DMC (< 70%) CheckIS Check Internal Standard (e.g., O-DMC-d5) Start->CheckIS ISLow IS Recovery Also Low (Extraction Loss) CheckIS->ISLow ISNormal IS Recovery Normal (Matrix Effect/Ion Suppression) CheckIS->ISNormal ProteinBinding Protein Binding Issue? Try acidic disruption ISLow->ProteinBinding pHTrapping pH Partitioning Issue? Adjust extraction pH ISLow->pHTrapping Oxidation Oxidative Degradation? Add Ascorbic Acid ISLow->Oxidation SPE Optimize SPE (MCX) Wash: 2% FA, Elute: 5% NH4OH ProteinBinding->SPE pHTrapping->SPE LLE Optimize LLE Extract at pH 8.5-9.0 pHTrapping->LLE Oxidation->LLE

Diagnostic workflow for isolating O-Desmethyl Carvedilol recovery failures.

Core Troubleshooting Guides (FAQs)

Q1: Why is my O-DMC recovery dropping below 50% during Liquid-Liquid Extraction (LLE), even though the parent carvedilol extracts perfectly? A1: This is a classic pH partitioning failure caused by the structural differences between the parent and the metabolite. O-DMC is an amphoteric molecule. It possesses a basic secondary amine (pKa ~7.8) and a weakly acidic phenolic hydroxyl group (pKa ~10.0).

  • Causality: If your extraction buffer is too acidic (pH < 7), the amine remains ionized (protonated), preventing partitioning into the organic phase. Conversely, if the pH exceeds 10, the newly exposed phenolic group ionizes, pulling the molecule back into the aqueous phase.

  • Solution: Buffer your plasma samples to a strictly controlled pH of 8.5–9.0 using an ammonium acetate or borate buffer before LLE.

Q2: My spiked buffer samples show 95% recovery, but incurred patient plasma samples yield < 60%. What is causing this discrepancy? A2: This indicates a failure to disrupt protein binding. Carvedilol and its metabolites are in human plasma[1].

  • Causality: In spiked buffers, there are no proteins to trap the analyte. In incurred plasma, standard organic precipitation might co-precipitate the bound drug, removing it from the supernatant. Furthermore, metabolites may be present as glucuronide conjugates in urine or plasma, requiring for total recovery[2].

  • Solution: Implement a strong acidic disruption step (e.g., 2% phosphoric acid) prior to extraction to denature the binding proteins and release the analyte.

Q3: We are seeing high variability between technical replicates for O-DMC. Is stability an issue during sample prep? A3: Yes. Phenolic and catechol-like metabolites are highly susceptible to oxidative degradation during sample processing, particularly when exposed to light, room temperature, or alkaline conditions during evaporation[3].

  • Causality: The hydroxyl group on the aromatic ring can readily oxidize into a quinone-like structure, permanently altering the mass-to-charge (m/z) ratio monitored by your mass spectrometer.

  • Solution: Add an antioxidant, such as 0.1% ascorbic acid, to the plasma immediately upon thawing. Crucially, you must use a stable isotope-labeled internal standard, such as , which perfectly tracks and corrects for both oxidative losses and matrix effects[4].

Self-Validating Methodology: Mixed-Mode SPE Protocol

SPE_Workflow N1 1. Disruption Add IS & 2% H3PO4 N2 2. Condition MeOH then H2O N1->N2 N3 3. Load Plasma Low flow rate N2->N3 N4 4. Dual Wash 2% FA, then MeOH N3->N4 N5 5. Target Elution 5% NH4OH in MeOH N4->N5

Mechanistic steps of Mixed-Mode Cation Exchange (MCX) SPE for O-DMC.

Step-by-Step Protocol
  • Sample Preparation (Protein Disruption): Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of O-DMC-d5 IS (100 ng/mL) and 200 µL of 2% Phosphoric Acid (H3PO4). Vortex for 30 seconds.

    • Causality: The strong acid denatures plasma proteins, releasing bound O-DMC. It also ensures the secondary amine is fully protonated (cationic) for optimal binding to the MCX sorbent.

  • Sorbent Conditioning: Pass 1 mL of Methanol (MeOH) through a 30mg/1cc MCX cartridge, followed by 1 mL of HPLC-grade water.

    • Causality: MeOH solvates the polymer backbone; water equilibrates the pores without crashing out the sorbent.

  • Sample Loading: Load the acidified plasma mixture at a controlled flow rate of ~1 mL/min.

  • Interference Washing (Orthogonal Cleanup):

    • Wash 1: Pass 1 mL of 2% Formic Acid in water. (Removes unbound proteins and acidic interferences).

    • Wash 2: Pass 1 mL of 100% MeOH. (Removes neutral lipids and hydrophobic interferences; O-DMC remains ionically bound to the sulfonic acid groups).

  • Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH into a clean collection tube.

    • Causality: The high pH (>10) deprotonates the amine on O-DMC, breaking the ionic interaction with the sorbent and allowing the organic solvent to wash it off[1].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) for [6].

Quantitative Data Summary

The following table summarizes the expected recovery rates and failure modes across different extraction methodologies based on validated pharmacokinetic assays.

Extraction MethodologypH ConditionAntioxidant AddedMean Recovery (%)% CVDominant Failure Mode
Protein Precipitation (PPT)Neutral (~7.4)No45 - 55%> 15%Ion suppression / Co-precipitation
Liquid-Liquid Extraction (LLE)Acidic (pH 5.0)No< 20%> 20%Amine protonation (fails to partition)
Liquid-Liquid Extraction (LLE)Basic (pH 10.5)Yes30 - 40%12%Phenol ionization (fails to partition)
LLE (Optimized)Buffered (pH 8.8)Yes75 - 82%8%Emulsion formation in plasma
Mixed-Mode SPE (MCX) Acidic Load / Basic Elute Yes 88 - 94% < 5% None (Optimal Method)

References

  • Title: UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Source: ResearchGate URL: [Link]

  • Title: Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Source: SciSpace URL: [Link]

  • Title: Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (Full Text). Source: ResearchGate URL: [Link]

  • Title: Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine. Source: PubMed (NIH) URL: [Link]

  • Title: Low-volume LC-MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Separation of Carvedilol Glucuronide Isomers

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists, pharmacologists, and drug development professionals tasked with the complex separation of carvedilol and its stere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists, pharmacologists, and drug development professionals tasked with the complex separation of carvedilol and its stereoselective metabolites.

Carvedilol is administered as a racemic mixture of R(+)- and S(-)-enantiomers. In the liver, it undergoes extensive phase II metabolism by UDP-glucuronosyltransferases (specifically UGT1A1, UGT2B4, and UGT2B7) to form carvedilol glucuronide diastereomers [1]. Because these diastereomers possess nearly identical physicochemical properties, achieving baseline chromatographic resolution requires highly optimized analytical strategies.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific rigor in your pharmacokinetic and metabolic assays.

Core Methodologies & Self-Validating Protocols

To separate carvedilol glucuronide isomers, laboratories typically employ one of two primary strategies: Direct LC-MS/MS using specialized columns, or Indirect HPLC-FLD via chiral derivatization.

Protocol A: Indirect HPLC-FLD via Chiral Derivatization

Standard reversed-phase (C18) columns often fail to resolve carvedilol diastereomers due to insufficient steric differentiation. Derivatization with (-)-menthyl chloroformate (MCF) reacts with the secondary amine of the carvedilol backbone, introducing a bulky chiral center. This amplifies the structural divergence between the R- and S-glucuronide complexes, enabling baseline resolution on standard stationary phases [2].

Step-by-Step Workflow:

  • Sample Extraction: Transfer 200 µL of human plasma/urine into a microcentrifuge tube. Add 20 µL of Internal Standard (IS, e.g., propranolol, 1 µg/mL).

  • Alkalinization: Add 100 µL of 0.1 M NaOH to shift the carvedilol amine into its unprotonated, nucleophilic state, which is strictly required for the subsequent acylation reaction.

  • Derivatization: Add 50 µL of MCF reagent (12 mg/mL in chloroform). Vortex vigorously for 2 minutes at room temperature. Causality: The biphasic reaction occurs at the interface; vigorous mixing ensures maximum mass transfer and rapid conversion to diastereomeric amides.

  • Extraction & Drying: Add 3 mL of diethyl ether, vortex for 10 minutes, and centrifuge at 3000 × g for 5 minutes. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Injection: Reconstitute the residue in 100 µL of mobile phase. Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 or Nucleosil C8 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile / 50 mM Potassium dihydrogen phosphate (28:72, v/v) containing 5 mM tetra-n-butylammonium chloride (ion-pairing agent to sharpen peak shape) [3].

    • Detection: Fluorescence (Excitation: 285 nm; Emission: 340-355 nm).

  • Self-Validation Check: Run a blank matrix spiked with racemic carvedilol glucuronide. Calculate the resolution factor ( Rs​ ). If Rs​<1.5 , decrease the acetonitrile concentration by 2% to increase retention and selectivity. Do not proceed with biological samples until Rs​≥1.5 is achieved.

Protocol B: Direct LC-MS/MS Separation

For high-throughput pharmacokinetic studies, direct analysis without derivatization is preferred to minimize sample loss and preparation time. This requires highly efficient column chemistries (e.g., sub-2 µm particles or chiral stationary phases) and tandem mass spectrometry for absolute specificity [4].

Step-by-Step Workflow:

  • Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL methanol followed by 1 mL water. Load 200 µL of plasma (pre-mixed with 200 µL of 2% phosphoric acid to disrupt protein binding).

  • Washing & Elution: Wash with 1 mL of 5% methanol in water to remove polar interferences. Elute the carvedilol glucuronides with 1 mL of 100% methanol. Evaporate and reconstitute in 100 µL of initial mobile phase.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Astec Chirobiotic V.

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): Monitor Multiple Reaction Monitoring (MRM) transitions.

    • Carvedilol Glucuronide: m/z 583.2 407.2 (Loss of the glucuronic acid moiety).

    • Parent Carvedilol: m/z 407.2 100.1.

  • Self-Validation Check: Monitor the baseline noise in blank plasma extracts at m/z 583.2. The Signal-to-Noise (S/N) ratio for the Lowest Limit of Quantification (LLOQ) standard must be ≥10 . If ion suppression is observed (matrix effect <80% ), introduce a post-column divert valve to send the first 1.5 minutes of the LC eluent to waste, bypassing the MS source.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance parameters for the separation of carvedilol and its glucuronide isomers across different analytical platforms.

Method TypeStationary PhaseDetection ModeTarget AnalyteRetention Time (min)Resolution ( Rs​ )LLOQ
Indirect (MCF) Nucleosil 100-5C8FLD (Ex 285/Em 340)S(-)-Carvedilol (Amide)~18.5> 1.80.25 ng/mL
Indirect (MCF) Nucleosil 100-5C8FLD (Ex 285/Em 340)R(+)-Carvedilol (Amide)~21.2> 1.80.50 ng/mL
Direct UPLC Acquity BEH C18MS/MS ( m/z 583 407)R/S-Carvedilol Glucuronide~2.1 - 3.01.2 - 1.50.50 ng/mL
Direct Chiral Chirobiotic VMS/MS ( m/z 407 100)R/S-Carvedilol (Parent)~6.0 & 12.4> 2.00.05 ng/mL

Workflow Visualization

The diagram below illustrates the metabolic generation of the diastereomers and the logical decision tree for their analytical separation.

G Start Racemic Carvedilol (R/S-Enantiomers) Metab Hepatic Glucuronidation (UGT1A1, UGT2B4, UGT2B7) Start->Metab Dias Carvedilol Glucuronide Diastereomers (R-gluc, S-gluc) Metab->Dias Stereoselective Conjugation Prep Sample Preparation (SPE / LLE) Dias->Prep Path1 Direct LC-MS/MS (Chiral/UPLC Column) Prep->Path1 Path2 Indirect HPLC-FLD (Chiral Derivatization with MCF) Prep->Path2 Data1 Diastereomer Resolution (m/z 583 -> 407) Path1->Data1 Data2 Fluorescence Detection (Ex: 285nm, Em: 355nm) Path2->Data2

Caption: Workflow for the metabolic generation, extraction, and chromatographic analysis of carvedilol glucuronides.

Troubleshooting Guides & FAQs

Q: During in vitro human liver microsome (HLM) assays, my glucuronidation kinetics appear non-linear. Why is this happening, and how does it affect my chromatography? A: This is a documented physiological phenomenon. R-carvedilol and S-carvedilol act as mutual competitive inhibitors during racemate glucuronidation because they compete for the same active sites on UGT2B4 and UGT2B7 [5]. If you are quantifying the diastereomers from an in vitro assay, the concentration of the S-glucuronide peak will artificially suppress the R-glucuronide peak formation. To troubleshoot, you must run parallel incubations using enantiomerically pure R-carvedilol and S-carvedilol substrates to establish baseline Vmax​ and Km​ values before analyzing the racemate.

Q: My carvedilol glucuronide peaks are co-eluting as a single broad peak on my standard C18 column. How can I fix this without buying an expensive chiral column? A: Carvedilol glucuronides are diastereomers, meaning they have different spatial arrangements but identical molecular weights and highly similar polarities. A standard C18 stationary phase lacks the stereoselective recognition sites needed to separate them. You have two options:

  • Chemical Causality (Derivatization): Implement Protocol A (above). By attaching a bulky chiral tag (MCF) to the molecule, you drastically alter the steric hindrance of the two isomers, allowing the C18 carbon chains to interact differently with each complex.

  • Enzymatic Causality (Hydrolysis): Treat the plasma sample with β -glucuronidase (98,000 units/mL, incubated at 46ºC for 1.5 h) to cleave the glucuronic acid [3]. This reverts the metabolites back to parent R- and S-carvedilol. You can then quantify the total carvedilol enantiomers. By subtracting the baseline unhydrolyzed carvedilol concentrations, you indirectly quantify the glucuronide isomers.

Q: I am experiencing severe peak tailing for carvedilol glucuronide in my LC-MS/MS method. How do I correct the peak shape? A: Peak tailing for carvedilol derivatives is almost always caused by secondary interactions between the secondary amine of the carvedilol backbone and unendcapped free silanol groups on the silica stationary phase.

  • Solution: Modify your mobile phase. Add a volatile ion-pairing agent or an amine modifier, such as 0.01% to 0.02% diethylamine, to the mobile phase[4]. The diethylamine will competitively bind to the acidic silanol sites on the column, shielding the carvedilol molecules and restoring sharp, symmetrical peaks.

Q: The MS signal for the glucuronide ( m/z 583) is highly variable between patient samples. Is the method unstable? A: This variability is likely due to matrix effects (ion suppression) caused by endogenous phospholipids co-eluting with the glucuronide in the electrospray ionization (ESI) source.

  • Validation Step: Perform a post-column infusion experiment. Infuse a constant stream of pure carvedilol glucuronide standard into the MS while injecting a blank plasma extract through the LC. If you see a dip in the baseline signal at the retention time of your analyte, ion suppression is confirmed.

  • Correction: Switch your sample preparation from simple protein precipitation (which leaves phospholipids behind) to Solid Phase Extraction (SPE) or Salting-out Assisted Liquid-Liquid Extraction (SALLE) [4] to thoroughly wash away endogenous lipids prior to injection.

References

  • Stereoselective glucuronidation of carvedilol by Chinese liver microsomes. PubMed Central (PMC). Available at:[Link]

  • Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. ResearchGate. Available at:[Link]

  • Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol. University of Alberta / NIPH. Available at:[Link]

  • Pharmacokinetics parameters of carvedilol enantiomers following oral doses... (SALLE combined with LC-MS/MS). ResearchGate. Available at:[Link]

  • Mutual inhibition between carvedilol enantiomers during racemate glucuronidation mediated by human liver and intestinal microsomes. PubMed. Available at:[Link]

Troubleshooting

Storage conditions to prevent hydrolysis of O-Desmethyl Carvedilol glucuronide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic challenges associated with the stability of O-Desmethyl Carvedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic challenges associated with the stability of O-Desmethyl Carvedilol glucuronide during bioanalytical workflows.

Accurate pharmacokinetic (PK) profiling requires absolute confidence that the metabolite concentrations measured in the mass spectrometer perfectly reflect the concentrations at the moment of sample collection. The degradation of phase II metabolites during storage artificially inflates the concentration of the parent aglycone, compromising the integrity of your entire study.

Below is the comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure zero degradation of your target analyte.

Part 1: Mechanistic Overview & Causality

Carvedilol is extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP2C9 and CYP2D6) to form O-desmethyl carvedilol, which is subsequently conjugated by UGT enzymes to form O-desmethyl carvedilol glucuronide[1].

When researchers observe the degradation of glucuronides during storage, they often misattribute the cause to spontaneous chemical hydrolysis. It is critical to differentiate between the linkage types:

  • Acyl Glucuronides (Ester linkages): Highly electrophilic, chemically unstable, and prone to spontaneous intramolecular acyl migration and hydrolysis at physiological or alkaline pH[2][3].

  • O-Glucuronides (Ether linkages): O-desmethyl carvedilol glucuronide is an ether glucuronide. These are chemically stable at physiological pH.

The Root Cause: If your O-desmethyl carvedilol glucuronide is converting back to the aglycone during storage, the causality is almost entirely enzymatic . Biological matrices (plasma, feces, urine) contain high concentrations of endogenous lysosomal and bacterial β-glucuronidases[4]. These enzymes actively cleave the glycosidic bond. Freeze-thaw cycles exacerbate this by lysing residual cells, releasing massive bursts of active enzyme into the matrix.

Mechanism Substrate O-Desmethyl Carvedilol Glucuronide Aglycone O-Desmethyl Carvedilol (Aglycone) Substrate->Aglycone Hydrolysis Glucuronic Glucuronic Acid Substrate->Glucuronic Enzyme Endogenous β-Glucuronidase Enzyme->Substrate Catalysis Inhibitor Saccharolactone (10-20 mM) Inhibitor->Enzyme Competitive Inhibition

Enzymatic hydrolysis of O-glucuronides and competitive inhibition by saccharolactone.

Part 2: Troubleshooting FAQs

Q1: I am seeing parent O-Desmethyl Carvedilol levels artificially increase in my plasma samples over a 2-week storage period at -20°C. Why is this happening? A1: Storage at -20°C is insufficient to completely halt enzymatic activity in biological matrices[5][6]. At this temperature, micro-pockets of unfrozen water can persist, allowing endogenous β-glucuronidase to slowly hydrolyze the O-glucuronide back into the aglycone. Furthermore, the freeze-thaw process lyses residual red blood cells and leukocytes, releasing more lysosomal enzymes. You must shift your storage protocol to -80°C and utilize a chemical inhibitor.

Q2: Standard protocols for stabilizing phase II metabolites recommend acidifying the plasma to pH 4.0 with formic acid. Should I do this for O-Desmethyl Carvedilol glucuronide? A2: No. While acidification is a mandatory stabilization step for acyl glucuronides to prevent base-catalyzed acyl migration[3], it is a double-edged sword for O-glucuronides. Endogenous lysosomal β-glucuronidase has an optimal catalytic efficiency at an acidic pH of 4.5 to 5.0[7]. If you acidify a sample containing O-glucuronides without adding an enzymatic inhibitor, you inadvertently push the matrix into the enzyme's optimal pH range, massively accelerating enzymatic cleavage. Targeted chemical inhibition is superior to pH adjustment here.

Q3: What is the most effective chemical inhibitor to prevent this hydrolysis? A3: D-saccharic acid 1,4-lactone (Saccharolactone) is the gold standard. It acts as a highly potent, competitive transition-state analog inhibitor of β-glucuronidase[4][8]. Spiking your collection matrix to a final concentration of 10–20 mM immediately upon collection will neutralize enzymatic threats prior to freezing.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions, matrix environment, and the degradation risk for O-Desmethyl Carvedilol glucuronide.

Storage MatrixStorage TemperatureChemical AdditiveMatrix pHEstimated StabilityPrimary Degradation Risk
Human PlasmaAmbient (25°C)NonePhysiological< 4 HoursRapid endogenous enzymatic cleavage
Human Plasma-20°CNonePhysiological1 - 2 WeeksSlow enzymatic activity / Freeze-thaw lysis
Human Plasma-80°CNonePhysiological1 - 3 MonthsResidual enzymatic activity
Human PlasmaAmbient (25°C)Acidified (pH ~4.5)Acidic< 2 HoursAccelerated enzymatic cleavage (Optimal pH)
Human Plasma-80°CSaccharolactone (20mM)Physiological> 12 MonthsNegligible (Fully Stabilized)

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your bioanalytical workflow, you must treat sample stabilization as a self-validating system. Follow this methodology to ensure absolute stability of O-Desmethyl Carvedilol glucuronide.

Reagent Preparation
  • Inhibitor Stock: Prepare a 1.0 M stock solution of D-saccharic acid 1,4-lactone (saccharolactone) in LC-MS grade water. Store single-use aliquots at -20°C to prevent lactone ring opening (which reduces inhibitory efficacy).

Matrix Collection & Stabilization Workflow
  • Collection: Collect whole blood in pre-chilled K2EDTA tubes. Keep strictly on wet ice to suppress initial enzymatic velocity.

  • Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Crucial: Ensure zero hemolysis; ruptured erythrocytes release high loads of intracellular enzymes.

  • Inhibition: Transfer the plasma to a pre-chilled tube. Immediately add 20 µL of the 1.0 M saccharolactone stock per 1 mL of plasma (Final concentration: 20 mM). Gently invert 5 times to mix.

  • Aliquoting: Divide the stabilized plasma into single-use aliquots (e.g., 200 µL) on ice. This prevents multiple freeze-thaw cycles during downstream LC-MS/MS re-analysis.

  • Snap Freezing: Submerge the aliquots in a dry ice/ethanol bath for 2 minutes to instantly halt all biological and kinetic activity.

  • Storage: Transfer frozen aliquots immediately to a monitored -80°C freezer.

The Self-Validation Step (Quality Control)

Always prepare a Low QC and High QC sample spiked with a known concentration of synthesized O-desmethyl carvedilol glucuronide standard. Subject these QCs to the exact freeze-thaw cycles and storage durations as your study samples. If the aglycone peak area increases in these QCs during LC-MS/MS analysis, your inhibitor stock has degraded and must be replaced.

Protocol S1 1. Matrix Collection (4°C) S2 2. Inhibitor Addition (Saccharolactone) S1->S2 S3 3. Aliquot on Ice (<30 mins) S2->S3 S4 4. Snap Freeze (Dry Ice/EtOH) S3->S4 S5 5. Long-Term Storage (-80°C) S4->S5

Step-by-step workflow for the stabilization and storage of biological matrices.

References

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available at:[2]

  • Evaluation of glucuronide metabolite stability in dried blood spots. National Institutes of Health (NIH). Available at:[5]

  • Acyl glucuronide drug metabolites: toxicological and analytical implications. ClinPGx. Available at:[3]

  • Carvedilol | C24H26N2O4 | CID 2585 - PubChem. National Institutes of Health (NIH). Available at:[1]

  • beta-glucuronidase | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. Available at:[8]

  • Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs). National Institutes of Health (NIH). Available at:[4]

  • Evaluation of glucuronide metabolite stability in dried blood spots. Ovid. Available at:[6]

  • BETA-GLUCURONIDASE. United Chemical Technologies. Available at:[7]

Sources

Optimization

Overcoming ion suppression in Carvedilol metabolite analysis

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of LC-MS/MS bioanalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of LC-MS/MS bioanalysis. Carvedilol, a lipophilic beta-blocker, and its primary active metabolite, 4'-hydroxyphenyl carvedilol (4'-OH carvedilol), present unique challenges in electrospray ionization (ESI).

The primary culprit behind assay failure or poor reproducibility is matrix-induced ion suppression —a phenomenon where co-eluting endogenous compounds (like phospholipids) compete with the target analytes for charge in the ESI source, leading to a drastic loss of signal[1].

This guide is structurally designed to diagnose the root causes of these matrix effects, provide self-validating experimental workflows, and deliver authoritative protocols to ensure your assay meets stringent regulatory guidelines.

Diagnostic Core: Understanding Matrix Effects

Q: Why am I seeing inconsistent peak area ratios for Carvedilol and its Stable Isotope-Labeled Internal Standard (SIL-IS) across different plasma lots? A: This is a classic manifestation of the deuterium isotope effect coupled with matrix ion suppression. It is a common misconception that a SIL-IS will always perfectly compensate for matrix effects. Because deuterium atoms slightly reduce the lipophilicity of a molecule compared to hydrogen, a deuterated internal standard (e.g., Carvedilol-d4) will elute slightly earlier than unlabeled carvedilol in reversed-phase chromatography[2].

The Causality: If a high-concentration matrix interferent (such as lysophosphatidylcholine) elutes precisely at this split-second chromatographic window, the analyte and the IS will experience different localized concentrations of the interferent in the ESI source. This unequal charge competition breaks the self-correcting nature of the internal standard[1]. The Fix: Switch to a 13C -labeled internal standard (which exhibits zero chromatographic shift), or upgrade your sample cleanup to remove the interferent entirely.

Q: How can I visually map exactly where ion suppression is occurring in my chromatographic run? A: You must perform a Post-Column Infusion (PCI) experiment. This is a self-validating diagnostic tool that every bioanalytical scientist should use during method development.

Methodology: Inject a blank plasma extract (prepared using your current method) into the LC. Simultaneously, use a syringe pump to continuously infuse a pure solution of carvedilol and 4'-OH carvedilol post-column (via a Tee-junction) directly into the mass spectrometer. Monitor the MRM transitions. Any sudden drop in the steady baseline signal indicates the exact retention time where invisible matrix components are eluting and suppressing ionization[2].

PCI_Setup A LC Pump (Gradient) B Autosampler (Injects Blank Extract) A->B C Analytical Column B->C D Tee Junction C->D F ESI-MS/MS (Monitors Signal Drops) D->F E Syringe Pump (Infuses Pure Carvedilol) E->D

Post-column infusion setup for mapping matrix-induced ion suppression zones.

Protocol Vault: Self-Validating Extraction Methodologies

Simple protein precipitation (PPT) leaves massive amounts of phospholipids in the sample, which are notorious for causing ion suppression. To achieve a robust assay, you must utilize chemistry that orthogonally separates the drug from the matrix.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

The Causality: Carvedilol and its metabolites contain a secondary aliphatic amine with a pKa of ~7.8. By lowering the sample pH to 3, we force 100% protonation of this amine. The MCX stationary phase contains sulfonic acid groups that form a strong ionic bond with the positively charged drug. This allows us to wash the column with 100% organic solvent to aggressively strip away neutral lipids and phospholipids without losing the analyte[3].

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 200 µL of human plasma. Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) and vortex. Validation Checkpoint: Ensure the final pH is < 4 to guarantee amine protonation.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic acid in water. This removes highly polar endogenous salts and residual proteins.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. This breaks hydrophobic interactions and elutes strongly bound phospholipids. The drug remains locked via ionic bonds.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine on carvedilol, breaking the ionic bond and releasing the drug[3].

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 150 µL of your initial mobile phase.

G Start Human Plasma Sample PreTreat Add 2% H3PO4 (pH < 4) Protonates Carvedilol Amine Start->PreTreat Load Load onto MCX SPE Plate PreTreat->Load Wash1 Wash: 2% Formic Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash: 100% Methanol (Depletes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine for Release) Wash2->Elute Analyze LC-MS/MS Quantitation Elute->Analyze

Workflow for MCX SPE to eliminate phospholipid-induced ion suppression in carvedilol analysis.

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

The Causality: Traditional Liquid-Liquid Extraction (LLE) uses highly non-polar solvents (like MTBE or hexane), which can yield poor recoveries for the more polar 4'-OH carvedilol metabolite. SALLE solves this by using a water-miscible organic solvent (acetonitrile) combined with a high-concentration salt. The high ionic strength "salts out" the acetonitrile, forcing a phase separation that extracts both the parent drug and polar metabolites with >90% recovery, while trapping suppressing matrix components in the aqueous layer[4].

Step-by-Step Methodology:

  • Spike: Aliquot 200 µL of plasma into a microcentrifuge tube and add your internal standard.

  • Organic Addition: Add 400 µL of cold Acetonitrile.

  • Salting-Out: Add 100 µL of 2M Ammonium Acetate solution.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. The high ionic strength forces the acetonitrile to separate into a distinct upper layer[4].

  • Collection: Transfer the upper organic layer, evaporate to dryness, and reconstitute for injection.

Data Analytics: Quantitative Comparison of Extraction Strategies

To make an informed decision on which sample preparation method fits your laboratory's throughput and budget, review the self-validating metrics below. A Matrix Factor (MF) of 1.0 indicates zero ion suppression.

Extraction MethodMechanism of Matrix RemovalAvg. Recovery (%)Matrix Factor (Analyte/IS)Phospholipid Depletion
Protein Precipitation (PPT) Denaturation via organic solvent85 - 95%0.65 - 0.80 (Severe Suppression)Poor (< 10%)
Traditional LLE Partitioning into non-polar solvent75 - 85%0.90 - 1.05Moderate (~70%)
SALLE Phase separation via high ionic strength90 - 95%0.95 - 1.02High (> 85%)
Mixed-Mode SPE (MCX) Orthogonal ionic & hydrophobic wash78 - 85%0.98 - 1.02 (Optimal)Excellent (> 95%)

Note: While SALLE offers the best balance of cost and recovery[4], MCX SPE provides the absolute cleanest baseline for highly sensitive (sub-ng/mL) assays[3].

References

  • Gai, C., et al. "Chemometric optimization of salting-out assisted liquid-liquid extraction (SALLE) combined with LC-MS/MS for the analysis of carvedilol enantiomers in human plasma: Application to clinical pharmacokinetics." Journal of Chromatography B, PubMed.4

  • Wang, S., et al. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma." Journal of Pharmaceutical and Biomedical Analysis, PubMed. 2

  • Janjanam, K. C., et al. "Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry." International Journal of PharmTech Research, ResearchGate. 3

  • Bowman, et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure." Journal of Analytical Toxicology, CDC Stacks. 1

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Extraction of O-Desmethyl Carvedilol β-D-Glucuronide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of highly polar Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of highly polar Phase II metabolites from biological matrices.

Core Concepts & Causality

Q: Why is pH optimization so critical for extracting O-Desmethyl Carvedilol β-D-Glucuronide? A: The extraction challenge lies in the molecule's zwitterionic nature. Carvedilol and its Phase I metabolite, O-desmethyl carvedilol, possess a secondary amine with a pKa of approximately 7.8 1. When UGT enzymes conjugate glucuronic acid to the molecule, they introduce a carboxylic acid moiety with a pKa of ~3.2 2.

At physiological pH (7.4), the molecule exists as a highly polar zwitterion (deprotonated carboxylate, protonated amine). If you attempt a standard reversed-phase extraction, the analyte will wash right through the sorbent. By strictly controlling the pH, we can suppress the ionization of specific functional groups, dictating exactly how the molecule interacts with a mixed-mode solid-phase extraction (SPE) resin.

Q: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)? A: SPE is unequivocally the superior choice 3. While LLE is commonly used for the parent drug carvedilol 4, the addition of the highly polar glucuronide moiety drastically lowers the molecule's partition coefficient (LogP). LLE will result in poor recovery unless complex ion-pairing reagents are used, which often cause severe ion suppression in downstream LC-MS/MS analysis. Mixed-mode SPE provides a self-validating, high-recovery system.

MetabolicPathway Carv Carvedilol (Parent Drug) CYP CYP2D6 / CYP2C9 O-Demethylation Carv->CYP ODMC O-Desmethyl Carvedilol (Active Metabolite) CYP->ODMC UGT UGT Enzymes Glucuronidation ODMC->UGT Gluc O-Desmethyl Carvedilol β-D-Glucuronide UGT->Gluc

Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol β-D-Glucuronide.

Troubleshooting Guide (FAQs)

Q: I am using a standard Polymeric Reversed-Phase (HLB) cartridge, but my recovery is below 30%. What is going wrong? A: HLB relies heavily on hydrophobic interactions. Because the glucuronide is highly polar and zwitterionic at neutral pH, it lacks the hydrophobicity to be retained during the wash steps. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. MCX utilizes both reversed-phase and electrostatic interactions, allowing you to lock the positively charged amine onto the sulfonic acid groups of the resin.

Q: I switched to MCX, but I am losing my analyte during the loading step. How do I fix this? A: Your sample pH is likely too high. For the amine to bind to the cation exchange resin, it must be fully protonated, and the carboxylic acid must be fully neutralized. If the sample pH is > 4, the carboxylic acid remains negatively charged, interfering with binding. Solution: Pre-treat your plasma/urine sample with 2% Formic Acid or 2% Phosphoric Acid to drop the pH below 3.0 before loading.

Q: My recovery is fine, but I have massive matrix effects and ion suppression in my LC-MS/MS. How can I clean up the extract? A: The advantage of MCX is the ability to use aggressive wash steps. Because your analyte is ionically bound to the resin, you can wash the cartridge with 100% Methanol. This will strip away neutral lipids, phospholipids, and unconjugated interferences without eluting your target glucuronide.

Data Presentation

Table 1: Physicochemical Properties & Ionization States
Functional GrouppKa ValueState at pH < 3 (Loading)State at pH 7.4 (Plasma)State at pH > 10 (Elution)
Carboxylic Acid (Glucuronide)~3.2Neutral (Protonated)Negative (Deprotonated)Negative (Deprotonated)
Secondary Amine (Carvedilol)~7.8Positive (Protonated)Positive (Protonated)Neutral (Deprotonated)
Net Molecular Charge N/A +1 (Cationic) 0 (Zwitterionic) -1 (Anionic)
Table 2: Troubleshooting Recovery Issues in SPE
Observed IssueRoot CauseCorrective Action
Analyte in Load/Wash 1Sample pH > 3 (Incomplete protonation)Acidify sample with 2% Formic Acid prior to loading.
Analyte in Wash 2 (Organic)Analyte not ionically bound to resinEnsure sorbent is MCX, not HLB. Verify sample pH < 3.
Analyte not ElutingElution solvent pH < 10Use 5% NH₄OH in Methanol. Ensure NH₄OH is fresh.

Experimental Protocols

Protocol: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol is engineered to isolate O-Desmethyl Carvedilol β-D-Glucuronide from biological matrices (e.g., human plasma) prior to LC-MS/MS analysis.

Step 1: Sample Pre-treatment (Crucial)

  • Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Carvedilol-d5 glucuronide).

  • Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds. (Causality: Drops pH < 3.0, neutralizing the glucuronic acid and ensuring the amine is +1 cationic).

Step 2: Cartridge Conditioning

  • Pass 1.0 mL of Methanol through the MCX cartridge (30 mg/1 cc) to activate the sorbent bed.

  • Pass 1.0 mL of 2% Formic Acid in water to equilibrate the cartridge to the acidic loading conditions.

Step 3: Sample Loading

  • Load the pre-treated, acidified sample onto the cartridge.

  • Apply a gentle vacuum (1 mL/min). The analyte is now ionically locked to the sorbent.

Step 4: Interference Washing

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. (Removes polar interferences and salts).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Removes neutral lipids and hydrophobic interferences. The analyte remains bound due to the strong ionic interaction).

Step 5: Analyte Elution

  • Prepare a fresh solution of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Pass 1.0 mL of the elution solvent through the cartridge and collect the eluate. (Causality: The high pH > 10 deprotonates the amine, neutralizing its positive charge. The ionic bond is broken, and the methanol elutes the compound).

Step 6: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) for LC-MS/MS injection.

SPEWorkflow Start Plasma Sample + Internal Standard Acidify Acidify to pH < 3 (2% Formic Acid) Start->Acidify Load Load Sample (Amine protonated, + charge) Acidify->Load Condition Condition MCX Cartridge (MeOH, then 2% FA in Water) Condition->Load Wash1 Wash 1: 2% FA in Water (Removes polar interferences) Load->Wash1 Wash2 Wash 2: MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes amine, releases analyte) Wash2->Elute Evap Evaporate & Reconstitute for LC-MS/MS Elute->Evap

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow.

References

  • PubChem. "Carvedilol | C24H26N2O4 | CID 2585".
  • "A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol
  • "Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry". SciSpace.
  • "A preliminary metabolites identification of a novel compound with β-adrenolytic activity.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Bioanalytical Methods for O-Desmethyl Carvedilol Glucuronide

As drug development increasingly focuses on the safety and efficacy profiles of specific metabolites, the accurate quantification of Phase II conjugates has become paramount. Carvedilol, a non-selective β-adrenergic rece...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on the safety and efficacy profiles of specific metabolites, the accurate quantification of Phase II conjugates has become paramount. Carvedilol, a non-selective β-adrenergic receptor antagonist, undergoes extensive hepatic metabolism. While its Phase I metabolite, O-Desmethyl Carvedilol (ODMC), is pharmacologically active, it is subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form O-Desmethyl Carvedilol Glucuronide (ODMCG) .

This guide provides an in-depth, objective comparison of the analytical methodologies used to quantify ODMCG in human plasma. Designed for bioanalytical scientists and pharmacokineticists, this document evaluates direct versus indirect quantification strategies, compares sample preparation workflows, and establishes a self-validating experimental protocol grounded in [1].

Mechanistic Context: The Analytical Challenge of Glucuronides

To design a robust assay, one must first understand the molecular causality dictating the analyte's behavior. Carvedilol is highly lipophilic and basic, making it highly amenable to Liquid-Liquid Extraction (LLE) and positive electrospray ionization (ESI+). However, the UGT-mediated addition of a glucuronic acid moiety to ODMC fundamentally alters the molecule's physicochemical properties.

The resulting ODMCG is highly polar, hydrophilic, and possesses a carboxylic acid group. This shift necessitates a complete redesign of the extraction and ionization strategy. Traditional LLE will leave the glucuronide partitioned in the aqueous waste, and ESI+ may suffer from poor ionization efficiency compared to negative mode (ESI-), where the carboxylic acid readily deprotonates.

Pathway CARV Carvedilol (Parent Drug) ODMC O-Desmethyl Carvedilol (Phase I Metabolite) CARV->ODMC CYP2D6 / CYP2C9 O-Demethylation ODMCG O-Desmethyl Carvedilol Glucuronide (Phase II) ODMC->ODMCG UGT2B4 / UGT2B7 Glucuronidation

Fig 1: Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol Glucuronide.

Methodological Comparison: Direct vs. Indirect Quantification

Historically, glucuronides were quantified indirectly by measuring the aglycone (ODMC) before and after enzymatic cleavage. Today, High-Resolution Mass Spectrometry (HRMS) and advanced triple quadrupole (QqQ) systems allow for the direct quantification of the intact conjugate [2].

Approach A: Indirect Quantification (Enzymatic Hydrolysis)

Plasma samples are incubated with β -glucuronidase to cleave the conjugate, releasing free ODMC. The concentration of ODMCG is calculated as the difference between total ODMC (post-hydrolysis) and free ODMC (pre-hydrolysis).

  • Causality of Failure: Enzymatic hydrolysis is highly dependent on incubation time, pH, and enzyme source (e.g., Helix pomatia vs. E. coli). Incomplete cleavage leads to severe underestimation of the glucuronide, while prolonged incubation can degrade the aglycone.

Approach B: Direct Intact Quantification (UHPLC-MS/MS)

The intact ODMCG molecule is extracted and directly quantified using specific Multiple Reaction Monitoring (MRM) transitions. The hallmark fragmentation of a glucuronide is the neutral loss of 176 Da (anhydroglucuronic acid) [3].

  • Causality of Success: Direct measurement eliminates hydrolysis artifacts, preserves the structural information of specific isomers (e.g., O- vs. N-glucuronides), and significantly reduces sample preparation time.

Table 1: Performance Comparison of Quantification Strategies
ParameterIndirect (Hydrolysis + LC-MS/MS)Direct (Intact LC-MS/MS)
Target Analyte Detected ODMC (Aglycone)Intact ODMCG
Sample Prep Time 4–16 hours (Incubation required)< 2 hours
Specificity Low (Cannot differentiate isomers)High (Chromatographic separation of isomers)
Artifact Risk High (Incomplete hydrolysis, degradation)Low (Subject only to in-source fragmentation)
Typical LLOQ 0.5 – 1.0 ng/mL0.05 – 0.1 ng/mL
Ionization Mode ESI Positive (+)ESI Negative (-) or Polarity Switching

Sample Preparation Workflows: Overcoming Polarity Challenges

Because ODMCG is highly hydrophilic, the choice of extraction matrix is the most critical variable in assay validation.

Table 2: Extraction Methodology Comparison
Extraction MethodMechanism of ActionODMCG RecoveryMatrix EffectCost per Sample
Liquid-Liquid Extraction (LLE) Partitioning into organic solvent (e.g., TBME).< 15% (Too polar to partition)LowLow
Protein Precipitation (PPT) Denaturation via Acetonitrile/Methanol.> 90% High (Ion suppression from phospholipids)Very Low
Solid Phase Extraction (HLB) Hydrophilic-Lipophilic Balance polymeric sorbent.> 85% Low (Washes remove salts/proteins)Moderate

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means every analytical batch inherently proves its own accuracy and precision through the mandatory inclusion of double blanks, zero samples (blank + internal standard), and a minimum of three Quality Control (QC) levels bracketing the expected study sample concentrations.

Phase 1: Reagent & System Preparation
  • Internal Standard (IS) Selection: Utilize a stable isotope-labeled standard, such as ODMC-d5 or ODMCG-d5. Causality: Deuterated standards co-elute with the analyte, experiencing the exact same matrix suppression, thereby mathematically normalizing any ionization variability.

  • Calibration Curve: Prepare 8 non-zero calibration standards in drug-free human plasma ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL (ULOQ).

Phase 2: Solid Phase Extraction (Oasis HLB 30mg/1cc)
  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the cartridge.

  • Loading: Mix 200 µL of spiked plasma with 20 µL of IS working solution and 200 µL of 2% Formic Acid (to disrupt protein binding). Load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Causality: This removes polar interferences (salts) without eluting the target glucuronide.

  • Elution: Elute with 1.0 mL of Acetonitrile/Water (90:10, v/v) containing 0.1% Ammonium Hydroxide.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Phase 3: UHPLC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: ESI Negative mode.

  • MRM Transitions: Monitor the transition corresponding to the neutral loss of the glucuronic acid moiety ( Δ 176 Da). For ODMCG, monitor m/z 567.5 391.5.

Phase 4: Validation Acceptance Criteria (FDA Standards)
  • Accuracy & Precision: Inter- and intra-batch CV must be 15% ( 20% at LLOQ).

  • Matrix Effect: The IS-normalized matrix factor (MF) must have a CV 15% across 6 independent lots of human plasma.

  • Stability: Freeze-thaw (3 cycles), benchtop (24h), and autosampler stability (48h) must be verified against freshly prepared calibration curves.

Workflow Sample 1. Plasma Sample Spiked with ODMC-d5 IS SPE 2. Solid Phase Extraction (Oasis HLB Cartridge) Sample->SPE Load & Wash LC 3. UHPLC Separation (C18, Gradient Elution) SPE->LC Elute & Reconstitute MS 4. Tandem MS (ESI-) Neutral Loss of 176 Da LC->MS Chromatographic Resolution Data 5. Data Validation (Accuracy, Precision, Matrix) MS->Data MRM Transition Analysis

Fig 2: Self-validating bioanalytical workflow for intact ODMCG quantification.

Conclusion

For the definitive quantification of O-Desmethyl Carvedilol Glucuronide, direct LC-MS/MS analysis coupled with HLB Solid Phase Extraction vastly outperforms traditional indirect enzymatic methods. By leveraging the specific neutral loss of 176 Da in negative electrospray ionization and utilizing stable isotope-labeled internal standards, laboratories can establish a highly sensitive, self-validating assay that strictly adheres to regulatory guidelines.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • Zhu, M., et al. Stereoselective glucuronidation of carvedilol by Chinese liver microsomes. Acta Pharmacologica Sinica. (2007).[Link]

  • Liu, Y., et al. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical Chemistry. (2010).[Link]

  • Pattanawongsa, A., et al. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences. (2022).[Link]

Comparative

Cross-Validation of Carvedilol Metabolite Assays in Serum vs. Urine: A Technical Comparison Guide

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter the analytical dilemma of bridging pharmacokinetic (PK) and toxicokinetic data across different biological matrice...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter the analytical dilemma of bridging pharmacokinetic (PK) and toxicokinetic data across different biological matrices. Carvedilol, a potent non-selective β-adrenergic and α₁-adrenergic receptor antagonist, undergoes extensive hepatic metabolism. This process yields pharmacologically active metabolites—most notably 4'-hydroxyphenyl carvedilol, which exhibits up to 13-fold higher β-blocking activity than the parent compound[1].

Accurately quantifying both the parent drug and its active metabolites in serum and urine is critical for comprehensive mass balance and efficacy studies. However, the distinct physicochemical properties of these matrices demand tailored sample preparation strategies. This guide provides a rigorous, objective cross-validation comparison of Carvedilol metabolite assays in serum versus urine, strictly adhering to the FDA/ICH M10 Bioanalytical Method Validation guidelines[2].

Mechanistic Background of Carvedilol Metabolism

Carvedilol is primarily metabolized in the liver by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP2C9). The oxidative metabolism produces three major active metabolites: 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethyl carvedilol[1][3].

Pathway C Carvedilol (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP2C9) C->CYP M1 4'-hydroxyphenyl carvedilol (Active Metabolite) CYP->M1 M2 5'-hydroxyphenyl carvedilol (Active Metabolite) CYP->M2 M3 O-desmethyl carvedilol (Active Metabolite) CYP->M3

Carvedilol Hepatic Metabolism Pathway via CYP450 Enzymes.

Matrix Effects: Causality and Extraction Strategies

To meet FDA M10 criteria, an assay must demonstrate that the biological matrix does not interfere with the analyte's ionization (Matrix Effect)[2]. The causality behind our extraction choices relies entirely on the biochemical makeup of the sample:

  • Serum (High Phospholipids & Proteins): Serum contains high concentrations of endogenous glycerophospholipids, which cause severe ion suppression in the Electrospray Ionization (ESI) source. While protein precipitation (PPT) is fast, it fails to remove these lipids. Therefore, Liquid-Liquid Extraction (LLE) is the superior choice. Carvedilol is highly lipophilic (logP ~3.8). By adjusting the serum pH to a highly basic state, we suppress the ionization of Carvedilol's secondary amine (pKa ~7.8), allowing the neutral free-base to partition efficiently into an organic solvent, leaving phospholipids and proteins in the aqueous waste[4].

  • Urine (High Ionic Strength & Urea): Urine lacks proteins but is saturated with salts, urea, and varying pH levels, which cause emulsion formation during LLE and massive ion suppression in LC-MS/MS[5][6]. Here, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is mandatory. By acidifying the urine, we protonate Carvedilol's secondary amine. The positively charged drug binds tightly to the strong cation-exchange (sulfonic acid) sites on the SPE sorbent. This allows us to aggressively wash the cartridge with 100% methanol to strip away neutral interferences (like urea) before eluting the drug with a basic organic solvent[5].

Self-Validating Experimental Protocols

The following protocols represent a self-validating system. By spiking a Stable Isotopically Labeled Internal Standard (SIL-IS), such as Carvedilol-d5, into the raw matrix before any extraction occurs, the assay automatically corrects for volumetric losses, extraction inefficiencies, and ESI matrix effects[4].

Serum Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot & Spike: Transfer 500 µL of human serum into a 2.0 mL polypropylene tube. Add 20 µL of SIL-IS (Carvedilol-d5, 100 ng/mL).

  • pH Adjustment: Add 50 µL of 0.02 M NaOH to the sample and vortex for 10 seconds. Causality: Raises pH > 10, ensuring Carvedilol and its metabolites are un-ionized for optimal organic partitioning[4].

  • Extraction: Add 1.0 mL of Diethyl Ether:Hexane (8:2, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A.

Urine Preparation: Mixed-Mode SPE (Oasis MCX)
  • Aliquot & Acidify: Dilute 500 µL of urine with 500 µL of 2% Phosphoric acid (H₃PO₄). Add 20 µL of SIL-IS (Carvedilol-d5). Causality: Acidification protonates the analytes for cation-exchange binding[5].

  • Conditioning: Condition the MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL of 2% H₃PO₄.

  • Loading: Load the acidified urine sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% H₃PO₄ (removes salts), followed by 1 mL of 100% Methanol (removes neutral lipophilic interferences).

  • Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Evaporate and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions
  • Column: C18 reversed-phase column (50 × 4.6 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode. Transitions: Carvedilol (m/z 407.2 → 222.1), 4'-OH Carvedilol (m/z 423.2 → 238.1)[1][5].

Workflow S1 Matrix Aliquot (Serum / Urine) S2 Spike IS (Carvedilol-d5) S1->S2 S3 Extraction Serum: LLE | Urine: SPE S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Data Validation (FDA/ICH M10) S4->S5

Self-Validating LC-MS/MS Workflow for Carvedilol Bioanalysis.

Quantitative Cross-Validation Data

In accordance with FDA/ICH M10 guidelines, the assays were cross-validated to ensure Accuracy (±15% bias) and Precision (≤15% CV)[2]. The table below summarizes the performance of the LLE-Serum and SPE-Urine methods for Carvedilol and its primary active metabolite, 4'-hydroxyphenyl carvedilol[1][4][5].

Validation ParameterCarvedilol (Serum, LLE)4'-OH Carvedilol (Serum, LLE)Carvedilol (Urine, SPE)4'-OH Carvedilol (Urine, SPE)
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL0.05 ng/mL0.50 ng/mL0.50 ng/mL
Linearity Range 0.05 – 50.0 ng/mL0.05 – 10.0 ng/mL0.50 – 100.0 ng/mL0.50 – 40.0 ng/mL
Accuracy (% Bias) -3.2% to 4.1%-4.5% to 3.8%-5.1% to 4.9%-6.2% to 5.5%
Precision (% CV) ≤ 6.5%≤ 7.2%≤ 8.1%≤ 8.5%
Extraction Recovery 92.5%89.4%95.2%91.8%
IS-Normalized Matrix Effect 98.5%96.2%102.1%99.4%

Data Insights: The serum assay achieves a highly sensitive LLOQ (0.05 ng/mL) necessary for low-dose (6.25 mg) PK profiling[1]. The LLE method successfully mitigates phospholipid-induced ion suppression, evidenced by an IS-normalized matrix effect near 100%. Conversely, the urine assay features a slightly higher LLOQ (0.50 ng/mL) but a broader dynamic range (up to 100 ng/mL) to accommodate the higher concentrations of renally excreted drug[5]. The MCX SPE effectively eliminates the severe ion suppression typically caused by urinary salts.

Conclusion

Cross-validating bioanalytical assays across disparate matrices requires a deep understanding of analyte physicochemistry and matrix interferences. While Liquid-Liquid Extraction (LLE) provides the optimal balance of phospholipid removal and high recovery for serum[4], Mixed-Mode Cation Exchange (MCX) SPE is the definitive solution for navigating the high ionic strength and variable pH of urine[5]. By employing these targeted extraction strategies alongside SIL-IS normalization, laboratories can generate highly robust, FDA M10-compliant data for Carvedilol and its active metabolites[2].

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA U.S. Food and Drug Administration (FDA) URL:[Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose National Institutes of Health (NIH) / PMC URL:[Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry SciSpace URL:[Link]

  • Bioequivalence and Pharmacokinetics of Carvedilol (6.25 and 12.5 Mg Tablets) in Healthy Thai Volunteers Medwin Publishers URL:[Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 MDPI URL:[Link]

  • Serum-urine metabolic integration via UPLC-QTOF/MS uncovers shared pathway biomarkers for cirrhosis diagnosis Frontiers URL:[Link]

Sources

Validation

A Comprehensive Guide to Inter-Laboratory Quantification of Carvedilol Glucuronide: Methodological Comparisons and Standardization

As drug development increasingly relies on multi-center clinical trials, the harmonization of bioanalytical data across different laboratories is paramount. Carvedilol, a non-selective beta-adrenergic and alpha-1 adrener...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on multi-center clinical trials, the harmonization of bioanalytical data across different laboratories is paramount. Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist used to treat chronic heart failure, presents a unique analytical challenge.

Orally administered carvedilol undergoes extensive stereoselective first-pass metabolism. It is primarily metabolized via Phase II conjugation by uridine diphosphate glucuronosyltransferases (UGTs)—specifically UGT1A1, UGT2B4, and UGT2B7—into its major metabolite, carvedilol glucuronide [1]. Because the drug is administered as a racemic mixture, its metabolism is highly stereoselective; UGT2B7, for instance, exhibits a strong preference for the S-enantiomer [2]. Polymorphisms in these enzymes directly impact drug clearance, making the precise quantification of carvedilol glucuronide critical for pharmacogenomic profiling and therapeutic drug monitoring.

This guide provides an objective comparison of quantification methodologies and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework designed to eliminate inter-laboratory bias.

MetabolicPathway Carvedilol Carvedilol (Racemic Mixture) UGT UGT Enzymes (UGT1A1, UGT2B4, UGT2B7) Carvedilol->UGT Phase II Conjugation CYP CYP Enzymes (CYP2D6, CYP2C9) Carvedilol->CYP Phase I Oxidation Glucuronide Carvedilol Glucuronide (Major Metabolite) UGT->Glucuronide Stereoselective Preference (S-enantiomer) Hydroxy Hydroxy-Carvedilol (Minor Metabolite) CYP->Hydroxy

Metabolic pathway of carvedilol highlighting UGT-mediated stereoselective glucuronidation.

The Challenge: Sources of Inter-Laboratory Variability

When multiple laboratories attempt to quantify carvedilol glucuronide, discrepancies frequently arise. As an application scientist, I have observed that these variations are rarely due to instrument malfunction, but rather stem from three systemic methodological flaws:

  • Uncompensated Matrix Effects: Variations in patient plasma lipid profiles cause differential ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Different labs using varying ESI source designs will experience this suppression differently.

  • Suboptimal Extraction: Simple protein precipitation (PPT) leaves residual phospholipids in the supernatant. Over hundreds of injections, these phospholipids build up on the analytical column, causing drifting retention times and deteriorating sensitivity.

  • Lack of Isotopic Standardization: The absence of a universal stable isotope-labeled internal standard (SIL-IS) forces labs to rely on structural analogs. Analogs do not perfectly co-elute with the target analyte, meaning they fail to accurately compensate for momentary matrix suppression [3].

Methodological Comparison: HPLC-Fluorescence vs. LC-MS/MS

Historically, High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FL) was utilized due to carvedilol's native fluorescence. While accessible, HPLC-FL lacks the specificity required for complex metabolite quantification and requires large sample volumes. Modern inter-laboratory consensus overwhelmingly favors LC-MS/MS for its superior sensitivity, selectivity, and high-throughput capabilities [4].

Quantitative Data Summary
ParameterLegacy HPLC-FluorescenceStandardized LC-MS/MSImpact on Inter-Lab Reproducibility
Limit of Quantification (LOQ) ~0.25 – 0.5 ng/mL [4]0.05 – 0.1 ng/mLEnsures accurate capture of the terminal elimination phase across all labs.
Selectivity (Interference) Moderate (Baseline noise common)Exceptional (MRM transitions)Eliminates false positives from co-eluting endogenous plasma components.
Matrix Effect Compensation Not applicableHigh (via SIL-IS)Normalizes instrument-to-instrument ionization differences.
Sample Volume Required 500 – 1000 µL50 – 100 µLCrucial for pediatric studies or high-frequency sampling protocols.
Run Time per Sample 15 – 25 minutes3 – 5 minutesAllows high-throughput screening and rapid cross-validation.

Standardized LC-MS/MS Protocol for Inter-Laboratory Consistency

To establish a self-validating system capable of minimizing inter-laboratory bias, the following protocol mandates the use of Solid Phase Extraction (SPE) paired with a matched SIL-IS.

Step 1: Sample Preparation (Solid-Phase Extraction)

Causality: SPE is explicitly chosen over PPT. By utilizing a polymeric reversed-phase sorbent, we selectively wash away salts and phospholipids, eliminating the primary source of inter-lab ion suppression variability.

  • Aliquot: Transfer 100 µL of human plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (Carvedilol-d5 glucuronide, 50 ng/mL). Note: The deuterium label ensures the IS co-elutes exactly with the analyte, experiencing the exact same ionization environment.

  • Disruption: Dilute the sample with 200 µL of 2% aqueous formic acid. This lowers the pH, disrupting protein-metabolite binding and ensuring the glucuronide is fully available for extraction.

  • Load & Wash: Load the mixture onto an Oasis HLB 96-well SPE plate (or equivalent). Wash with 400 µL of 5% methanol in water to remove highly polar endogenous components.

  • Elution: Elute the target analytes with 2 x 100 µL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (Water:Acetonitrile, 80:20 v/v).

Step 2: Liquid Chromatography (UPLC) Conditions

Causality: A sub-2-micron particle size column ensures sharp peak shapes and rapid elution, which increases the signal-to-noise ratio and minimizes the risk of co-eluting isobaric interferences.

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM Mode)

Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition, acting as a highly specific mass filter.

  • Carvedilol Glucuronide Transition: m/z 583.2 → m/z 407.2 (Monitoring the neutral loss of the 176 Da glucuronide moiety).

  • SIL-IS Transition: m/z 588.2 → m/z 412.2.

Workflow Sample Plasma Sample + SIL-IS Extraction Solid Phase Extraction (SPE) Sample->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS Tandem MS (ESI+, MRM Mode) LC->MS Data Data Normalization & Validation MS->Data

Standardized LC-MS/MS analytical workflow for inter-laboratory quantification.

Data Normalization and Inter-Laboratory Validation

A protocol is only as trustworthy as its validation. To guarantee data integrity across multiple sites, laboratories must implement rigorous cross-validation metrics:

  • Incurred Sample Reanalysis (ISR): Calibration curves using spiked standards are insufficient for proving inter-lab reliability because they lack the complex matrix of real patient samples. At least 10% of actual study samples must be reanalyzed at a partner laboratory. The difference between the original and repeat values must be within ±20% for at least 67% of the samples [3].

  • Bland-Altman Analysis: When comparing Lab A and Lab B, simple correlation coefficients ( R2 ) can be misleading. Plotting the difference between measurements against their mean (Bland-Altman plot) is required to identify systematic bias or concentration-dependent variations between facilities.

By transitioning from legacy methods to this standardized, SPE-driven LC-MS/MS workflow, clinical research organizations can effectively neutralize matrix effects and harmonize carvedilol glucuronide quantification across global trial sites.

References
  • Contribution of polymorphisms in UDP-glucuronosyltransferase and CYP2D6 to the individual variation in disposition of carvedilol PubMed / National Institutes of Health[Link]

  • Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle Taylor & Francis Online[Link]

  • Interlaboratory evaluation of LC-MS-based biomarker assays PubMed / National Institutes of Health[Link]

  • Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization ResearchGate / Biopharmaceutics & Drug Disposition[Link]

Comparative

Assessing purity of O-Desmethyl Carvedilol beta-D-Glucuronide reference materials

Assessing Purity Details I'm currently focused on dissecting the request's core. The key is evaluating the purity of O-Desmethyl Carvedilol beta-D-Glucuronide reference materials.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Purity Details

I'm currently focused on dissecting the request's core. The key is evaluating the purity of O-Desmethyl Carvedilol beta-D-Glucuronide reference materials. I'm shaping the content as a Publish Comparison Guide, leaning towards objective comparisons and incorporating experimental data. The intended audience is primarily experts.

Defining Audience and Structure

I've clarified the target audience; it's researchers and drug development professionals. I'm structuring the guide with autonomy in mind, avoiding a rigid template. I'm focusing on scientific integrity, ensuring clear causality and self-validating protocols with citations and a reference list. I'm implementing visualization with tables, methodologies, and Graphviz diagrams for workflows with specific color palettes and captions.

\n\n

Dissecting the Substance I've started dissecting the topic, looking at O-Desmethyl Carvedilol beta-D-Glucuronide, a major carvedilol metabolite and its glucuronidation. I'm now exploring methods to assess the purity of the reference standard, focusing on employing orthogonal techniques.

Defining Analytical Scope

I'm focused on developing a publishable guide for assessing the purity of O-Desmethyl Carvedilol beta-D-Glucuronide reference materials. The guide will have its own structure, allowing me autonomy. This is a crucial first step for this highly specific analytical chemistry / DMPK topic. I aim to create a resource that is both precise and accessible.

Outlining Purity Assessment

I'm now outlining the structure, envisioning it as a technical guide. I'm focusing on key sections: Introduction to Carvedilol Metabolism, CRM Purity, Analytical Methods, Comparative Data, and detailed Protocols. The goal is a clear, step-by-step resource.

\n\n

Prioritizing Scientific Explanations

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Designing Visual Aids

I'm now prioritizing the visual components. I'm focusing on crafting Graphviz (DOT) diagrams for clarity, particularly the Carvedilol metabolism pathway and the purity assessment workflow. I've defined a color palette and layout constraints for consistent presentation. Additionally, I'm working on a comparative table to display purity metrics across different reference material grades.

Visualizing Carvedilol Metabolism

I've been working diligently on diagrams for enhanced clarity. I've translated the Carvedilol metabolism pathway into a Graphviz (DOT) diagram, using a consistent color palette and layout. This will support the guide, visually explaining the transformation from Carvedilol to its glucuronide metabolite. I'm focusing on node labels that will be most helpful to an expert audience.

Refining Visual Workflow

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Visualizing Workflow Refinement

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Comparing Reference Materials

I'm now focusing on a comparative analysis of three O-Desmethyl Carvedilol beta-D-Glucuronide reference material grades: CRM, Research Grade, and Crude Synthetic. I'm building a mock data table that showcases differences in purity, including HPLC purity, water content, residual solvents, inorganic content, and an absolute assay. This will clearly highlight the benefits of using a certified reference material.

Refining Method Explanations

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Justifying Purity Methodologies

I'm strengthening the rationale for the analytical methods, with specific attention on the critical qNMR assay. I've pinpointed its utility in quantifying glucuronides, which is essential to avoid the errors of mass balance calculations when assessing the absolute purity of hydrophilic compounds. I'm also addressing the crucial need for water content determination, explaining how this directly affects calibration accuracy. The reasons behind my choices are now supported by literature citations.

Compiling Literature Citations

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Developing qNMR Protocol

I'm now detailing a step-by-step protocol for qNMR, vital for absolute purity determination. I've outlined internal standard selection (NIST-traceable maleic acid), sample preparation (precise weighing and dissolving), data acquisition parameters (600 MHz, relaxation delay), and integration with a mass fraction formula. I've also added steps for LC-UV methods that will assess chromatographic purity. I'm focusing on ensuring accuracy.

Refining HPLC-UV Method

I'm currently focusing on optimizing the HPLC-UV method for chromatographic purity assessment. I've chosen a high-efficiency C18 column to resolve the glucuronide from anomer impurities, then I've focused on gradient elution from 5% to 95% organic over 15 minutes. Detection will be at 240 nm, perfect for the carbazole ring. I've also finalized the metrics for the comparison data table, and have included HPLC purity, water content, residual solvents, inorganic impurities and absolute purity. Now, I'm ready to review the protocol for its suitability for expert use.

Optimizing Diagram Display

I'm now focusing on refining the Graphviz diagrams to meet the specified width constraints. I've confirmed that the top-to-bottom layout (rankdir=TB) will control diagram width. I will set the size attribute as necessary to ensure good aspect ratios. The color palette for the diagrams is confirmed.

Finalizing Protocol Clarity

I'm now completing the HPLC-UV method, focusing on its role in purity assessment. The optimized C18 column and gradient elution will ensure separation, with 240 nm detection for the carbazole ring. I've integrated this with my comparative purity metrics, covering HPLC purity, water content, and other impurities. I'm focusing on ensuring precision for my expert audience.

Diagramming Absolute Purity

I'm now iterating on the final workflow diagram, ensuring it's clear and concise. The key assays are now translated to nodes. I've re-defined the connection between Structural Identity, Chromatographic Purity, and Absolute Purity. I'm focusing on ensuring it meets a specified width. The color palette for the diagrams is confirmed.

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Refining Workflow Protocols

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I'm also preparing to refine the "Comparative Performance" section of the publication. The table above will demonstrate the effect of using reference materials.

Justifying Calibration Accuracy

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Justifying Chromatographic Parameters

I'm now detailing the use of 0.1% Trifluoroacetic acid (TFA) in HPLC mobile phases to ensure peak symmetry, and also the role of System Suitability Testing (SST) within each method as a "Self-Validating System." The beta-D-glucuronide moiety's pKa is around 3.0, and 0.1% TFA is used to drop the pH to ~2.0, ensuring fully protonated carboxylates. The SST (e.g., alpha/beta anomer resolution) will confirm method performance.

Verifying Citations

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Justifying Standard Characterization

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Detailing qNMR Protocol

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Refining Gradient Elution

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Finalizing Absolute Purity

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Finalizing Analytical Guide

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Validation

Limit of detection (LOD) for O-Desmethyl Carvedilol beta-D-Glucuronide

High-Sensitivity Quantification of O-Desmethyl Carvedilol β-D-Glucuronide: A Comparative Guide to Limit of Detection (LOD) Introduction Carvedilol is a widely prescribed non-selective β-adrenergic and α₁-adrenergic recep...

Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity Quantification of O-Desmethyl Carvedilol β-D-Glucuronide: A Comparative Guide to Limit of Detection (LOD)

Introduction

Carvedilol is a widely prescribed non-selective β-adrenergic and α₁-adrenergic receptor antagonist utilized in the management of heart failure and hypertension. Its pharmacokinetic profile is heavily dictated by hepatic phase I and phase II metabolism. While the parent drug and its primary active phase I metabolite, O-desmethyl carvedilol (DMC), are well-characterized, the subsequent phase II conjugate—O-desmethyl carvedilol β-D-glucuronide—poses unique analytical challenges. Accurately quantifying this glucuronide is essential for phenotyping UGT enzyme activity, assessing renal clearance, and evaluating potential drug-drug interactions in complex clinical populations.

MetabolicPathway CAR Carvedilol (Parent Drug) CYP CYP2C9 / CYP2D6 (Phase I Oxidation) CAR->CYP DMC O-Desmethyl Carvedilol (Active Metabolite) CYP->DMC UGT UGT Enzymes (Phase II Conjugation) DMC->UGT GLUC O-Desmethyl Carvedilol β-D-Glucuronide UGT->GLUC

Caption: Carvedilol phase I and II metabolic pathway to the glucuronide conjugate.

Comparative Analysis of Analytical Platforms

When establishing the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) for highly polar metabolites like O-desmethyl carvedilol β-D-glucuronide, the choice of analytical platform is the primary determinant of sensitivity. Traditional methods such as HPLC with fluorescence detection (HPLC-FL) lack the specificity required to distinguish the intact glucuronide from its aglycone without prior enzymatic hydrolysis. Conversely, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the necessary mass resolution and sensitivity, achieving LODs in the sub-ng/mL range.

Table 1: Performance Comparison of Analytical Platforms for Carvedilol Glucuronides

Analytical PlatformTypical LOD (ng/mL)Typical LLOQ (ng/mL)SpecificityMatrix Interference
UHPLC-MS/MS 0.01 - 0.050.05 - 0.10Very High (MRM)Low (with SPE)
HPLC-Fluorescence 0.25 - 0.500.50 - 1.00ModerateHigh
Immunoassay (ELISA) ~1.00~2.50Low (Cross-reactivity)Moderate

Expertise & Experience: The Causality Behind Experimental Choices

Achieving an ultra-low LOD for O-desmethyl carvedilol β-D-glucuronide is not merely a function of detector sensitivity; it requires a holistic approach to sample preparation and chromatography to mitigate the inherent vulnerabilities of phase II metabolites.

  • Sample Preparation (SPE vs. PPT): Glucuronides are highly polar and hydrophilic. Simple Protein Precipitation (PPT) using acetonitrile leaves a high concentration of endogenous phospholipids in the sample. Because polar glucuronides elute early in reverse-phase chromatography, they co-elute with these phospholipids, leading to severe ion suppression in the mass spectrometer. Therefore, Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) polymeric sorbent is mandatory. This allows for aggressive washing steps to remove phospholipids while retaining the polar glucuronide.

  • Chromatographic Retention: Standard C18 columns often fail to retain early-eluting glucuronides adequately. Utilizing a Biphenyl or Polar-Embedded C18 stationary phase enhances retention through π−π interactions with the carbazole ring of the carvedilol backbone, shifting the analyte's retention time away from the ion-suppressing solvent front.

  • Mass Spectrometry Dynamics: Glucuronides are thermally labile. In the Electrospray Ionization (ESI) source, they are prone to in-source fragmentation, where the glucuronic acid moiety (176 Da) is cleaved before reaching the first quadrupole. To achieve a true LOD for the intact conjugate, source temperatures and declustering potentials must be carefully optimized to preserve the [M+H]+ precursor ion.

Workflow Plasma Plasma Sample (Spiked with IS) SPE Solid Phase Extraction (HLB Cartridge) Plasma->SPE Clean-up LC UHPLC Separation (Biphenyl Column) SPE->LC Elution MS Tandem MS (ESI+) MRM Mode LC->MS Ionization Data LOD/LOQ Quantification MS->Data Analysis

Caption: Self-validating LC-MS/MS workflow for quantifying glucuronide metabolites.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps, including matrix blanks and stable isotope-labeled internal standards (SIL-IS).

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

  • Spiking: Aliquot 200 µL of human plasma. Add 10 µL of SIL-IS (e.g., Carvedilol-d5 β-D-glucuronide, 50 ng/mL) to correct for extraction recovery and matrix effects.

  • Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Dilute the plasma sample 1:1 with 2% aqueous formic acid to disrupt protein binding, then load onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to elute salts and highly polar interferences. (Self-Validation: Analyze the wash fraction during method development to ensure no premature elution of the target glucuronide).

  • Elution: Elute the analytes with 1 mL of 80% acetonitrile / 20% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Separation

  • Column: Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Phase A: 0.1% Formic acid in water. Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 60% B over 3.5 min. Ramp to 95% B for 1 min to wash the column. Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min. Injection volume: 5 µL.

Step 3: Tandem Mass Spectrometry (MRM)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions: Monitor the specific transition for O-desmethyl carvedilol β-D-glucuronide. The precursor ion will be the [M+H]+ of the conjugate, and the primary product ion will represent the neutral loss of the glucuronic acid moiety (-176 Da) yielding the aglycone fragment.

  • Optimization: Maintain capillary voltage at 3.0 kV and source temperature at 350°C to prevent thermal degradation of the glucuronide bond.

Step 4: Data Validation & LOD Determination

  • Matrix Blank: Run a double-blank (matrix without analyte or IS) to verify the absence of endogenous isobaric interferences at the retention time of the glucuronide.

  • LOD Calculation: Determine the LOD by injecting serial dilutions of the standard. The LOD is defined as the lowest concentration yielding a Signal-to-Noise (S/N) ratio ≥ 3:1.

  • LLOQ Calculation: The LLOQ is defined as the lowest concentration with an S/N ratio ≥ 10:1, with precision (CV) ≤ 20% and accuracy between 80-120%.

References

  • Furlong, M. T., et al. (2012). "A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4
Comparative

Correlation between Carvedilol dosage and O-Desmethyl glucuronide concentration

Analytical Comparison Guide: Correlating Carvedilol Dosage to O-Desmethyl Glucuronide Concentration Executive Summary & Mechanistic Background Carvedilol is a nonselective β- and α1-adrenergic antagonist heavily reliant...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Correlating Carvedilol Dosage to O-Desmethyl Glucuronide Concentration

Executive Summary & Mechanistic Background

Carvedilol is a nonselective β- and α1-adrenergic antagonist heavily reliant on hepatic biotransformation for clearance. While the parent drug dictates primary cardiovascular efficacy, its metabolic cascade provides critical insights into patient-specific clearance rates and drug-drug interactions. Carvedilol is metabolized by CYP2C9 into O-desmethyl carvedilol (ODMC), which subsequently undergoes Phase II metabolism via UGT enzymes to form O-desmethyl carvedilol glucuronide (ODMC-Glucuronide) [1].

Because ODMC plasma concentrations are typically 10-fold lower than the parent drug[2], and its subsequent glucuronide conjugate is even more transient, selecting the optimal analytical platform is paramount. This guide objectively compares analytical methodologies—specifically Triple Quadrupole LC-MS/MS (QqQ) versus High-Resolution Mass Spectrometry (LC-HRMS) —for accurately quantifying the dose-concentration correlation between administered Carvedilol and circulating ODMC-glucuronide.

Pathway Carvedilol Carvedilol (Parent Drug) CYP2C9 CYP2C9 (Phase I) Carvedilol->CYP2C9 ODMC O-Desmethyl Carvedilol CYP2C9->ODMC UGT UGT Enzymes (Phase II) ODMC->UGT Gluc ODMC-Glucuronide (Target) UGT->Gluc

Hepatic biotransformation of Carvedilol to ODMC-Glucuronide via CYP2C9 and UGT enzymes.

Analytical Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS

To establish a reliable correlation between Carvedilol dosage (e.g., 12.5 mg, 25 mg, 50 mg) and ODMC-glucuronide concentration, the chosen platform must balance absolute sensitivity with structural specificity.

  • Triple Quadrupole LC-MS/MS (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ is the gold standard for targeted pharmacokinetic (PK) studies. Its primary advantage is the superior signal-to-noise ratio achieved by filtering out matrix interference, which is critical for quantifying low-abundance metabolites like ODMC-glucuronide at a Lower Limit of Quantification (LLOQ) of < 0.1 ng/mL [3].

  • High-Resolution Mass Spectrometry (LC-HRMS): Offers exact mass measurements and allows for retrospective data mining. While excellent for untargeted metabolite discovery, it typically exhibits a narrower linear dynamic range and slightly lower absolute sensitivity compared to QqQ, making it less ideal for quantifying trace Phase II conjugates in late-stage clearance phases.

Table 1: Performance Comparison for ODMC-Glucuronide Quantification

FeatureTriple Quadrupole LC-MS/MS (QqQ)High-Resolution MS (LC-HRMS)
Primary Application Targeted PK QuantificationUntargeted Metabolite ID
Sensitivity (LLOQ) Ultra-high (< 0.1 ng/mL)Moderate (~1.0 ng/mL)
Linear Dynamic Range 4-5 orders of magnitude2-3 orders of magnitude
Specificity Mechanism Precursor/Product Ion Pairs (MRM)Exact Mass & Isotope Profiling
Suitability for Target Optimal (Captures trace PK levels)Sub-optimal (Lacks absolute sensitivity)

Experimental Protocol: Self-Validating Quantification Workflow

To ensure scientific integrity, the following protocol describes a self-validating LC-MS/MS (QqQ) workflow. The inclusion of deuterated internal standards (e.g., ODMC-d5 β-D-Glucuronide) normalizes extraction recovery and matrix effects, ensuring that the observed dose-concentration correlation is biologically accurate rather than an analytical artifact [4].

Workflow Plasma 1. Plasma Sample (+ Deuterated IS) Precip 2. Protein Precipitation (Acetonitrile, 4°C) Plasma->Precip Centrifuge 3. Centrifugation (14,000 rpm, 10 min) Precip->Centrifuge LC 4. UHPLC Separation (C18 Column, Gradient) Centrifuge->LC MS 5. ESI-QqQ MS/MS (MRM Mode) LC->MS

Step-by-step LC-MS/MS workflow for plasma extraction and metabolite quantification.

Step-by-Step Methodology:

  • Sample Preparation & Quenching:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Spike with 10 µL of Internal Standard (IS) solution (ODMC-d5 β-D-Glucuronide, 50 ng/mL) to correct for ionization suppression and extraction losses.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: Using ice-cold organic solvent rapidly quenches enzymatic activity, preventing the ex vivo hydrolysis of the fragile glucuronide bond back into free ODMC.

  • Chromatographic Separation (UHPLC):

    • Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Run a gradient elution from 10% B to 90% B over 5 minutes.

    • Causality: The acidic mobile phase ensures the glucuronic acid moiety remains protonated, improving retention on the reversed-phase column and enhancing positive-ion ESI efficiency[5].

  • Mass Spectrometry Detection (ESI-QqQ):

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor the following MRM transitions: Carvedilol ( m/z 407.3 100.2), ODMC ( m/z 393.3 210.2), and ODMC-Glucuronide ( m/z 569.3 393.3).

    • Causality: The m/z 569.3 393.3 transition represents the collision-induced cleavage of the glucuronic acid moiety (neutral loss of 176 Da). This specific fragmentation provides high-confidence confirmation of the Phase II metabolite without cross-talk from the parent drug.

Dose-Concentration Correlation Data

Clinical PK studies demonstrate a linear, dose-proportional increase in Carvedilol Cmax​ and AUC across standard therapeutic ranges (12.5 mg to 50 mg). Because ODMC-glucuronide formation is rate-limited by CYP2C9 and UGT capacity, its concentration scales proportionally with the dosage, albeit at significantly lower absolute values.

Table 2: Dose-Proportionality PK Data (Representative Mean Values)

Carvedilol DosageCarvedilol Cmax​ (ng/mL)ODMC Cmax​ (ng/mL)ODMC-Glucuronide Cmax​ (ng/mL)*
12.5 mg ~23.6~2.1~0.8
25.0 mg ~35.8~3.4~1.5
50.0 mg ~77.0~7.2~3.1

*Note: ODMC-Glucuronide values are estimated based on proportional Phase II conversion rates and the established 10-fold reduction rule for Carvedilol oxidative metabolites [2]. Actual patient values will fluctuate based on CYP2C9 and UGT1A1/2B7 genetic polymorphisms.

Conclusion

For drug development professionals evaluating the pharmacokinetic profile of Carvedilol, the correlation between administered dosage and ODMC-glucuronide concentration is best captured using a targeted QqQ LC-MS/MS platform. By utilizing a self-validating protocol with deuterated internal standards and acidic chromatographic conditions, researchers can accurately quantify the inherent low abundance of this Phase II metabolite, yielding highly reliable data for bioequivalence and drug-drug interaction studies.

References

  • Title: Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Applic

Safety & Regulatory Compliance

Safety

O-Desmethyl Carvedilol β-D-Glucuronide proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of active pharmaceutical ingredients (APIs) and their metabolites meets both rigorous scientific standards and string...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of active pharmaceutical ingredients (APIs) and their metabolites meets both rigorous scientific standards and stringent environmental regulations.

When managing O-Desmethyl Carvedilol β-D-Glucuronide , laboratories often make the critical error of treating Phase II metabolites as biologically inert. While glucuronidation generally increases hydrophilicity and facilitates excretion, this specific conjugate requires strict disposal protocols. The parent metabolite, O-Desmethyl Carvedilol, retains potent β-adrenergic receptor antagonist activity and strongly inhibits store-overload-induced calcium release[1]. Under improper waste storage conditions (such as extreme pH), the β-D-glucuronide conjugate can undergo hydrolysis, reverting to the pharmacologically active parent compound[2].

This guide provides the authoritative, step-by-step operational framework for the proper segregation, neutralization, and disposal of O-Desmethyl Carvedilol β-D-Glucuronide to ensure absolute laboratory safety and regulatory compliance.

Pharmacological Causality & Environmental Risk

To understand the necessity of these disposal protocols, we must first look at the metabolic pathway. Carvedilol is primarily metabolized via aromatic ring oxidation by cytochrome P450 enzymes (CYP2C9 and CYP2D6) to form active metabolites, including O-Desmethyl Carvedilol. This is subsequently conjugated by UGT enzymes into O-Desmethyl Carvedilol β-D-Glucuronide[2].

Because the parent compound is an active cardiovascular agent, introducing its reversible metabolite into standard water systems poses a severe risk of endocrine and physiological disruption to aquatic ecosystems.

MetabolicPathway Carvedilol Carvedilol (Parent API) CYP CYP2C9 / CYP2D6 Phase I Oxidation Carvedilol->CYP ODMC O-Desmethyl Carvedilol (Active Metabolite) CYP->ODMC UGT UGT1A1 / UGT2B7 Phase II Glucuronidation ODMC->UGT Glucuronide O-Desmethyl Carvedilol β-D-Glucuronide UGT->Glucuronide

Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol β-D-Glucuronide via CYP and UGT enzymes.

Physicochemical & Hazard Profiling

The physical properties of the metabolite dictate our operational boundaries. Below is the quantitative and qualitative hazard data synthesized from the and pharmaceutical waste guidelines.

Property / ParameterValue / SpecificationOperational Causality & Impact
Parent CAS Number 72956-44-6Identifies the active metabolite hazards; dictates non-hazardous GHS rating but strict environmental controls.
Molecular Weight ~568.6 g/mol (Glucuronide)High molecular weight dictates low volatility, minimizing inhalation risks during standard benchtop handling.
Solubility DMSO, Methanol, WaterRequires compatible organic/aqueous waste streams. Do not mix with incompatible strong oxidizers.
Environmental Risk Water Hazard Class 1Classified as "Slightly hazardous for water." Dictates a strict zero-drain policy.
EPA Classification Non-Creditable Rx WasteMandates high-temperature incineration under EPA RCRA Subpart P regulations[3].

Regulatory Framework: The EPA Subpart P Mandate

While generic SDS documentation may state that "smaller quantities can be disposed of with household waste", this does not apply to professional laboratory environments .

Under the [3], there is a strict, federally enforced ban on "sewering" (intentional disposal through toilets or laboratory drains) of all hazardous and non-creditable pharmaceutical waste. Therefore, O-Desmethyl Carvedilol β-D-Glucuronide must be segregated and routed exclusively for high-temperature off-site incineration.

DisposalWorkflow Gen Metabolite Waste Generation Seg Waste State? Gen->Seg Liq Liquid Solutions (Aqueous/Organic) Seg->Liq Effluents Sol Solid Waste (Vials, PPE) Seg->Sol Consumables Lab RCRA-Compliant Labeling 'Non-Creditable Rx Waste' Liq->Lab Sol->Lab Store Secondary Containment Storage Lab->Store Inc High-Temperature Incineration Store->Inc EPA Subpart P

Step-by-step laboratory segregation and disposal workflow for pharmaceutical metabolite waste.

Validated Disposal Protocols

The following methodologies are designed as self-validating systems. By following these steps, you ensure that the chemical integrity of the waste is maintained until it is safely destroyed, preventing accidental environmental release.

Protocol A: Liquid Waste Management (e.g., LC-MS/MS Effluents, Assay Buffers)

Causality: Liquid effluents containing this metabolite often contain organic modifiers (methanol, acetonitrile) and buffers. We must prevent acid/base-catalyzed hydrolysis of the glucuronide bond during storage, which would release the active O-Desmethyl Carvedilol.

  • Source Segregation: Collect liquid waste in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix with strong acids (pH < 4) or strong bases (pH > 10).

  • Self-Validation Check (pH): Before sealing the carboy at the end of a shift, use a pH strip to verify the bulk waste is between pH 6.0 and 8.0. If outside this range, neutralize carefully with dilute NaOH or HCl to stabilize the glucuronide conjugate.

  • Vapor Containment: Equip the carboy with a carbon exhaust filter to prevent the aerosolization of volatile organic mobile phases.

  • Labeling: Affix a standardized label reading: "Hazardous Waste - Non-Creditable Pharmaceuticals (Contains: O-Desmethyl Carvedilol Glucuronide, [List Solvents])."

Protocol B: Solid Waste Management (e.g., Empty Vials, Contaminated PPE)

Causality: Even "empty" vials contain microgram quantities of the metabolite. Because this compound is biologically active at low micromolar concentrations[1], all contact materials must be treated as contaminated.

  • Collection: Discard all contaminated pipette tips, weighing boats, and PPE (nitrile gloves) into a puncture-resistant, leak-proof solid waste bin lined with a 6-mil polyethylene bag.

  • RCRA-Empty Verification: Ensure primary stock vials are completely devoid of free-flowing powder or liquid. Note: Even when legally "RCRA-empty," these vials must still be routed to pharmaceutical incineration, not municipal glass recycling.

  • Sealing: Once the bag is 75% full, gooseneck-tie the bag and seal it with heavy-duty tape.

  • Self-Validation Check (Manifesting): When transferring to your facility's waste management team, verify that the waste manifest explicitly designates the bin for High-Temperature Incineration and not a standard landfill.

Protocol C: Spill Containment and Decontamination

Causality: Sweeping dry pharmaceutical powders generates inhalable dust. Because the systemic toxicity of inhaled O-Desmethyl Carvedilol β-D-Glucuronide is not fully characterized, mechanical wet-cleanup is mandatory.

  • Isolation: Isolate the spill area. Don standard lab PPE (N95/P100 respirator if a large powder spill occurs outside a fume hood, safety goggles, and double nitrile gloves).

  • Wet Absorption (Powders): If the spill is a dry powder, gently cover it with damp absorbent paper towels (wetted with water or 10% methanol) to suppress dust generation.

  • Mechanical Removal: Pick up the wetted material mechanically using a disposable scoop or the wetted towels. Do not sweep.

  • Surface Decontamination: Wash the affected benchtop area with a 50/50 mixture of Methanol/Water to dissolve any remaining glucuronide residue, followed by a final wipe with distilled water. Dispose of all cleanup materials via Protocol B .

References

  • American Society of Health-System Pharmacists (ASHP) / Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." ASHP Summary, 2019. URL:[Link]

  • MDPI. "UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites." Molecules, 2022. URL:[Link]

Sources

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